molecular formula C16H19N3O5S B1196719 (+)-Biotin-ONP CAS No. 33755-53-2

(+)-Biotin-ONP

Numéro de catalogue: B1196719
Numéro CAS: 33755-53-2
Poids moléculaire: 365.4 g/mol
Clé InChI: YUDNXDTXQPYKCA-YDHLFZDLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Biotin-ONP, also known as this compound, is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDNXDTXQPYKCA-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187424
Record name Biotinyl-4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33755-53-2
Record name Biotinyl-4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotinyl-4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Biotin 4-nitrophenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is (+)-Biotin-ONP and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Biotin-ONP for Researchers and Drug Development Professionals

Introduction to this compound

(+)-Biotin-p-nitrophenyl ester, commonly abbreviated as this compound, is a pre-activated form of biotin (B1667282) used extensively in biochemical and biotechnological research.[1] It is a highly efficient reagent for biotinylation, the process of covalently attaching biotin to other molecules such as proteins, peptides, and nucleic acids.[2] The key feature of this compound is the p-nitrophenyl ester group, which is a good leaving group, facilitating the reaction with primary and secondary amines under mild conditions. This reagent is particularly favored for the biotinylation of peptides during solid-phase synthesis due to its enhanced solubility and reactivity compared to other biotinylating agents like Biotin-OSu (N-hydroxysuccinimide ester).[2]

The biotin moiety itself is a water-soluble vitamin (Vitamin B7) that exhibits an extraordinarily high affinity for the proteins avidin (B1170675) and streptavidin.[3][4] This strong and specific interaction forms the basis for numerous detection, purification, and immobilization techniques in molecular biology and drug development.[5] Consequently, biotin-labeled molecules are invaluable tools for applications ranging from immunoassays and affinity chromatography to receptor localization and the study of molecular interactions.[1]

Chemical Structure and Properties

This compound consists of the characteristic bicyclic ring structure of biotin connected via a valeric acid linker to a p-nitrophenyl ester.

Chemical Structure:

Caption: Chemical structure of (+)-Biotin-p-nitrophenyl ester.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Synonyms Biotin p-nitrophenyl ester, Biotin-ONp, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid p-nitrophenyl ester
CAS Number 33755-53-2[6]
Molecular Formula C₁₆H₁₉N₃O₅S[6][7]
Molecular Weight 365.40 g/mol [6][7]
Appearance Powder
Melting Point 163-165 °C
Purity (Assay) ≥97.0% (HPLC), ≥98% (TLC)
Storage Temperature 15-25°C
SMILES String S1--INVALID-LINK--CCCCC(=O)Oc2ccc(cc2)--INVALID-LINK--[O-]
InChI Key YUDNXDTXQPYKCA-YDHLFZDLSA-N

Experimental Protocols

The primary application of this compound is the biotinylation of primary and secondary amines in biomolecules. Below is a detailed protocol for the biotinylation of a peptide in solution, a common procedure in many research laboratories.

Protocol: Biotinylation of a Peptide in Solution

Objective: To covalently label a peptide with this compound at its N-terminus or the ε-amino group of a lysine (B10760008) residue.

Materials:

  • Peptide of interest (with at least one primary amine)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or size-exclusion chromatography column for purification

  • Spectrophotometer for quantification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) that would compete with the reaction.

  • Biotin-ONP Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction:

    • Calculate the molar excess of this compound required. A 10- to 20-fold molar excess over the peptide is a common starting point. The optimal ratio may need to be determined empirically.

    • Slowly add the calculated volume of the this compound solution to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.

  • Reaction Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The excess Tris will react with and consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted biotin reagent and byproducts. For peptides, this is typically achieved through dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the biotinylated peptide.

  • Quantification and Validation:

    • Determine the concentration of the purified biotinylated peptide using a standard protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

    • The efficiency of biotinylation can be assessed using techniques such as mass spectrometry (to observe the mass shift corresponding to biotin addition) or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which quantifies the amount of incorporated biotin.

Visualization of Experimental Workflow

The following diagram illustrates a common experimental workflow involving the biotinylation of a target protein followed by its use in a pull-down assay to identify interacting partners.

Biotinylation_Pulldown_Workflow cluster_biotinylation Step 1: Biotinylation cluster_pulldown Step 2: Affinity Purification (Pull-Down) Target Target Protein (with primary amines) Reaction Incubation (pH 8-9, Room Temp) Target->Reaction BiotinONP This compound Reagent BiotinONP->Reaction BiotinylatedProtein Biotinylated Target Protein Reaction->BiotinylatedProtein Covalent labeling IncubateLysate Incubation BiotinylatedProtein->IncubateLysate Add biotinylated bait CellLysate Cell Lysate (containing potential interacting partners) CellLysate->IncubateLysate Wash Wash Steps (remove non-specific binders) IncubateLysate->Wash Beads Streptavidin-coated Magnetic Beads Beads->IncubateLysate Elution Elution Wash->Elution Analysis Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

Caption: Workflow for protein biotinylation and subsequent affinity pull-down assay.

Conclusion

This compound is a robust and versatile reagent for the site-specific labeling of biomolecules. Its superior solubility and reactivity make it an excellent choice for biotinylating peptides and proteins, enabling a wide array of downstream applications. The strong interaction between biotin and streptavidin/avidin provides a powerful handle for the detection, purification, and functional analysis of these labeled molecules, making this compound an indispensable tool for researchers in life sciences and drug discovery.

References

An In-depth Technical Guide to the Synthesis and Purification of (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP), a crucial reagent for biotinylation in various biochemical and pharmaceutical applications. Detailed experimental protocols, data summaries, and workflow visualizations are presented to facilitate its preparation and purification in a laboratory setting.

Introduction

(+)-Biotin-p-nitrophenyl ester, also known as Biotin-ONP, is an activated form of biotin (B1667282) used for the covalent attachment of the biotin moiety to proteins, peptides, and other molecules containing primary amino groups. The p-nitrophenyl group serves as a good leaving group, facilitating the acylation of nucleophiles. This reagent is noted for its enhanced solubility and reactivity compared to other biotinylating agents like Biotin-N-hydroxysuccinimide ester (Biotin-NHS). This guide details a common and effective method for its synthesis and subsequent purification.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Chemical Formula C₁₆H₁₉N₃O₅S[1][2]
Molecular Weight 365.40 g/mol [1][2]
Appearance White to yellow powder[1]
Melting Point 160 - 165 °C[1]
Solubility Soluble in methanol (B129727) (25 mg/mL), DMF, and DMSO.[3][4][5]
Purity (typical) ≥ 98% (HPLC)

Synthesis of this compound via Steglich Esterification

The most common and efficient method for the synthesis of this compound is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[3][6][7] This method is renowned for its mild reaction conditions, making it suitable for substrates that may be sensitive to harsher reagents.[7]

Signaling Pathway of Steglich Esterification

The reaction proceeds through the activation of the carboxylic acid group of biotin by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a reactive amide that is subsequently attacked by the hydroxyl group of p-nitrophenol to yield the desired ester and the byproduct, dicyclohexylurea (DCU).

steghlich_esterification Biotin (+)-Biotin (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate Biotin->O_acylisourea + DCC DCC (Coupling Agent) DCC->O_acylisourea Reactive_amide Reactive Amide Intermediate O_acylisourea->Reactive_amide + DCU DCU (Byproduct) O_acylisourea->DCU DMAP DMAP (Catalyst) DMAP->Reactive_amide Biotin_ONP This compound (Product) Reactive_amide->Biotin_ONP + pNP p-Nitrophenol pNP->Biotin_ONP pNP->DCU purification_workflow Reaction_Mixture Crude Reaction Mixture Filtration Filtration Reaction_Mixture->Filtration Filtrate Filtrate (contains Biotin-ONP) Filtration->Filtrate DCU_Solid DCU Solid (byproduct) Filtration->DCU_Solid Concentration Solvent Evaporation Filtrate->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Option 1 Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Option 2 Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

References

An In-depth Technical Guide on the Solubility and Stability of (+)-Biotin p-Nitrophenyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (+)-Biotin p-nitrophenyl ester (Biotin-ONp). Understanding these properties is critical for the successful application of this reagent in bioconjugation, drug development, and various biochemical assays. This document outlines quantitative solubility data, qualitative stability information, detailed experimental protocols for assessing these parameters, and workflows for its common applications.

Core Properties of (+)-Biotin p-Nitrophenyl Ester

(+)-Biotin p-nitrophenyl ester is an amine-reactive biotinylation reagent used to label proteins, peptides, and other molecules with biotin (B1667282). The p-nitrophenyl ester group provides a means for forming stable amide bonds with primary amino groups.

Solubility

The solubility of (+)-Biotin p-nitrophenyl ester has been determined in several common laboratory solvents. The quantitative data is summarized in Table 1. In general, the compound exhibits good solubility in polar aprotic solvents.

Table 1: Quantitative Solubility of (+)-Biotin p-Nitrophenyl Ester

SolventSolubilityObservations
Methanol25 mg/mLClear, colorless to greenish-yellow solution.
Dimethylformamide (DMF)≤50 mg/mLA solution in dry DMF is stable for at least one month.
Dimethyl sulfoxide (B87167) (DMSO)SolubleThe exact quantitative solubility is not specified, but it is readily soluble.
DMF:Acetic Acid (99:1)2 mg/mL used for optical activity measurementsNo solubility issues reported at this concentration.

Stability

The stability of (+)-Biotin p-nitrophenyl ester is crucial for its effective use as a biotinylation reagent. Key stability considerations include its long-term storage, and its susceptibility to hydrolysis and photolytic degradation.

Table 2: Stability Profile of (+)-Biotin p-Nitrophenyl Ester

ConditionStabilityRecommendations
Long-Term Storage Stable for at least 2 yearsStore at -20°C, protected from light and moisture[1]. Short-term storage at +4°C is also acceptable[1].
Hydrolytic Stability Susceptible to hydrolysis, especially at higher pHAvoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction[2]. The rate of hydrolysis for active esters increases with pH[3].
Photostability Should be protected from lightStore in the dark. While specific photostability studies for this compound are not readily available, biotin itself can undergo photosensitized oxidation[4].

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of (+)-Biotin p-nitrophenyl ester. These protocols are based on established methods for active esters and can be adapted as needed.

This protocol describes a method for determining the equilibrium solubility of (+)-Biotin p-nitrophenyl ester in a solvent of interest.

Objective: To quantitatively determine the solubility of (+)-Biotin p-nitrophenyl ester.

Materials:

  • (+)-Biotin p-nitrophenyl ester

  • Solvent of interest (e.g., DMSO, DMF, Methanol, PBS)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of (+)-Biotin p-nitrophenyl ester to a vial containing a known volume of the solvent.

    • Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of (+)-Biotin p-nitrophenyl ester in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the supernatant from the saturated solution to a concentration that falls within the range of the calibration curve.

    • Inject the diluted supernatant into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

This protocol outlines a method to assess the hydrolytic stability of (+)-Biotin p-nitrophenyl ester at different pH values by monitoring the release of p-nitrophenol.

Objective: To determine the rate of hydrolysis of (+)-Biotin p-nitrophenyl ester in aqueous buffers.

Materials:

  • (+)-Biotin p-nitrophenyl ester

  • Aqueous buffers of different pH values (e.g., pH 5, 7.4, 9)

  • Spectrophotometer

  • Quartz cuvettes

  • DMSO or DMF

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of (+)-Biotin p-nitrophenyl ester in DMSO or DMF.

  • Kinetic Measurement:

    • Add a small volume of the stock solution to the aqueous buffer in a cuvette to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the p-nitrophenolate anion (around 400-410 nm) over time.

    • Record the absorbance at regular intervals.

  • Data Analysis:

    • The rate of hydrolysis can be determined from the initial linear portion of the plot of absorbance versus time.

    • The half-life of the ester at each pH can be calculated from the pseudo-first-order rate constant.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for protein biotinylation and a common application in an ELISA.

protein_biotinylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_final Final Product protein_prep Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) biotinylation Add Biotin Reagent to Protein Solution (Molar Excess) protein_prep->biotinylation reagent_prep Prepare (+)-Biotin p-Nitrophenyl Ester Stock Solution (in DMSO or DMF) reagent_prep->biotinylation incubation Incubate (e.g., 1-2 hours at RT) biotinylation->incubation quenching Quench Reaction (Optional, with Tris or Glycine) incubation->quenching purification Purify Biotinylated Protein (Dialysis or Desalting Column) quenching->purification final_product Biotinylated Protein purification->final_product

Caption: Experimental workflow for protein biotinylation.

elisa_workflow coat_plate Coat Plate with Capture Antibody block_plate Block Plate (e.g., with BSA) coat_plate->block_plate add_sample Add Antigen Sample block_plate->add_sample block_plate->add_sample wash1 Wash add_detection_ab Add Biotinylated Detection Antibody add_sample->add_detection_ab wash2 Wash add_streptavidin_hrp Add Streptavidin-HRP add_detection_ab->add_streptavidin_hrp wash3 Wash add_substrate Add HRP Substrate (e.g., TMB) add_streptavidin_hrp->add_substrate add_streptavidin_hrp->add_substrate wash4 Wash stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate

Caption: Workflow for a sandwich ELISA using a biotinylated antibody.

References

physical and chemical properties of (+)-biotin 4-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to (+)-Biotin 4-Nitrophenyl Ester: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

(December 18, 2025) - (+)-Biotin 4-nitrophenyl ester stands as a pivotal reagent in the fields of biochemistry, molecular biology, and drug development. Its utility in the specific labeling of proteins and other biomolecules through biotinylation has made it an indispensable tool for studying protein-protein interactions, cellular signaling pathways, and for the development of novel diagnostic and therapeutic agents. This technical guide provides an in-depth overview of the , detailed experimental protocols for its use, and its application in elucidating complex biological processes.

Core Physical and Chemical Properties

(+)-Biotin 4-nitrophenyl ester, also known as 4-Nitrophenyl (+)-biotinate or d-Biotin p-nitrophenyl ester, is a derivative of biotin (B1667282) (Vitamin H) activated with a 4-nitrophenyl group. This activation renders the carboxyl group of biotin's valeric acid side chain highly susceptible to nucleophilic attack by primary amines, facilitating the covalent attachment of the biotin moiety to proteins and other molecules.

Quantitative Data Summary

The key physical and chemical properties of (+)-Biotin 4-Nitrophenyl Ester are summarized in the tables below for easy reference and comparison.

Identifier Value Citation
IUPAC Name (4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate[1]
Synonyms 4-Nitrophenyl (+)-biotinate, d-Biotin p-nitrophenyl ester, BNP[2]
CAS Number 33755-53-2[2]
Molecular Formula C₁₆H₁₉N₃O₅S[1][2]
Molecular Weight 365.40 g/mol [1][2]
Appearance White to off-white or yellowish powder
Property Value Citation
Melting Point 163-165 °C[2]
Solubility Soluble in methanol (B129727) (25 mg/mL), DMF, and DMSO.
Optical Activity [α]25/D +51°, c = 2 in DMF: AcOH (99:1)
Stability Stable under recommended storage conditions. Moisture sensitive.[3][4]
Storage Store at -20°C, desiccated and protected from light.[3][4]

Applications in Research and Drug Development

The primary application of (+)-biotin 4-nitrophenyl ester is in the biotinylation of proteins, peptides, and other biomolecules containing primary amine groups. The resulting biotinylated molecules can be used in a wide array of applications, including:

  • Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for the detection and quantification of specific analytes.[5]

  • Affinity Chromatography: Enables the purification of biotin-binding proteins or the isolation of interacting partners of a biotinylated bait protein.[6]

  • Protein-Protein Interaction Studies: Facilitates pull-down assays and proximity labeling techniques to identify and characterize protein interaction networks.[5][7]

  • Drug Targeting and Delivery: Biotin can serve as a targeting ligand for biotin receptor-overexpressing cancer cells, enabling the targeted delivery of therapeutic agents.[8]

Experimental Protocols

The following sections provide detailed methodologies for the use of (+)-biotin 4-nitrophenyl ester in protein biotinylation and a subsequent affinity purification workflow.

Protocol 1: Biotinylation of an Antibody (IgG) with (+)-Biotin 4-Nitrophenyl Ester

This protocol is adapted from standard procedures for amine-reactive biotinylation reagents and is suitable for general protein labeling.

Materials:

  • Antibody (IgG) solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • (+)-Biotin 4-nitrophenyl ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

  • Protein Preparation: If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 2 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of (+)-biotin 4-nitrophenyl ester in anhydrous DMF or DMSO. This reagent is moisture-sensitive and should be handled accordingly.

  • Biotinylation Reaction: a. Calculate the required volume of the biotin reagent stock solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a good starting point for optimization. b. Slowly add the calculated volume of the (+)-biotin 4-nitrophenyl ester stock solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotin ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent by dialysis against PBS or by using a desalting column equilibrated with PBS. The purified biotinylated antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Affinity Purification of Biotinylated Protein Interaction Partners

This workflow describes the use of a biotinylated "bait" protein to capture and identify its interacting "prey" proteins from a cell lysate.

Materials:

  • Cell lysate containing potential interaction partners

  • Biotinylated bait protein (from Protocol 1)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions to remove any preservatives.

  • Bait Immobilization: Incubate the washed streptavidin beads with the biotinylated bait protein for 1 hour at room temperature with gentle rotation to allow for efficient binding.

  • Capture of Prey Proteins: a. Wash the bait-immobilized beads with Wash Buffer to remove any unbound bait protein. b. Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

  • Washing: Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specific binding proteins.

  • Elution: Elute the captured protein complexes from the beads using the Elution Buffer. For mass spectrometry analysis, on-bead digestion with trypsin is a common alternative.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown interaction partners, mass spectrometry is the preferred method.

Visualization of Signaling Pathways and Experimental Workflows

Biotinylation strategies are powerful tools for mapping complex cellular processes. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow where (+)-biotin 4-nitrophenyl ester can be applied.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment PLCg PLCγ EGFR->PLCg Phosphorylation & Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC

Caption: EGFR Signaling Pathway.

Biotinylation_Workflow cluster_labeling Protein Biotinylation cluster_capture Affinity Capture cluster_analysis Analysis Protein Target Protein (e.g., EGFR) BiotinylatedProtein Biotinylated Protein Protein->BiotinylatedProtein BiotinEster (+)-Biotin 4-Nitrophenyl Ester BiotinEster->BiotinylatedProtein Complex Protein Complex on Beads BiotinylatedProtein->Complex CellLysate Cell Lysate (Prey Proteins) CellLysate->Complex StreptavidinBeads Streptavidin Beads StreptavidinBeads->Complex Wash Wash to Remove Non-specific Binders Complex->Wash Elute Elution Wash->Elute Analysis SDS-PAGE & Mass Spectrometry Elute->Analysis

Caption: Experimental Workflow for Protein Interaction Analysis.

References

The Unrivaled Bond: A Technical Guide to Biotin-Streptavidin Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (B1667282) and streptavidin stands as a cornerstone of modern biotechnology and drug discovery. Its exceptionally high affinity and remarkable specificity have rendered it an indispensable tool for a vast array of applications, from immunoassays and affinity chromatography to targeted drug delivery and single-molecule studies. This technical guide provides an in-depth exploration of the core principles governing this powerful biological interaction, with a focus on its binding affinity and kinetics. We present a comprehensive summary of quantitative data, detailed experimental protocols for its characterization, and visual representations of key experimental workflows.

Quantitative Analysis of Biotin-Streptavidin Interaction

The binding of biotin to streptavidin is characterized by an extraordinarily low dissociation constant (Kd), indicating a nearly irreversible interaction under most conditions. This high affinity is a product of a rapid association rate (ka) and an extremely slow dissociation rate (kd). The following tables summarize the key quantitative parameters of this interaction, compiled from various studies employing different analytical techniques.

Table 1: Binding Affinity and Kinetic Constants for the Biotin-Streptavidin Interaction

ParameterValueTechnique(s)Reference(s)
Dissociation Constant (Kd)~10⁻¹⁴ to 10⁻¹⁵ MSPR, BLI, ITC[1][2][3][4][5][6]
Association Rate Constant (ka)~1 x 10⁷ M⁻¹s⁻¹SPR[7]
Dissociation Rate Constant (kd)~1 x 10⁻⁶ to 10⁻⁴ s⁻¹SPR, Direct Electrospray Ionization Mass Spectrometry[6][7]

Table 2: Thermodynamic Parameters of the Biotin-Streptavidin Interaction

ParameterValue (at 25°C)TechniqueReference(s)
Enthalpy Change (ΔH)-26 kcal/molITC[8]
Stoichiometry (n)~1ITC[8]
Heat Capacity Change (ΔCp)-459.9 cal/mol·KITC[8]

Experimental Protocols for Characterizing Biotin-Streptavidin Binding

Accurate determination of the binding affinity and kinetics of the biotin-streptavidin interaction is crucial for its effective application. Three commonly employed techniques for this purpose are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Streptavidin-coated sensor chip (or a carboxyl sensor chip for amine coupling of streptavidin)

  • Biotinylated ligand of interest

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

  • Streptavidin (for amine coupling)

  • Amine coupling kit (EDC, NHS) if using a carboxyl chip

Protocol:

  • Surface Preparation:

    • If using a streptavidin-coated sensor, proceed to step 2.

    • If using a carboxyl sensor, perform amine coupling to immobilize streptavidin:

      • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

      • Inject streptavidin (e.g., 20 µg/mL in 10 mM acetate (B1210297) buffer, pH 5.0) over the activated surface.

      • Deactivate excess reactive groups with an injection of ethanolamine.[9]

  • Ligand Immobilization:

    • Inject the biotinylated ligand over the streptavidin-functionalized surface to allow for capture. The amount of immobilized ligand can be controlled by adjusting the concentration and contact time.[10]

  • Analyte Binding (Association):

    • Inject a series of concentrations of the analyte (the molecule binding to the biotinylated ligand) over the sensor surface at a constant flow rate. This allows for the monitoring of the association phase in real-time.[11]

  • Dissociation:

    • Switch the flow back to running buffer to monitor the dissociation of the analyte from the immobilized ligand.[11]

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte, preparing the surface for the next injection cycle. The stability of the biotin-streptavidin interaction means the biotinylated ligand remains bound.[9]

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[11]

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference.

Materials:

  • BLI instrument (e.g., Octet)

  • Streptavidin (SA) biosensors

  • Biotinylated ligand

  • Analyte

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplate

Protocol:

  • Biosensor Hydration: Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.[1]

  • Baseline: Establish a stable baseline by dipping the biosensors into wells containing only assay buffer for 60-120 seconds.[12]

  • Ligand Immobilization (Loading): Move the biosensors to wells containing the biotinylated ligand at a specific concentration to allow for its capture onto the streptavidin-coated surface. The loading level can be monitored in real-time.[12]

  • Baseline 2: Move the biosensors back to wells with assay buffer to establish a new baseline after ligand immobilization.[12]

  • Association: Transfer the biosensors to wells containing various concentrations of the analyte to measure the association kinetics.[12]

  • Dissociation: Move the biosensors to wells containing only assay buffer to measure the dissociation kinetics.[12]

  • Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to globally fit the association and dissociation data from all analyte concentrations to a selected binding model (e.g., 1:1 or 2:1). This provides the ka, kd, and Kd values.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules in solution, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

  • Isothermal Titration Calorimeter

  • Streptavidin solution

  • Biotin solution

  • Dialysis buffer (e.g., PBS)

Protocol:

  • Sample Preparation:

    • Dialyze both the streptavidin and biotin solutions extensively against the same buffer to minimize buffer mismatch effects.[13]

    • Accurately determine the concentration of both solutions.

    • Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.[7]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the streptavidin solution (e.g., 10-50 µM) into the sample cell.[13]

    • Load the biotin solution (e.g., 100-500 µM) into the injection syringe.[13]

  • Titration:

    • Perform a series of small, sequential injections of the biotin solution into the streptavidin solution in the sample cell.

    • The heat released or absorbed after each injection is measured.[8]

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

    • This data is then plotted as a function of the molar ratio of biotin to streptavidin.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[8]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the experimental protocols described above.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Surface_Prep Surface Preparation (Streptavidin Immobilization) Ligand_Immobilization Biotinylated Ligand Immobilization Surface_Prep->Ligand_Immobilization Immobilized Streptavidin Association Analyte Injection (Association) Ligand_Immobilization->Association Immobilized Ligand Dissociation Buffer Flow (Dissociation) Association->Dissociation Bound Complex Regeneration Regeneration Solution Injection Dissociation->Regeneration Dissociated Analyte Data_Analysis Kinetic Analysis (ka, kd, Kd) Dissociation->Data_Analysis Regeneration->Association Regenerated Surface

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

BLI_Workflow cluster_prep Preparation cluster_run BLI Run cluster_analysis Data Analysis Hydration Biosensor Hydration Baseline1 Baseline 1 (Buffer) Hydration->Baseline1 Loading Ligand Loading (Biotinylated Molecule) Baseline1->Loading Baseline2 Baseline 2 (Buffer) Loading->Baseline2 Association Association (Analyte) Baseline2->Association Dissociation Dissociation (Buffer) Association->Dissociation Data_Analysis Kinetic Analysis (ka, kd, Kd) Dissociation->Data_Analysis

Caption: A standard workflow for a Bio-Layer Interferometry (BLI) experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Run cluster_analysis Data Analysis Dialysis Dialysis of Streptavidin & Biotin Concentration Accurate Concentration Determination Dialysis->Concentration Degassing Degassing Solutions Concentration->Degassing Loading Load Streptavidin (Cell) & Biotin (Syringe) Degassing->Loading Titration Sequential Injections of Biotin Loading->Titration Integration Integration of Heat Pulses Titration->Integration Fitting Fit Binding Isotherm (Kd, ΔH, n) Integration->Fitting

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

The biotin-streptavidin interaction remains an unparalleled tool in the life sciences due to its extraordinary affinity, specificity, and stability. A thorough understanding of its binding kinetics and the methods used for its characterization is paramount for researchers and drug development professionals seeking to leverage its power. This guide has provided a comprehensive overview of the quantitative aspects of this interaction, detailed protocols for its analysis using state-of-the-art techniques, and clear visualizations of the experimental workflows. By applying these principles and methodologies, scientists can confidently and effectively utilize the biotin-streptavidin system to advance their research and development endeavors.

References

The Role of the p-Nitrophenyl Ester in Biotinylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the p-nitrophenyl ester (PNP ester) group plays in biotinylation, a fundamental technique in biotechnology and drug development. We will delve into the chemical principles governing its function, provide detailed experimental protocols, and present a comparative analysis with other common biotinylation reagents.

Core Principles: The Chemistry of Activated Esters in Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or peptide. This process leverages the extraordinarily high affinity of biotin for avidin (B1170675) and streptavidin, enabling highly sensitive detection and robust purification strategies. The key to efficient biotinylation lies in the use of "activated" forms of biotin, where the carboxyl group of biotin's valeric acid side chain is modified to create a good leaving group. The p-nitrophenyl ester of biotin (Biotin-PNP or Biotin-ONp) is a prime example of such an activated biotinylation reagent.

The primary role of the p-nitrophenyl group is to function as an excellent leaving group, thereby facilitating the acylation of nucleophiles. In the context of protein biotinylation, the most common targets are the primary amines (-NH₂) found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the Biotin-PNP. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the p-nitrophenoxide ion and the formation of a stable amide bond between biotin and the target molecule.

The efficacy of the p-nitrophenyl group as a leaving group is rooted in the electronic properties of the nitro (-NO₂) group. Positioned para to the ester linkage, the nitro group is strongly electron-withdrawing. This delocalizes the negative charge of the resulting p-nitrophenoxide ion through resonance, significantly stabilizing the anion. A more stable leaving group leads to a lower activation energy for the reaction, thus increasing the rate of biotinylation. The stability of the leaving group is also reflected in the pKa of its conjugate acid; p-nitrophenol has a pKa of approximately 7.1-7.2, indicating that its conjugate base, the p-nitrophenoxide ion, is a weak base and therefore a good leaving group.

Data Presentation: Comparative Analysis of Biotinylation Reagents

While N-hydroxysuccinimide (NHS) esters are the most commonly used amine-reactive biotinylation reagents, Biotin-PNP offers distinct advantages in certain applications. Notably, in solid-phase peptide synthesis, Biotin-PNP has been reported to be superior to biotinyl-oxysuccinimide in terms of both solubility and reactivity.

The following tables summarize key quantitative data for amine-reactive biotinylation, providing a basis for comparison between p-nitrophenyl esters and NHS esters.

Table 1: Physicochemical Properties of Leaving Groups

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Stability
p-Nitrophenoxidep-Nitrophenol~7.15High
N-HydroxysuccinimideN-Hydroxysuccinimide~6.0High

Table 2: Comparative Reactivity and Stability of Activated Esters

Reagent TypeTypical Half-life in Aqueous BufferOptimal Reaction pHNotes on Reactivity
Biotin-p-Nitrophenyl Ester Data not readily available for direct comparison7.0 - 9.0Generally considered highly reactive. The release of the yellow p-nitrophenoxide ion (λmax ≈ 400 nm) can be used to monitor the reaction spectrophotometrically.
Biotin-NHS Ester ~4-5 hours at pH 7.0, ~10 minutes at pH 8.67.0 - 9.0Prone to hydrolysis, especially at higher pH. Water-insoluble variants require dissolution in an organic solvent.

Experimental Protocols

General Protocol for Protein Biotinylation using Biotin-p-Nitrophenyl Ester

This protocol provides a general guideline for the biotinylation of proteins in solution. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest

  • Biotin-p-nitrophenyl ester (Biotin-PNP)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • Preparation of Biotin-PNP Stock Solution:

    • Immediately before use, dissolve the Biotin-PNP in anhydrous DMF or DMSO to a concentration of 10-50 mM.

  • Biotinylation Reaction:

    • Add a 10- to 40-fold molar excess of the Biotin-PNP stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Note: The final concentration of the organic solvent in the reaction mixture should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Biotin-PNP.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted Biotin-PNP and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.

Principle: HABA binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. The magnitude of this decrease is proportional to the amount of biotin in the sample.

Procedure:

  • Prepare a series of biotin standards of known concentrations.

  • Add the HABA/avidin solution to the biotin standards and the biotinylated protein sample.

  • Measure the absorbance at 500 nm.

  • Create a standard curve by plotting the change in absorbance versus the biotin concentration.

  • Determine the biotin concentration of the protein sample from the standard curve.

  • Calculate the molar ratio of biotin to protein.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of protein biotinylation using Biotin-p-nitrophenyl ester.

Experimental Workflow

experimental_workflow Protein_Prep 1. Protein Preparation (in amine-free buffer) Reaction 3. Biotinylation Reaction (Protein + Biotin-PNP) Protein_Prep->Reaction Reagent_Prep 2. Prepare Biotin-PNP Stock Solution (in DMSO/DMF) Reagent_Prep->Reaction Quench 4. Quench Reaction (add Tris or Glycine) Reaction->Quench Purify 5. Purification (Desalting/Dialysis) Quench->Purify Quantify 6. Quantification (HABA Assay) Purify->Quantify Final_Product Biotinylated Protein Quantify->Final_Product

Caption: General experimental workflow for protein biotinylation and analysis.

(+)-Biotin-ONP: A Technical Guide to its Reactivity with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the biotinylation reagent (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONp). It details the core reaction mechanism with primary amines, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in labeling proteins and peptides. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in applications ranging from immunoassays to affinity purification and drug development.

Introduction to this compound

(+)-Biotin-p-nitrophenyl ester (Biotin-ONp) is a pre-activated, amine-reactive reagent designed for the covalent attachment of biotin (B1667282) to biomolecules. The process of attaching biotin, known as biotinylation, is a fundamental technique in biotechnology.[1] It leverages the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin (K_d ≈ 10⁻¹⁵ M) for the detection, purification, and immobilization of tagged molecules.[1][2]

Biotin-ONp consists of three key components:

  • The Biotin Moiety: Provides the high-affinity binding handle for streptavidin and avidin.

  • A Valeric Acid Spacer: A five-carbon chain that connects biotin to the reactive group.

  • A p-nitrophenyl (ONp) Ester: An activated ester that serves as the reactive group for coupling with primary amines. The electron-withdrawing nature of the nitrophenyl group makes the ester highly susceptible to nucleophilic attack, and p-nitrophenolate is an excellent leaving group.

This reagent is particularly noted for its high reactivity and greater solubility in common organic solvents like DMF and NMP compared to other biotinylation agents, such as Biotin-OSu (N-hydroxysuccinimide ester).

Core Reaction Mechanism: Acylation of Primary Amines

The reaction of this compound with a primary amine (such as the ε-amine of a lysine (B10760008) residue or the N-terminus of a protein) is a classic nucleophilic acyl substitution. The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the ONp ester.

  • Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the stable p-nitrophenolate anion as a leaving group.

  • Amide Bond Formation: The result is a highly stable amide bond covalently linking the biotin molecule to the target amine.

This reaction is highly specific for primary amines within an optimal pH range.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products BiotinONP This compound NucleophilicAttack Nucleophilic Attack BiotinONP->NucleophilicAttack + PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->NucleophilicAttack + Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Forms BiotinylatedAmine Biotinylated Molecule (Stable Amide Bond) Intermediate->BiotinylatedAmine Collapses to LeavingGroup p-nitrophenolate (Leaving Group) Intermediate->LeavingGroup Collapses to

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Data and Reaction Parameters

The efficiency of the biotinylation reaction is dependent on several factors, including the physicochemical properties of the reagent and the conditions of the reaction.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₁₆H₁₉N₃O₅S
Molecular Weight 365.40 g/mol
CAS Number 33755-53-2
Appearance White to light yellow powder

| Melting Point | 163-165 °C | |

Table 2: Solubility of Amine-Reactive Biotinylation Reagents

Compound DCM DMF NMP
Biotin-OSu >0.02 mmol/mL 0.1 mmol/mL 0.15 mmol/mL
Biotin-ONp 0.09 mmol/mL 0.5 mmol/mL 0.5 mmol/mL

Data sourced from Sigma-Aldrich, demonstrating the superior solubility of Biotin-ONp in DMF and NMP.

Table 3: Typical Reaction Parameters for Amine Biotinylation

Parameter Recommended Condition Rationale & Notes
pH 7.2 - 8.5 Balances amine nucleophilicity with ester hydrolysis. Below pH 7, the amine is protonated and non-reactive. Above pH 9, hydrolysis of the ONp ester increases significantly.[3]
Buffer Amine-free (e.g., PBS, Borate, Carbonate) Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with Biotin-ONp and should be avoided.[1][4]
Temperature 4°C to 25°C (Room Temp) Room temperature reactions are faster (typically 30-60 minutes).[4] Reactions at 4°C are slower (2 hours to overnight) but may be preferred for sensitive proteins.[4]
Molar Excess 10- to 20-fold excess of Biotin-ONp A molar excess of the biotinylation reagent over the protein is used to drive the reaction to completion.[4] For dilute protein solutions, a higher excess may be required.[4]
Reaction Time 40 minutes to 2 hours Biotin-ONp reacts rapidly, often completing within 40 minutes. Reaction time can be optimized based on the target and desired degree of labeling.

| Quenching | Addition of 1M Tris or Glycine | A quenching buffer containing a high concentration of primary amines is added to consume any unreacted Biotin-ONp, terminating the reaction.[1] |

Experimental Protocols

The following section provides a detailed, generalized protocol for the biotinylation of a protein sample using this compound.

Required Materials
  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound (store desiccated at -20°C).[4]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]

  • Desalting spin columns or dialysis cassettes for purification.[1][4]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Purification & Storage cluster_final 4. Final Product Prep_Protein Prepare Protein Sample (1-10 mg/mL in PBS) React Add Biotin-ONp to Protein (10-20x Molar Excess) Prep_Protein->React Prep_Reagent Prepare Biotin-ONp Stock (e.g., 10 mg/mL in DMF) Prep_Reagent->React Incubate Incubate (30-60 min at RT or 2h at 4°C) React->Incubate Quench Quench Reaction (Add 1M Tris-HCl) Incubate->Quench Purify Remove Excess Biotin (Desalting Column / Dialysis) Quench->Purify Store Store Biotinylated Protein (4°C or -20°C) Purify->Store

Caption: General experimental workflow for protein biotinylation.
Step-by-Step Procedure

  • Prepare Protein Sample: Ensure the protein sample is at a concentration between 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-7.5.[4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[1]

  • Prepare Biotin-ONp Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4] Immediately before use, dissolve the Biotin-ONp in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Initiate Biotinylation: Add a calculated amount of the Biotin-ONp stock solution to the protein solution to achieve a 10- to 20-fold molar excess. Gently mix immediately.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]

  • Purify Product: Remove excess, unreacted Biotin-ONp and the quenching reagent by using a desalting spin column or through dialysis against a suitable buffer (e.g., PBS).[1][4] This step is critical to prevent interference from free biotin in downstream applications.

  • Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.

Application Workflow: Affinity Pulldown Assay

A primary use for biotinylated proteins is in affinity purification or pulldown assays to identify binding partners from a complex mixture like a cell lysate.

Pulldown_Workflow start Biotinylated 'Bait' Protein incubate Incubate Bait + Lysate (Allow Bait-Prey interaction) start->incubate lysate Cell Lysate (Containing 'Prey' Proteins) lysate->incubate capture Capture Complex (Biotin binds to Streptavidin) incubate->capture beads Streptavidin-Coated Beads beads->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elute Proteins (Disrupt Biotin-Streptavidin or Bait-Prey bond) wash->elute analyze Analyze Prey Proteins (e.g., Western Blot, Mass Spec) elute->analyze

Caption: Workflow for an affinity pulldown assay using a biotinylated protein.

Conclusion

This compound is a highly effective and robust reagent for the biotinylation of primary amines on proteins, peptides, and other biomolecules. Its enhanced solubility and rapid reaction kinetics offer distinct advantages over other common biotinylation reagents. By understanding the core reaction mechanism and optimizing key parameters such as pH, stoichiometry, and reaction time, researchers can achieve efficient and specific labeling. This enables a wide array of powerful applications critical to modern biological research and therapeutic development.

References

(+)-Biotin-ONP applications in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of (+)-Biotin-ONP in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (+)-Biotin-4-nitrophenyl ester, is a valuable reagent in biochemistry and molecular biology for the covalent labeling of proteins and other biomolecules with biotin (B1667282).[1][2] This process, known as biotinylation, takes advantage of the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin.[3][4] This technical guide provides a comprehensive overview of the applications of this compound in various biochemical assays, complete with detailed experimental protocols, quantitative data presentation, and workflow visualizations.

The core of this compound's functionality lies in its 4-nitrophenyl ester group, an excellent leaving group that readily reacts with primary amino groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins.[5][6] This reaction forms a stable amide bond, covalently attaching the biotin moiety to the target protein. The resulting biotinylated protein can then be used in a wide array of applications, including protein purification, immunoassays, and the study of protein-protein interactions.[2][3]

Core Principles of this compound Chemistry

The biotinylation reaction with this compound is a nucleophilic acyl substitution. The unprotonated ε-amino group of a lysine residue or the α-amino group at the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing 4-nitrophenol (B140041) and forming a stable amide bond between the biotin and the protein.

dot

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protein Biotinylation using this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.

  • Biotinylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of a 20-fold molar excess of reagent to protein is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

dot

Biotinylation_Workflow Start Start: Protein in Amine-Free Buffer Prepare_Reagent Prepare 10 mM This compound in DMSO/DMF Start->Prepare_Reagent Reaction Add this compound to Protein (e.g., 20-fold molar excess) Incubate 1-2h RT or O/N 4°C Prepare_Reagent->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify End End: Biotinylated Protein Purify->End

Caption: General workflow for protein biotinylation with this compound.

Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[1][7]

Materials:

  • Biotinylated protein sample (purified)

  • HABA/Avidin solution

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin working solution according to the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in PBS.[1][7]

  • Blank Measurement: In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm. This is the A₅₀₀ (HABA/Avidin).

  • Sample Measurement: Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution. Mix well and incubate for 5-10 minutes at room temperature. Measure the absorbance at 500 nm. This is the A₅₀₀ (Sample).

  • Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance.

Quantitative Data Presentation

Sample DescriptionProtein Conc. (mg/mL)Protein Conc. (M)A₅₀₀ (Blank)A₅₀₀ (Sample)ΔA₅₀₀Biotin Conc. (M)Degree of Biotinylation (Biotin/Protein)
IgG, 20x Biotin-ONP1.06.67E-060.9850.7250.2601.53E-052.3
IgG, 40x Biotin-ONP1.06.67E-060.9850.5100.4752.79E-054.2
Unlabeled IgG (Control)1.06.67E-060.9850.9800.0052.94E-070.04

Note: This data is illustrative, based on a hypothetical protein (IgG, MW = 150,000 Da) and a molar extinction coefficient for the HABA-avidin complex of 34,000 M⁻¹cm⁻¹.

dot

HABA_Assay_Workflow Start Start: Purified Biotinylated Protein Prepare_Reagent Prepare HABA/Avidin Solution Start->Prepare_Reagent Blank Measure A₅₀₀ of HABA/Avidin (Blank) Prepare_Reagent->Blank Add_Sample Add Biotinylated Protein to HABA/Avidin Solution Blank->Add_Sample Measure_Sample Measure A₅₀₀ of Sample Add_Sample->Measure_Sample Calculate Calculate Biotin Incorporation Ratio Measure_Sample->Calculate End End: Degree of Biotinylation Determined Calculate->End

Caption: Workflow for the HABA assay to quantify biotin incorporation.

Application in Enzyme-Linked Immunosorbent Assay (ELISA)

Biotinylated detection antibodies are commonly used in sandwich ELISAs to enhance signal amplification.

General Protocol for Sandwich ELISA:

  • Coating: Coat a 96-well plate with a capture antibody specific for the antigen of interest. Incubate overnight at 4°C.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody (labeled using the protocol above).

  • Streptavidin-Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

ELISA_Workflow Coat Coat Plate with Capture Antibody Block Block with BSA Coat->Block Add_Sample Add Antigen (Sample/Standard) Block->Add_Sample Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample->Add_Detection_Ab Add_Streptavidin Add Streptavidin-HRP Add_Detection_Ab->Add_Streptavidin Add_Substrate Add TMB Substrate Add_Streptavidin->Add_Substrate Stop_and_Read Stop Reaction & Read Absorbance Add_Substrate->Stop_and_Read

Caption: Workflow for a pull-down assay using a biotinylated bait protein.

Conclusion

This compound is a versatile and effective reagent for the biotinylation of proteins and peptides for a wide range of biochemical assays. Its reactivity with primary amines allows for straightforward labeling under mild conditions. The resulting biotinylated biomolecules are invaluable tools for sensitive detection and purification, enabling researchers to investigate complex biological processes such as protein-protein interactions and to develop robust diagnostic assays. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

Biotin as a Molecular Probe: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles and applications of biotin (B1667282) as a molecular probe. Biotin's remarkable affinity and specificity for avidin (B1170675) and its bacterial analog, streptavidin, have established it as an indispensable tool in a vast array of life science research and drug development applications. This document details the core features of the biotin-avidin system, presents quantitative data for experimental design, outlines detailed methodologies for key experiments, and provides visual representations of common workflows and signaling pathway analyses.

Core Principles of the Biotin-Avidin System

The utility of biotin as a molecular probe is anchored in the extraordinarily strong and specific non-covalent interaction it forms with avidin and streptavidin.[1] This interaction is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (Kd), indicating a highly stable complex.[2] This bond forms rapidly and is resistant to harsh conditions such as extreme pH, temperature, organic solvents, and denaturing agents.[2]

Biotin's small size (244.31 g/mol ) is another key advantage, as it can be covalently attached to various biomolecules—including proteins, nucleic acids, and carbohydrates—often without significantly altering their biological function.[1][3] This process, known as biotinylation, effectively "tags" the molecule of interest, enabling its subsequent detection, purification, or immobilization with high sensitivity and specificity.[1]

Streptavidin, a protein isolated from Streptomyces avidinii, is often preferred over avidin. While both exhibit a similarly high affinity for biotin, streptavidin is not glycosylated, which can reduce non-specific binding in various assays.[2]

Quantitative Data for Experimental Design

Successful experimental design using biotin as a molecular probe requires an understanding of the key quantitative parameters of the biotin-streptavidin interaction and the various labeling and detection methods.

Table 1: Biotin-Avidin/Streptavidin Interaction Kinetics and Affinity
ParameterAvidinStreptavidinReference
Dissociation Constant (Kd) ~10⁻¹⁵ M~10⁻¹⁴ - 10⁻¹⁵ M[2][4]
Association Rate Constant (kon) ~7.0 x 10⁷ M⁻¹s⁻¹~10⁵ - 10⁷ M⁻¹s⁻¹[5]
Dissociation Rate Constant (koff) Varies with conditions~8.80 x 10⁻⁵ s⁻¹[6]
Table 2: Common Biotinylation Reagents and Their Targets
Reagent TypeTarget Functional GrouppH RangeCommon Reagents
Amine-reactive Primary amines (-NH₂)7.2 - 8.5NHS-Biotin, Sulfo-NHS-Biotin
Sulfhydryl-reactive Thiols (-SH)6.5 - 7.5Biotin-Maleimide, Biotin-HPDP
Carboxyl-reactive Carboxylic acids (-COOH)4.5 - 5.5EDC with Biotin-Hydrazide
Carbonyl-reactive Aldehydes, Ketones4.0 - 6.0Biotin-Hydrazide
Non-specific Multiple groupsN/APhotoreactive Biotin
Table 3: Detection Limits for Biotin-Based Assays
AssayTypical Detection LimitReference
Western Blotting (Chemiluminescent) Picogram range (e.g., 50 pg)[7]
ELISA Sub-picogram/mL[7]
Flow Cytometry High sensitivity for low-abundance surface proteins[7]

Experimental Protocols

Detailed methodologies for common applications of biotin as a molecular probe are provided below.

Protocol 1: General Protein Biotinylation using NHS-Ester Chemistry

This protocol describes the labeling of a purified protein with an amine-reactive biotinylating agent.

Materials:

  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Biotin or Sulfo-NHS-Biotin

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[4]

  • Immediately before use, prepare a 10 mM stock solution of the NHS-Biotin reagent in anhydrous DMSO or DMF.[4]

  • Add a 5- to 20-fold molar excess of the biotinylating reagent to the protein solution.[4]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[4]

  • Remove unreacted biotin by desalting column chromatography or dialysis.[9]

Protocol 2: Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of living cells.

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Sulfo-NHS-SS-Biotin (cleavable) or Sulfo-NHS-LC-Biotin (non-cleavable)

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer

Procedure:

  • Wash cells three times with ice-cold PBS to remove any contaminating proteins.[3]

  • Freshly prepare the Sulfo-NHS-Biotin reagent in ice-cold PBS (e.g., 0.35 mg/mL).[3]

  • Incubate the cells with the biotinylation reagent for 30 minutes at 4°C with gentle rocking.[2]

  • Wash the cells three times with quenching solution to stop the reaction and remove excess biotin reagent.[2]

  • Lyse the cells with an appropriate lysis buffer for downstream applications.[2]

Protocol 3: Affinity Purification of Biotinylated Proteins using Streptavidin-Agarose

This protocol describes the capture of biotinylated proteins from a complex mixture.

Materials:

  • Cell lysate containing biotinylated protein

  • Streptavidin-agarose beads

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

  • Equilibrate the streptavidin-agarose beads by washing them two to three times with lysis buffer.

  • Add the cell lysate to the equilibrated beads and incubate with gentle rotation for 1-4 hours at 4°C.

  • Wash the beads three to four times with wash buffer to remove non-specifically bound proteins.

  • Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and the application of biotin probes in studying signaling pathways.

experimental_workflow_cell_surface_biotinylation start Cultured Cells wash1 Wash with ice-cold PBS start->wash1 biotinylation Incubate with Sulfo-NHS-Biotin at 4°C wash1->biotinylation quench Quench with Glycine Solution biotinylation->quench lysis Cell Lysis quench->lysis purification Affinity Purification with Streptavidin Beads lysis->purification analysis Downstream Analysis (e.g., Western Blot, MS) purification->analysis

Cell Surface Protein Biotinylation Workflow

experimental_workflow_proximity_labeling transfection Transfect cells with Bait-BirA* fusion construct expression Express Bait-BirA* transfection->expression biotin_addition Add Biotin to media expression->biotin_addition prox_biotinylation Proximity-dependent Biotinylation biotin_addition->prox_biotinylation cell_lysis Cell Lysis prox_biotinylation->cell_lysis affinity_purification Affinity Purification (Streptavidin Beads) cell_lysis->affinity_purification on_bead_digestion On-Bead Digestion (Trypsin) affinity_purification->on_bead_digestion lc_ms_analysis LC-MS/MS Analysis on_bead_digestion->lc_ms_analysis data_analysis Data Analysis and Protein Identification lc_ms_analysis->data_analysis

Proximity-Dependent Biotinylation (BioID) Workflow

signaling_pathway_receptor_ligand cluster_cell Cell Membrane receptor Receptor Tyrosine Kinase (RTK) autophosphorylation Autophosphorylation receptor->autophosphorylation biotin_ligand Biotinylated Ligand (e.g., Growth Factor) binding Binding and Receptor Dimerization biotin_ligand->binding binding->receptor purification Cell Lysis & Streptavidin Pulldown of Receptor-Ligand Complex binding->purification downstream Downstream Signaling Cascade (e.g., MAPK pathway) autophosphorylation->downstream identification Identification of Receptor and Associated Proteins by MS purification->identification

Elucidation of Receptor Signaling with Biotinylated Ligand

signaling_pathway_kinase_substrate lysate EGF-stimulated Cell Lysate kinase_reaction Kinase-Catalyzed Biotinylation of Substrates (K-BMAPS) lysate->kinase_reaction atp_biotin ATP-Biotin atp_biotin->kinase_reaction enrichment Streptavidin Enrichment of Biotinylated Proteins kinase_reaction->enrichment ms_analysis Quantitative Mass Spectrometry enrichment->ms_analysis pathway_mapping Signaling Pathway Mapping ms_analysis->pathway_mapping

Kinase Substrate Identification using K-BMAPS

References

The Application of (+)-Biotin-ONP in the Development of Proteolysis-Targeting Chimeras (PROTACs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the POI.

The modular nature of PROTACs allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties. The incorporation of chemical handles, such as biotin (B1667282), into the PROTAC structure provides invaluable tools for their development and mechanistic studies. (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) is a well-established reagent for the facile biotinylation of primary and secondary amines. This guide explores the strategic use of this compound in the synthesis and evaluation of PROTACs, providing detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Concepts: The Role of Biotinylation in PROTAC Development

The integration of a biotin moiety into a PROTAC scaffold, facilitated by reagents like this compound, serves several critical functions in the research and development workflow:

  • Affinity Tag for In Vitro Assays: The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged for various biochemical assays. Biotinylated PROTACs can be immobilized on streptavidin-coated surfaces for biophysical studies, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), to quantify the binding kinetics of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Target Engagement and Validation: Biotinylated PROTACs are instrumental in confirming target engagement within a cellular context. Streptavidin pull-down assays using lysates from cells treated with a biotinylated PROTAC can isolate the PROTAC-target complex, which can then be detected by Western blotting.[1]

  • Mechanism of Action Studies: The biotin tag enables the isolation of protein complexes associated with the PROTAC, aiding in the elucidation of its mechanism of action and the identification of potential off-targets. Proximity-dependent biotinylation assays, such as AirID, can be employed to map the protein-protein interactions induced by the PROTAC in living cells.[2]

Quantitative Data on Biotinylated PROTACs

The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables provide representative data for biotinylated PROTACs targeting the epigenetic reader protein BRD4, a well-studied target in oncology. This data is illustrative and highlights the potency that can be achieved with this class of molecules.

Table 1: Degradation Efficacy of a Hypothetical Biotinylated BRD4-Targeting PROTAC

PROTAC CompoundTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
Biotin-PROTAC-1BRD4VHLHeLa15>90
Biotin-PROTAC-2BRD4CRBNMCF78>95
Control (Non-biotinylated PROTAC)BRD4VHLHeLa12>90

Note: The data presented in this table is based on typical values obtained for potent BRD4-degrading PROTACs and is for illustrative purposes. Actual values for a PROTAC synthesized with this compound would need to be determined experimentally.[3]

Table 2: Biophysical Parameters for Ternary Complex Formation

PROTACTarget Protein DomainE3 LigaseBinary Affinity (Target, KD, nM)Binary Affinity (E3 Ligase, KD, nM)Ternary Complex Cooperativity (α)Reference
MZ1BRD4BD2VHL46615-26[2]

Note: Cooperativity (α) indicates the extent to which the binding of one protein enhances the binding of the other to the PROTAC.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a biotinylated PROTAC using this compound and for its subsequent biological evaluation.

Protocol 1: Synthesis of a Biotinylated PROTAC using this compound

This protocol describes a general approach for conjugating a linker containing a primary amine to this compound, followed by coupling to the target and E3 ligase ligands.

Materials:

  • Amine-functionalized linker

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Target protein ligand with a suitable functional group for coupling (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid)

  • Peptide coupling agents (e.g., HATU, HOBt)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Biotinylation of the Linker:

    • Dissolve the amine-functionalized linker (1 equivalent) in anhydrous DMF or DMSO.

    • Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.

    • Add the this compound solution dropwise to the linker solution while stirring.

    • Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with a small amount of water.

    • Purify the crude product by reverse-phase HPLC to obtain the biotinylated linker.

    • Characterize the final product by mass spectrometry and NMR.

  • Sequential Coupling to Ligands:

    • The biotinylated linker, now possessing a second reactive handle, is sequentially coupled to the target protein ligand and the E3 ligase ligand using standard peptide coupling chemistry (e.g., using HATU/DIPEA for carboxylic acids). The order of addition will depend on the specific functionalities of the ligands and the linker.

    • Each coupling step should be monitored by LC-MS and the intermediate products purified by HPLC.

    • The final biotinylated PROTAC should be thoroughly characterized by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a biotinylated PROTAC.

Materials:

  • Cell line expressing the target protein

  • Biotinylated PROTAC of interest

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the biotinylated PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[3]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (target protein and loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Data Analysis:

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Protocol 3: Biotin Pull-Down Assay for Target Engagement

This protocol utilizes the biotin tag on the PROTAC to confirm its engagement with the target protein in a cellular context.

Materials:

  • Cells treated with the biotinylated PROTAC and appropriate controls

  • Non-denaturing lysis buffer (e.g., Triton X-100 based)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., lysis buffer with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for Western blotting (as in Protocol 2)

Procedure:

  • Cell Lysis:

    • Lyse the cells treated with the biotinylated PROTAC (and a no-PROTAC control) using a non-denaturing lysis buffer to preserve protein complexes.

  • Affinity Pull-Down:

    • Incubate the cell lysates with streptavidin-conjugated magnetic beads to capture the biotinylated PROTAC and any interacting proteins.

  • Washing:

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluate by Western blotting using an antibody against the target protein to confirm its presence, thus validating target engagement.[3]

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding the complex mechanisms and processes involved in PROTAC development. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC Biotinylated PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4_Signaling_Pathway PROTAC BRD4-targeting Biotinylated PROTAC BRD4_Degradation BRD4 Degradation PROTAC->BRD4_Degradation SuperEnhancer Super-Enhancers BRD4_Degradation->SuperEnhancer Dissociation from cMYC c-MYC Transcription (Suppressed) BCL2 BCL-2 Family Transcription (e.g., BCL-2, BCL-xL) (Suppressed) SuperEnhancer->cMYC Controls SuperEnhancer->BCL2 Controls Proliferation Cell Proliferation (Inhibited) cMYC->Proliferation Drives Apoptosis Apoptosis (Induced) BCL2->Apoptosis Inhibits

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Biotinylation Biotinylation of Linker using this compound Coupling Sequential Coupling to POI and E3 Ligands Biotinylation->Coupling Purification Purification (HPLC) & Characterization (MS, NMR) Coupling->Purification CellTreatment Cell Treatment with Biotinylated PROTAC Purification->CellTreatment Proceed to Biological Assays DegradationAssay Degradation Assay (Western Blot for DC50/Dmax) CellTreatment->DegradationAssay TargetEngagement Target Engagement (Biotin Pull-Down) CellTreatment->TargetEngagement

Caption: Experimental workflow for PROTAC development using this compound.

Conclusion

The use of this compound and other biotinylating reagents represents a powerful strategy in the development of PROTACs. The incorporation of a biotin tag provides a versatile handle that facilitates a wide range of experimental techniques crucial for the characterization and validation of novel protein degraders. From the initial stages of synthesis and purification to the detailed investigation of target engagement and mechanism of action, biotinylated PROTACs enable a more efficient and insightful drug discovery process. This guide provides a foundational framework for researchers to leverage the benefits of biotinylation in their pursuit of next-generation therapeutics based on targeted protein degradation.

References

A Technical Guide to Biotinylation with Activated Esters: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core theoretical principles of biotinylation utilizing activated esters, a cornerstone technique for labeling proteins and other biomolecules. This guide provides detailed experimental methodologies, quantitative data for optimizing conjugation reactions, and visual representations of the underlying chemical processes and workflows.

Core Principles of Biotinylation via Activated Esters

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or nucleic acid.[1][2] The remarkably strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes this an invaluable tool for a multitude of applications, including affinity purification, immunoassays (like ELISA and Western blotting), and targeted drug delivery.[3]

The most prevalent method for biotinylating proteins and other biomolecules involves the use of N-hydroxysuccinimide (NHS) esters of biotin.[1][2][4] These reagents are highly reactive towards primary amines (-NH₂), which are abundantly available on the surface of proteins through the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2][][6]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between an NHS-biotin ester and a primary amine is a nucleophilic acyl substitution.[][6] The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a stable leaving group and forming a highly stable amide bond between the biotin and the target molecule.[][6] This amide linkage is effectively irreversible under physiological conditions.[]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Biotin_NHS Biotin-NHS Ester Tetrahedral_Intermediate Tetrahedral Intermediate Biotin_NHS->Tetrahedral_Intermediate Nucleophilic Attack Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Tetrahedral_Intermediate Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Tetrahedral_Intermediate->Biotinylated_Protein Collapse NHS N-hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Caption: Reaction mechanism of biotinylation using an NHS ester.

Competing Reaction: Hydrolysis

A significant competing reaction in aqueous environments is the hydrolysis of the NHS ester.[][6] In this reaction, a water molecule acts as the nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of an unreactive carboxylic acid derivative of biotin and the release of NHS, which reduces the overall efficiency of the biotinylation reaction.[6] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[6][7][8]

Factors Influencing Biotinylation Efficiency

Several key parameters must be carefully controlled to maximize the efficiency of the biotinylation reaction and achieve the desired degree of labeling.

  • pH: The pH of the reaction buffer is a critical factor.[6] While the rate of aminolysis (reaction with the amine) increases with higher pH due to the deprotonation of primary amines, the rate of NHS ester hydrolysis also increases significantly.[6][9] The optimal pH range for most NHS ester reactions is generally between 7.2 and 8.5.[][6][9]

  • Buffer Composition: The reaction buffer must be free of extraneous primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the biotinylating agent, thereby reducing labeling efficiency.[3][10] Phosphate-buffered saline (PBS) and bicarbonate/carbonate buffers are commonly used.[11][12]

  • Concentration of Reactants: The concentration of both the protein and the biotinylating reagent influences the reaction kinetics. Higher protein concentrations can favor the desired aminolysis over hydrolysis.[] A molar excess of the biotinylating reagent is typically used to drive the reaction to completion.[9][11][13]

  • Temperature and Incubation Time: Biotinylation reactions are often carried out at room temperature for 30-60 minutes or at 4°C for 2 hours or longer to accommodate less stable proteins.[3][11]

  • Stability of the NHS-Ester: NHS-biotin reagents are sensitive to moisture.[11] It is crucial to allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation and subsequent hydrolysis.[3][11] Stock solutions should be prepared fresh in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and used immediately.[11]

Quantitative Data for Biotinylation Reactions

The following tables summarize key quantitative data to aid in the design and optimization of biotinylation experiments.

Table 1: Recommended Reaction Parameters for NHS-Ester Biotinylation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5A compromise between amine reactivity and ester hydrolysis.[][6]
Buffer Amine-free (e.g., PBS, Bicarbonate)Avoid Tris, glycine, or other amine-containing buffers.[3]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve efficiency.[3][11]
Molar Excess of Biotin Reagent 10 - 20 foldMay need to be increased for dilute protein solutions.[11][13]
Reaction Temperature Room Temperature or 4°CLower temperatures can be used for sensitive proteins.[11]
Reaction Time 30 - 60 minutes (RT) or ≥ 2 hours (4°C)Can be optimized based on the desired degree of labeling.[11]

Table 2: Kinetic Data for Biotinylation and Hydrolysis

ReactionPseudo-First-Order Rate Constant (k')ConditionsReference
Biotinylation of Lysyl Residues1.08 x 10⁻² s⁻¹ - 1.22 x 10⁻² s⁻¹0.05 M Sodium Phosphate, pH 8.2, 25°C[14]
Half-life of Biotinylation57 - 64 seconds0.05 M Sodium Phosphate, pH 8.2, 25°C[14]
NHS-Ester HydrolysisRate is 3 orders of magnitude higher than aminolysis on activated monolayersBorate buffer, pH 8.5[][15][16]

Experimental Protocols

General Protocol for Protein Biotinylation using NHS-Biotin

This protocol provides a general procedure for the biotinylation of a protein in solution.

Materials:

  • Purified protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[3][11]

  • NHS-Biotin or a derivative (e.g., Sulfo-NHS-Biotin for increased water solubility).[3]

  • Anhydrous DMSO or DMF for preparing the biotin reagent stock solution.[11]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]

  • Desalting spin columns or dialysis cassettes for purification.[3][11]

Procedure:

  • Protein Preparation: Ensure the protein sample is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.[3][11] If the protein is in a buffer containing primary amines, exchange it into a suitable buffer using dialysis or a desalting column.[3]

  • Biotin Reagent Preparation: Allow the vial of NHS-Biotin to equilibrate to room temperature before opening.[3][11] Immediately before use, prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[3] For water-soluble variants like Sulfo-NHS-Biotin, the stock solution can be prepared in the reaction buffer.[3]

  • Biotinylation Reaction: Add the calculated amount of the biotin reagent stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).[11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[11]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[12] This will consume any unreacted NHS-biotin.

  • Purification: Remove excess, unreacted biotin and the quenching reagent by dialysis against a suitable buffer or by using a desalting spin column.[3][11] This step is crucial to prevent interference in downstream applications.[3]

  • Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.[3]

G start Start protein_prep Prepare Protein (1-10 mg/mL in amine-free buffer) start->protein_prep reaction Incubate Protein + Biotin (RT for 30-60 min or 4°C for 2h) protein_prep->reaction biotin_prep Prepare Biotin Reagent (Fresh stock solution) biotin_prep->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench purify Remove Excess Biotin (Dialysis or Desalting Column) quench->purify store Store Biotinylated Protein (4°C or -20°C) purify->store end End store->end

Caption: A typical experimental workflow for protein biotinylation.

Determination of the Degree of Biotinylation using the HABA Assay

The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.[17]

Principle: HABA binds to avidin, producing a colorimetric signal at 500 nm. Biotin will displace HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[17][18]

Materials:

  • HABA/Avidin pre-mixed solution.

  • Biotinylated protein sample (with free biotin removed).[17]

  • Spectrophotometer and cuvettes.

Procedure:

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ H/A).[17]

  • Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.[17]

  • Incubate for a few minutes to allow for the displacement of HABA by biotin.

  • Measure the absorbance of the mixture at 500 nm again (A₅₀₀ H/A/B).[17]

  • Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ H/A - A₅₀₀ H/A/B).

  • The concentration of biotin can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.[17]

  • The degree of biotinylation (moles of biotin per mole of protein) is then determined by dividing the moles of biotin by the moles of protein in the sample.[17]

Conclusion

Biotinylation using activated esters, particularly NHS esters, is a robust and versatile technique for labeling proteins and other biomolecules. A thorough understanding of the underlying chemical principles, including the primary reaction mechanism and competing side reactions, is essential for successful and reproducible results. By carefully controlling reaction parameters such as pH, buffer composition, and reagent concentrations, researchers can achieve the desired degree of biotinylation for a wide array of applications in research, diagnostics, and drug development.

References

Spectroscopic Properties of (+)-Biotin-ONP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of (+)-Biotin-ONP (Biotin-p-nitrophenyl ester), a widely used reagent for the biotinylation of proteins and other molecules. This document collates available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a typical workflow for its application in biochemical assays.

Introduction

This compound is an activated ester of biotin (B1667282), designed to facilitate the covalent attachment of a biotin label to primary and secondary amines on target molecules, such as the lysine (B10760008) residues of proteins. The p-nitrophenyl (ONP) group is an excellent leaving group, which makes the ester highly reactive. Understanding the spectroscopic characteristics of this reagent is crucial for its proper handling, characterization, and for quantifying its incorporation into biomolecules.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₆H₁₉N₃O₅S
Molecular Weight 365.40 g/mol
CAS Number 33755-53-2
Appearance White to slight yellow/beige powder
Melting Point 163-165 °C
Optical Rotation [α]25/D +51° (c = 2 in DMF:AcOH (99:1))
Solubility Methanol (B129727) (25 mg/mL)

Spectroscopic Data

This section details the key spectroscopic data for this compound, including UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Visible Spectroscopy

The p-nitrophenyl ester group in this compound confers a distinct ultraviolet absorbance that is useful for its detection and quantification. While biotin itself has no significant absorbance above 210 nm, the nitrophenyl chromophore allows for spectrophotometric analysis.[1] Upon hydrolysis of the ester bond, p-nitrophenol is released, which, particularly in its deprotonated form (p-nitrophenolate), exhibits a strong absorbance at approximately 400-413 nm.[2][3][4][5] The intact ester, this compound, is expected to have an absorbance maximum at a lower wavelength. For a similar compound, 4-nitrophenyl acetate, it is noted that it does not absorb at 413 nm.[2]

FeatureDescription
Chromophore p-nitrophenyl ester
Expected λmax Lower than the ~400 nm of p-nitrophenolate
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum for this compound is available through SpectraBase, with the specified solvent being a mixture of CDCl₃ and DMSO-d₆.[6]

¹H NMR: A complete, publicly available ¹H NMR spectrum for this compound has not been identified. However, the spectrum would be expected to show signals corresponding to the protons of the biotin molecule and the p-nitrophenyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.

Ionization ModeExpected m/z
[M+H]⁺ ~366.11
[M+Na]⁺ ~388.09

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy Protocol

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of this compound.[7][8][9][10]

Materials:

  • This compound

  • Spectrophotometry-grade solvent (e.g., methanol, acetonitrile, or ethanol)

  • UV-transparent cuvettes (quartz)

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From this stock, prepare a dilution to a final concentration in the range of 10-50 µg/mL.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the net absorbance of this compound. Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.[11][12][13][14][15]

Materials:

  • This compound (5-25 mg for ¹H, higher for ¹³C)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, or a mixture as indicated by SpectraBase for ¹³C NMR)[6]

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the required amount of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Acquisition: Place the NMR tube in the spectrometer's probe.

  • Spectrometer Setup: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol

This protocol describes a general method for obtaining a mass spectrum of this compound using electrospray ionization (ESI).[16][17][18][19][20]

Materials:

  • This compound

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in the chosen solvent. The solvent should be compatible with ESI.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Data can be collected in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and confirm the molecular weight of this compound.

Application Workflow: Protein Biotinylation and Affinity Purification

This compound is a key reagent in workflows designed to label and subsequently purify proteins. The following diagram illustrates a typical experimental workflow.

G cluster_0 Biotinylation Reaction cluster_1 Purification cluster_2 Elution & Analysis protein Target Protein (with primary amines) reaction Incubation (pH 7-9) protein->reaction biotin_onp This compound biotin_onp->reaction biotinylated_protein Biotinylated Protein reaction->biotinylated_protein Covalent Bond Formation buffer_exchange Buffer Exchange/ Desalting biotinylated_protein->buffer_exchange unreacted_biotin Excess Biotin-ONP and p-Nitrophenol buffer_exchange->unreacted_biotin binding Binding buffer_exchange->binding streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->binding bound_complex Protein-Biotin- Streptavidin Complex binding->bound_complex wash Wash Steps bound_complex->wash unbound_proteins Unbound Proteins wash->unbound_proteins elution Elution (e.g., excess free biotin, denaturing conditions) wash->elution purified_protein Purified Biotinylated Protein elution->purified_protein analysis Downstream Analysis (e.g., Western Blot, MS) purified_protein->analysis

Caption: Workflow for protein biotinylation and affinity purification.

Conclusion

This technical guide has summarized the available spectroscopic properties of this compound and provided standardized protocols for its characterization. While some specific experimental spectra are not readily found in the public domain, the information provided herein, based on the known chemistry of its constituent parts and data from analogous compounds, offers a solid foundation for researchers working with this important biotinylation reagent. The outlined workflow also provides a clear visual representation of its practical application in a laboratory setting.

References

An In-depth Technical Guide to (+)-Biotin-ONP for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Biotin-ONP (Biotin p-nitrophenyl ester) is a pivotal reagent in the field of bioconjugation, widely utilized for the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules. This process, known as biotinylation, leverages the exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin for a myriad of applications in research and drug development. These applications include affinity purification, immunoassays, and the study of protein-protein interactions. This guide provides a comprehensive overview of the technical specifications of this compound, detailed experimental protocols for its use, and its application in elucidating cellular signaling pathways.

Core Properties of this compound

This compound is a pre-activated form of biotin, designed for the efficient labeling of primary and secondary amines on target molecules. The p-nitrophenyl ester group provides a good leaving group, facilitating the nucleophilic attack by amine residues under mild reaction conditions.

PropertyValueReference
CAS Number 33755-53-2[1]
Molecular Weight 365.40 g/mol [1]
Synonyms Biotin p-nitrophenyl ester, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid p-nitrophenyl ester[1]
Empirical Formula C₁₆H₁₉N₃O₅S[1]
Physical Form Powder[1]
Melting Point 163-165 °C[1]
Solubility More soluble in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) compared to other biotinylating agents like Biotin-OSu.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Biotinylation of Peptides during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the on-resin biotinylation of a peptide at its N-terminus.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc removal (if applicable)

  • Cleavage and deprotection cocktail (e.g., Trifluoroacetic acid-based)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF and DCM.

  • Biotinylation Reaction:

    • Dissolve this compound in DMF to a final concentration of 0.1 M.

    • Add a 2-5 fold molar excess of the this compound solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagent and byproducts.

  • Cleavage and Deprotection: Treat the biotinylated peptide-resin with the appropriate cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.

  • Purification: Purify the biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biotinylation of Proteins in Solution

This protocol outlines the labeling of a purified protein in an aqueous buffer.

Materials:

  • Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mg/mL).

  • Biotinylation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and the quenching reagent by dialysis against a suitable buffer or by using a desalting column.

Pull-Down Assay to Identify Protein-Protein Interactions

This protocol describes the use of a biotinylated peptide as bait to capture interacting proteins from a cell lysate.

Materials:

  • Biotinylated peptide (bait)

  • Control, non-biotinylated peptide

  • Streptavidin-conjugated magnetic or agarose (B213101) beads

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads in lysis buffer and wash them three times according to the manufacturer's instructions.

  • Bait Immobilization: Incubate the washed beads with the biotinylated peptide for 1-2 hours at 4°C with rotation to allow for binding.

  • Blocking: Wash the peptide-bound beads with lysis buffer to remove any unbound peptide.

  • Binding: Add the cell lysate to the peptide-bound beads and incubate for 2-4 hours or overnight at 4°C with rotation to allow for the interaction between the bait peptide and its binding partners.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer (at least three times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. Alternatively, for non-denaturing elution, use a buffer containing a high concentration of free biotin.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

Visualization of Experimental Workflow and Signaling Pathway Investigation

The following diagrams illustrate the workflow for a pull-down assay and a conceptual representation of how this technique can be applied to investigate a signaling pathway.

PullDown_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Biotin_Peptide Biotinylated Peptide Immobilization Immobilization Biotin_Peptide->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Incubation Incubation Immobilization->Incubation Add Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Workflow for a pull-down assay using a biotinylated peptide.

Signaling_Pathway_Investigation cluster_Cellular_Context Cellular Context cluster_Experimental_Approach Experimental Approach Ligand Ligand Receptor Receptor Ligand->Receptor Protein_A Protein A Receptor->Protein_A Protein_B Protein B (Target) Protein_A->Protein_B Protein_C Protein C Protein_B->Protein_C Biotin_Peptide_B Biotinylated Peptide (mimics Protein B domain) Protein_B->Biotin_Peptide_B is mimicked by Response Cellular Response Protein_C->Response Pull_Down Pull-Down Assay Biotin_Peptide_B->Pull_Down Identified_Partners Identified Interacting Proteins (e.g., Protein A, C) Pull_Down->Identified_Partners Identified_Partners->Protein_A confirms interaction Identified_Partners->Protein_C confirms interaction

Caption: Investigating a signaling pathway using a biotinylated peptide pull-down assay.

References

Methodological & Application

Application Notes: Protocol for Biotinylating Antibodies with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) is one of the strongest known non-covalent biological interactions, making it an invaluable tool for the detection, purification, and immobilization of proteins.[1][2] Biotinylated antibodies are widely utilized in a variety of immunoassays, including ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, and immunoprecipitation.[3][4]

This document provides a detailed protocol for the biotinylation of antibodies using (+)-Biotin-ONP (p-nitrophenyl ester of biotin). This amine-reactive reagent covalently couples to primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the antibody, forming stable amide bonds.[5] The protocol outlines the necessary reagents, step-by-step instructions for the conjugation reaction, and methods for purifying the resulting biotinylated antibody.

Principle of the Reaction

The biotinylation reaction with this compound is a nucleophilic acyl substitution. The unprotonated primary amine group on the antibody acts as a nucleophile, attacking the carbonyl carbon of the p-nitrophenyl ester. This results in the formation of a stable amide bond and the release of p-nitrophenol. The efficiency of this reaction is highly dependent on the pH of the reaction buffer, as the primary amine must be in its deprotonated state to be reactive.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful biotinylation of antibodies using this compound. Optimization of these parameters may be necessary depending on the specific antibody and its intended application.

ParameterRecommended RangeNotes
Antibody Concentration 1 - 4 mg/mLHigher concentrations can improve conjugation efficiency.[6]
Reaction Buffer PBS, pH 7.2-8.5Must be free of primary amines (e.g., Tris, glycine) and sodium azide (B81097).[6][8][9]
This compound Stock Solution 1-10 mg/mL in anhydrous DMSO or DMFPrepare fresh immediately before use to avoid hydrolysis.[3][10]
Molar Coupling Ratio (Biotin:Antibody) 5:1 to 40:1This should be optimized for each antibody. A 20:1 ratio is a common starting point.[6]
Reaction Temperature Room Temperature (18-25°C)
Reaction Time 2 - 4 hours
Quenching Reagent 1 M Tris-HCl or Glycine, pH ~8.0Added to a final concentration of 20-50 mM.
Degree of Biotinylation (Target) 3 - 6 moles of biotin per mole of antibodyOver-biotinylation can lead to antibody precipitation or loss of activity.[10][11]

Experimental Protocols

Preparation of Antibody

It is critical to prepare the antibody in a buffer that is free of any primary amine-containing substances or preservatives that could compete with the biotinylation reaction.

  • Buffer Exchange: Dialyze the antibody solution against 1X Phosphate-Buffered Saline (PBS), pH 7.4, overnight at 4°C with at least three buffer changes. Alternatively, use a desalting column (e.g., Sephadex G-25) for rapid buffer exchange.[10][11]

  • Concentration Adjustment: After buffer exchange, determine the antibody concentration using a spectrophotometer at A280 (for IgG, 1 mg/mL ≈ 1.4 OD). Adjust the concentration to be within the range of 1-4 mg/mL using the reaction buffer (PBS, pH 7.4).[6]

Biotinylation Reaction
  • Prepare this compound Solution: Immediately before starting the reaction, dissolve the required amount of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 1 mg/mL).

  • Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar coupling ratio.

    • Example Calculation for a 20:1 Molar Ratio:

      • Assume 1 mg of IgG (MW ≈ 150,000 g/mol ) in 1 mL.

      • Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol.

      • Moles of Biotin-ONP needed = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol.

      • This compound MW ≈ 365.4 g/mol .

      • Mass of Biotin-ONP needed = 1.33 x 10⁻⁷ mol * 365.4 g/mol = 4.86 x 10⁻⁵ g = 48.6 µg.

      • Volume of 1 mg/mL stock = 48.6 µL.

  • Initiate the Reaction: Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle rotation, protected from light.[3][10]

Quenching the Reaction
  • Add Quenching Buffer: To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[3]

Purification of Biotinylated Antibody

It is essential to remove unreacted this compound and byproducts to prevent interference in downstream applications.

  • Dialysis: Dialyze the biotinylated antibody solution against 1X PBS, pH 7.4, at 4°C. Perform at least three buffer changes over 24-48 hours.[12]

  • Gel Filtration/Desalting: For faster purification, use a desalting column equilibrated with 1X PBS, pH 7.4, following the manufacturer's instructions.[11]

  • Storage: After purification, add a carrier protein like BSA to a final concentration of 0.1% if desired, and a preservative like sodium azide (if compatible with the intended application). Store the biotinylated antibody at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Visualizations

Antibody_Biotinylation_Workflow cluster_prep 1. Antibody Preparation cluster_reaction 2. Biotinylation Reaction cluster_purification 3. Quench & Purify Ab Antibody in Storage Buffer Dialysis Buffer Exchange (Dialysis/Desalting) Ab->Dialysis Remove amines, azide Ab_Ready Antibody in Amine-Free Buffer (PBS, pH 7.4) Dialysis->Ab_Ready Reaction Incubate 2-4h at Room Temp Ab_Ready->Reaction BiotinONP This compound in DMSO BiotinONP->Reaction Add desired molar ratio Quench Quench with Tris/Glycine Reaction->Quench Purify Purification (Dialysis/Desalting) Quench->Purify Remove excess biotin Final_Ab Purified Biotinylated Antibody Purify->Final_Ab

Caption: Experimental workflow for the biotinylation of antibodies.

EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 P-Tyr recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation IP_Ab Biotinylated Anti-pTyr Ab IP_Ab->EGFR Binds to phosphorylated EGFR Beads Streptavidin Beads Beads->IP_Ab Captures

Caption: EGFR signaling pathway with immunoprecipitation application.

References

A Step-by-Step Guide for Peptide Biotinylation Using (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin is harnessed in a multitude of applications, including affinity purification, immunoassays (such as ELISA and Western blotting), cell surface labeling, and protein-protein interaction studies.[1][2] (+)-Biotin-ONP (biotin p-nitrophenyl ester) is an amine-reactive biotinylation reagent that offers distinct advantages for labeling peptides.[3][4]

The primary targets for this compound are the free primary amino groups found at the N-terminus of a peptide and on the side chain of lysine (B10760008) residues. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the p-nitrophenyl ester, forming a stable amide bond and releasing p-nitrophenol as a byproduct.[5][6] One of the key advantages of this compound is its enhanced solubility in common organic solvents like DMF and NMP compared to other biotinylating agents such as Biotin-OSu (N-hydroxysuccinimide ester), which facilitates easier handling and more efficient reactions.[7][8][9] Furthermore, this compound often exhibits faster reaction kinetics, allowing for shorter incubation times.[10]

The choice of biotinylation reagent and the specific protocol can significantly impact the outcome of an experiment. This guide provides a detailed, step-by-step protocol for the successful biotinylation of peptides using this compound, along with methods for purification and characterization of the resulting biotinylated peptide.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecifications
Peptide of InterestPurified (>95% purity) with at least one primary amine
This compoundMolecular Weight: 365.39 g/mol
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Anhydrous, peptide synthesis grade
Reaction Buffer0.1 M Sodium Phosphate Buffer, pH 7.5-8.5
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1 M Glycine
Purification SystemHigh-Performance Liquid Chromatography (HPLC) system with a C18 column
HPLC SolventsSolvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile
Characterization InstrumentMass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: Peptide Biotinylation with this compound

This protocol outlines the steps for the covalent attachment of biotin to a peptide using this compound.

  • Peptide Preparation:

    • Dissolve the purified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the peptide for biotinylation.[11]

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or NMP to create a 10-20 mM stock solution. It is crucial to prepare this solution fresh to avoid hydrolysis of the reagent.

  • Biotinylation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio may need to be determined empirically for each peptide.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The reaction can also be performed overnight at 4°C to potentially minimize side reactions.[12]

  • Quenching the Reaction:

    • To stop the biotinylation reaction, add the Quenching Reagent to a final concentration of 20-50 mM.

    • Incubate for an additional 30 minutes at room temperature to ensure all unreacted this compound is consumed.

Protocol 2: Purification of the Biotinylated Peptide by HPLC

Purification of the biotinylated peptide from unreacted peptide, excess biotinylation reagent, and reaction byproducts is essential for downstream applications.[13][14]

  • Sample Preparation:

    • Acidify the quenched reaction mixture with a small amount of TFA to ensure compatibility with the HPLC mobile phase.

    • Centrifuge the sample to remove any precipitated material.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the sample onto the column.

    • Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm. The biotinylated peptide will typically elute slightly later than the unmodified peptide due to the increased hydrophobicity of the biotin tag.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired biotinylated peptide.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is a definitive method to confirm the successful biotinylation of the peptide.[15][16][17][18]

  • Sample Preparation:

    • Lyophilize the purified fraction containing the biotinylated peptide.

    • Reconstitute a small amount of the lyophilized peptide in an appropriate solvent for mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the biotinylated peptide using either MALDI-TOF or ESI-MS.

    • The expected mass of the biotinylated peptide will be the mass of the original peptide plus the mass of the biotin moiety (226.29 Da for each biotin added).

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Molar Ratio (Biotin:Peptide) 5:1 to 20:1The optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling.[12][19]
Reaction Time 1 - 2 hours at room temperatureCan be extended to overnight at 4°C.[11][12]
Reaction pH 7.5 - 8.5Ensures primary amines are deprotonated and nucleophilic.[20]
This compound Solubility Good in DMF and NMPHigher solubility compared to Biotin-OSu.[7][10]
Mass Shift upon Biotinylation +226.29 Da per biotinThe mass of the biotinyl group (C10H14N2O2S).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Peptide Dissolve Peptide Mix Mix Peptide and Biotin-ONP Peptide->Mix Biotin_ONP Dissolve this compound Biotin_ONP->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench Purify HPLC Purification Quench->Purify Characterize Mass Spectrometry Purify->Characterize Final_Product Biotinylated Peptide Characterize->Final_Product reaction_mechanism Peptide Peptide-NH₂ Intermediate [Intermediate Complex] Peptide->Intermediate + BiotinONP This compound BiotinONP->Intermediate Product Peptide-NH-Biotin Intermediate->Product Byproduct p-Nitrophenol Intermediate->Byproduct + EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Biotin-EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation

References

Application Notes and Protocols for (+)-Biotin-ONP in Pull-Down Assays and Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-4-nitrophenyl ester (Biotin-ONP) is a versatile reagent for the biotinylation of proteins and other biomolecules.[1] This process, known as biotinylation, involves the covalent attachment of a biotin (B1667282) molecule, which then allows for highly specific and strong non-covalent interaction with streptavidin or avidin.[2] This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, is one of the strongest known non-covalent biological interactions and forms the basis for numerous applications in molecular biology, including affinity chromatography, ELISA, Western blotting, and crucially, pull-down assays for the study of protein-protein interactions.[2][3]

Biotin-ONP is an amine-reactive biotinylation reagent, meaning it specifically reacts with primary amine groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins. The 4-nitrophenyl (ONP) group is a good leaving group, facilitating the acylation reaction with the primary amines on the target protein to form a stable amide bond. This application note provides detailed protocols for the use of (+)-Biotin-ONP in labeling proteins and their subsequent use in pull-down assays to identify and study protein interaction partners.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₆H₁₉N₃O₅S
Molecular Weight 365.40 g/mol
Appearance Powder
Melting Point 163-165 °C
Solubility Methanol: 25 mg/mL

Data sourced from Sigma-Aldrich product information page.

Experimental Protocols

Protocol 1: Biotinylation of a "Bait" Protein with this compound

This protocol outlines the steps for labeling a purified protein of interest (the "bait") with this compound.

Materials:

  • Purified "bait" protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for removal of excess biotin

Procedure:

  • Protein Preparation:

    • Ensure the purified bait protein is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for biotinylation and must be removed by dialysis or buffer exchange.[4]

    • The protein concentration should ideally be at least 2 mg/mL for efficient labeling.[4]

  • Preparation of Biotin-ONP Stock Solution:

    • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Biotinylation Reaction:

    • The optimal molar ratio of Biotin-ONP to protein for efficient labeling while maintaining protein function should be determined empirically. A starting point is a 20-fold molar excess of Biotin-ONP to the protein.

    • Slowly add the calculated amount of Biotin-ONP stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess Biotin-ONP.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Biotin:

    • Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Verification of Biotinylation (Optional):

    • The extent of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Pull-Down Assay Using a Biotinylated Bait Protein

This protocol describes the use of the biotinylated bait protein to isolate and identify interacting "prey" proteins from a cell lysate.

Materials:

  • Biotinylated "bait" protein (from Protocol 1)

  • Cell lysate containing potential "prey" proteins

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, pH 7.4)

  • Elution Buffer (e.g., SDS-PAGE sample buffer for mass spectrometry or Western blotting)

  • Protease and phosphatase inhibitors

Procedure:

  • Preparation of Cell Lysate:

    • Prepare a cell lysate from the desired cell line or tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Binding of Biotinylated Bait to Streptavidin Beads:

    • Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.

    • Incubate the biotinylated bait protein with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Washing of Bait-Bound Beads:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove any unbound bait protein.

  • Incubation with Cell Lysate:

    • Add the cell lysate to the bait-bound beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing to Remove Non-specific Binders:

    • Pellet the beads and discard the supernatant (lysate).

    • Wash the beads extensively (5-7 times) with Binding/Wash Buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by increasing the salt concentration or detergent concentration in the wash buffer.

  • Elution of Protein Complexes:

    • Elute the bait-prey protein complexes from the beads using an appropriate elution buffer. For subsequent analysis by SDS-PAGE and mass spectrometry or Western blotting, boiling the beads in SDS-PAGE sample buffer is a common method.[3]

  • Analysis of Interacting Proteins:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

    • For the identification of unknown interacting partners, the eluted proteins can be subjected to analysis by mass spectrometry.[5]

Data Presentation

The following table summarizes typical quantitative parameters for a biotinylation and pull-down experiment. Note that these values are starting points and should be optimized for each specific experimental system.

ParameterRecommended RangeNotes
Protein Concentration for Labeling 2 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.[4]
Molar Excess of Biotin-ONP 10:1 to 50:1The optimal ratio depends on the number of available primary amines on the protein and the desired degree of labeling.
Incubation Time for Labeling 1 - 2 hoursLonger incubation times can be explored but may risk protein denaturation.
Incubation Temperature for Labeling Room Temperature
Cell Lysate Protein Amount 0.5 - 2 mgThe amount will depend on the abundance of the target prey protein.
Biotinylated Bait Protein Amount 1 - 10 µgThis should be optimized to maximize the capture of prey proteins while minimizing non-specific binding.
Incubation Time for Pull-Down 2 hours - OvernightLonger incubation times may increase the yield of captured complexes.
Incubation Temperature for Pull-Down 4°CTo maintain protein stability and integrity of interactions.

Visualizations

experimental_workflow start Start: Purified 'Bait' Protein labeling Protein Biotinylation (Amine-reactive labeling) start->labeling biotin_onp This compound biotin_onp->labeling quench Quench Reaction (e.g., Tris buffer) labeling->quench purify Purification (Remove excess biotin) quench->purify biotinylated_bait Biotinylated 'Bait' Protein purify->biotinylated_bait bind_bait Bind Bait to Beads biotinylated_bait->bind_bait streptavidin_beads Streptavidin Beads streptavidin_beads->bind_bait incubate Incubate with Lysate (Bait-Prey Interaction) bind_bait->incubate cell_lysate Cell Lysate ('Prey' Proteins) cell_lysate->incubate wash Wash Beads (Remove non-specific binders) incubate->wash elute Elute Proteins wash->elute analysis Analysis (SDS-PAGE, Western Blot, Mass Spec) elute->analysis

Caption: Workflow for a pull-down assay using this compound.

signaling_pathway cluster_pull_down Pull-Down bait Biotinylated 'Bait' Protein prey1 Interacting 'Prey' Protein 1 bait->prey1 Specific Interaction prey2 Interacting 'Prey' Protein 2 bait->prey2 Specific Interaction non_specific Non-specific Protein streptavidin Streptavidin Bead streptavidin->bait High-Affinity Binding complex Captured Protein Complex

Caption: Principle of a biotin-based pull-down assay.

References

Application Notes: Utilizing (+)-Biotin-ONP in ELISA and Western Blot Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) is a reagent used for the biotinylation of primary amine-containing molecules, such as proteins and peptides. This process, known as biotinylation, involves the covalent attachment of a biotin (B1667282) molecule, which then allows for highly sensitive detection using the strong and specific interaction between biotin and streptavidin or avidin. This interaction, one of the strongest non-covalent bonds known in nature, forms the basis for significant signal amplification in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.

The use of this compound offers an alternative to the more common N-hydroxysuccinimide (NHS) esters of biotin. While both react with primary amines, p-nitrophenyl esters like this compound can exhibit different reactivity and solubility characteristics. For instance, Biotin-ONP has been noted for its higher solubility in organic solvents like DMF and NMP and faster coupling times in solid-phase peptide synthesis compared to Biotin-OSu (the succinimidyl ester). These properties can be advantageous in specific experimental contexts.

These application notes provide detailed protocols for the use of antibodies and probes labeled with this compound in ELISA and Western blot assays, designed for researchers, scientists, and drug development professionals.

Core Principles

The utility of this compound in immunoassays is centered on the biotin-streptavidin detection system. In this system, a molecule of interest (e.g., a primary or secondary antibody) is first labeled with biotin using this compound. This biotinylated molecule is then used in an immunoassay to bind to its target. Subsequently, a conjugate of streptavidin and a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), is introduced. Streptavidin has four high-affinity binding sites for biotin, allowing it to bind to the biotinylated molecule. This binding localizes the enzyme to the target, and upon addition of a suitable substrate, the enzyme catalyzes a reaction that produces a detectable signal (colorimetric, chemiluminescent, or fluorescent), thus indicating the presence and quantity of the target molecule. This multi-layered approach provides significant signal amplification compared to directly labeling the detection molecule with an enzyme.

Data Presentation: Performance Characteristics of Biotin-Based Detection Systems

The following tables summarize the comparative performance of biotin-based detection systems against other common methods. While specific quantitative data for this compound is not extensively published, the data presented here is representative of the high sensitivity achievable with biotin-streptavidin systems in general. The data is for illustrative purposes.

Table 1: Comparison of Detection Methods for Biotinylated Proteins

FeatureWestern BlotELISA (Streptavidin-HRP)Mass Spectrometry (MS)Dot Blot
Principle Size-based separation followed by immunodetection of the biotin tag.Plate-based immunoassay for quantifying biotinylated proteins.Measures the mass-to-charge ratio to identify and quantify biotinylated peptides.Direct immobilization on a membrane followed by biotin tag detection.
Primary Output Qualitative to semi-quantitative (band intensity).Quantitative (absorbance/fluorescence).Quantitative (ion intensity) and qualitative (sequence information).Qualitative to semi-quantitative (spot intensity).
Limit of Detection (LOD) Picogram (pg) to low nanogram (ng) range. Can reach femtogram (fg) levels with enhanced chemiluminescence.[1]Low picogram (pg) to femtogram (fg) range.[1][2]Femtomole (fmol) to attomole (amol) range.[1]Nanogram (ng) range.[1]
Throughput Low to medium.High.Low to medium (can be high with automation).[1]High.
Time per Assay 1-2 days.[1]4-6 hours.[1]1-2 days (including sample preparation).[1]2-4 hours.[1]
Cost per Sample Moderate.[1]Low to moderate.[1]High.[1]Low.[1]
Key Advantages Provides molecular weight information.Highly sensitive, quantitative, and suitable for high-throughput screening.[2]Provides precise localization of the biotinylation site.[1]Simple and rapid.

Table 2: Illustrative Comparison of Probe Labeling Technologies

FeatureBiotinylated ProbeRadioactive Probe (e.g., ³²P)Digoxigenin (DIG)-labeled ProbeFluorescent Probe (e.g., FITC, Cy3)
Detection Principle High-affinity binding of biotin to a streptavidin-enzyme/fluorophore conjugate.Detection of radioactive decay.Antibody-based detection of the DIG hapten.Direct detection of fluorescence emission.
Sensitivity High (picogram to femtogram levels).Very high (can detect single-copy genes).High (reported to be 2- to 10-fold more sensitive than biotinylated probes in some applications).Moderate to high.
Specificity High, determined by the probe sequence and the highly specific biotin-streptavidin interaction.High, determined by the probe sequence.High, with an additional layer of specificity from the anti-DIG antibody.High, determined by the probe sequence.
Safety Non-radioactive and considered safe.Radioactive, requiring special handling and disposal.Non-radioactive.Non-radioactive.
Workflow Complexity Multi-step detection process.Relatively straightforward detection via autoradiography.Multi-step detection process.Simpler workflow with direct detection.
Cost Moderate.High.Moderate.Moderate to high.

Experimental Protocols

Protocol 1: Biotinylation of Antibodies with this compound

This protocol describes the labeling of a generic IgG antibody with this compound.

Materials:

  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column or dialysis tubing

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against the Reaction Buffer to remove any amine-containing buffers (e.g., Tris, glycine).

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction:

    • Calculate the required amount of this compound. A starting point is a 20-fold molar excess of this compound to the antibody. The optimal ratio should be determined empirically.

    • Slowly add the calculated volume of the this compound solution to the antibody solution while gently stirring.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, dialyze the labeled antibody against PBS with at least three buffer changes.

  • Storage:

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: ELISA Protocol using a this compound Labeled Detection Antibody (Sandwich ELISA)

This protocol outlines a sandwich ELISA for the detection of a target antigen using a biotinylated detection antibody.

Workflow Diagram:

ELISA_Workflow cluster_steps Sandwich ELISA Workflow plate_coating Plate Coating: Incubate with capture antibody. blocking Blocking: Add blocking buffer to prevent non-specific binding. plate_coating->blocking Wash sample_incubation Sample Incubation: Add standards and samples. blocking->sample_incubation detection_ab Detection Antibody: Add biotinylated detection antibody. sample_incubation->detection_ab Wash streptavidin_hrp Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate. detection_ab->streptavidin_hrp Wash substrate_dev Substrate Development: Add TMB substrate. streptavidin_hrp->substrate_dev Wash stop_reaction Stop Reaction: Add stop solution. substrate_dev->stop_reaction read_plate Read Plate: Measure absorbance at 450 nm. stop_reaction->read_plate

Caption: Workflow of a sandwich ELISA using biotin-streptavidin detection.

Materials:

  • Microplate coated with a capture antibody specific for the target antigen

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Biotinylated Detection Antibody (from Protocol 1)

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Antigen standards and samples

Procedure:

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Antigen Incubation: Add 100 µL of antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Western Blot Protocol using a this compound Labeled Primary Antibody

This protocol describes the detection of a target protein in a Western blot using a biotinylated primary antibody.

Workflow Diagram:

WB_Workflow cluster_steps Western Blot Workflow sds_page SDS-PAGE: Separate proteins by size. transfer Transfer: Transfer proteins to a membrane. sds_page->transfer blocking Blocking: Incubate membrane in blocking buffer. transfer->blocking primary_ab Primary Antibody Incubation: Incubate with biotinylated primary antibody. blocking->primary_ab Wash streptavidin_hrp Streptavidin-HRP Incubation: Incubate with streptavidin-HRP conjugate. primary_ab->streptavidin_hrp Wash detection Signal Detection: Add chemiluminescent substrate. streptavidin_hrp->detection Wash imaging Imaging: Capture signal on film or with a digital imager. detection->imaging

Caption: Workflow for Western blotting with a biotinylated primary antibody.

Materials:

  • Protein samples separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Biotinylated Primary Antibody (from Protocol 1)

  • Streptavidin-HRP conjugate

  • Chemiluminescent Substrate (e.g., ECL)

Procedure:

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer to its optimal working concentration. Incubate the membrane with the diluted antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in Blocking Buffer (typical dilutions range from 1:5,000 to 1:20,000). Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Signal Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

References

Application Notes and Protocols for Affinity Chromatography Purification of Proteins Using (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins using a biotin-affinity chromatography workflow. The process involves the covalent labeling of a target protein with (+)-Biotin-ONP ((+)-Biotin-4-nitrophenyl ester) and subsequent purification using an avidin (B1170675) or streptavidin-based affinity resin.

Introduction

Affinity chromatography is a powerful technique for isolating a specific protein from a complex mixture. The high specificity of the interaction between biotin (B1667282) and avidin (or its bacterial analog, streptavidin) is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M.[1][2][3] This robust interaction forms the basis of an effective and widely used protein purification strategy.

The workflow begins with the biotinylation of the target protein. This compound is a reagent used to attach a biotin molecule to proteins.[4] The p-nitrophenyl ester group of this compound reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein surface, forming a stable amide bond. Once biotinylated, the protein of interest can be selectively captured by an affinity matrix composed of immobilized avidin or streptavidin. Unbound proteins are washed away, and the purified biotinylated protein is then eluted from the matrix.

Principle of the Method

The purification strategy consists of two main stages:

  • Protein Biotinylation: The target protein is covalently labeled with this compound. The extent of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein.[5][6]

  • Affinity Chromatography: The biotinylated protein is captured by an avidin or streptavidin resin. After washing away non-specifically bound molecules, the purified protein is eluted. Due to the strength of the biotin-avidin interaction, elution often requires denaturing conditions.[7][8] However, milder elution strategies using biotin analogs or cleavable biotinylation reagents are also possible.[9]

Experimental Protocols

Protocol 1: Protein Biotinylation with this compound

This protocol describes the covalent labeling of a target protein with this compound.

Materials:

  • Purified protein of interest

  • This compound (MW: 365.4 g/mol )

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer. Avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction with the biotinylation reagent.[10]

  • Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Biotinylation Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.[5]

  • Biotinylation Reaction:

    • The molar ratio of this compound to the protein determines the degree of labeling. A 20-fold molar excess of the biotinylation reagent is a common starting point for a 2 mg/mL protein solution.[5] For more dilute protein solutions, a higher molar excess may be required.[5]

    • Calculate the required volume of the 10 mM this compound stock solution and add it to the protein solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature or 4 hours on ice.[5]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Biotin:

    • Remove non-reacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Affinity Purification of Biotinylated Protein

This protocol details the capture and elution of the biotinylated protein using an avidin or streptavidin affinity resin.

Materials:

  • Biotinylated protein solution (from Protocol 1)

  • Avidin or Streptavidin-agarose resin

  • Binding/Wash Buffer: PBS, pH 7.4

  • Elution Buffer (select one):

    • Denaturing: 0.1 M glycine-HCl, pH 2.5-2.8

    • Competitive (Gentle): Binding/Wash Buffer containing 2.5 mM desthiobiotin[9]

    • Harsh Competitive: Elution buffer containing excess free biotin (e.g., 25 mM) combined with heating at 95°C for 5 minutes.[11]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for denaturing elution)

  • Affinity chromatography column

Procedure:

  • Column Preparation:

    • Pack an appropriate amount of avidin or streptavidin-agarose resin into an affinity column.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Loading:

    • Load the biotinylated protein solution onto the equilibrated column. For optimal binding, use a low flow rate.

  • Washing:

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • For Denaturing Elution:

      • Elute the bound protein with 5-10 CV of Elution Buffer (0.1 M glycine-HCl).

      • Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer.

    • For Competitive Elution:

      • Apply the competitive Elution Buffer to the column and collect fractions.

  • Analysis of Purified Protein:

    • Analyze the collected fractions for protein content using methods such as SDS-PAGE and determine the protein concentration (e.g., by measuring absorbance at 280 nm).

Data Presentation

The efficiency of protein purification can be assessed by several quantitative parameters. The following tables provide a summary of typical values and conditions.

Table 1: Recommended Molar Excess of Biotinylation Reagent

Protein ConcentrationRecommended Molar Fold Excess of Biotin ReagentExpected Degree of Labeling (Biotins per Protein)
10 mg/mL≥ 12-fold3-5
2 mg/mL≥ 20-fold3-5
0.5 - 1 mg/mL50-fold1-3

Data adapted from manufacturer's protocols.[5][6]

Table 2: Binding Capacities of Common Affinity Resins

ResinLigandBinding Capacity (Biotin)Binding Capacity (Biotinylated BSA)
Streptavidin AgaroseStreptavidin>300 nmol/mL of resin~6 mg/mL of resin
Avidin AgaroseAvidinVaries by manufacturerVaries by manufacturer

Note: Binding capacity can vary between manufacturers and batches.

Table 3: Comparison of Elution Strategies

Elution MethodElution BufferConditionsProtein YieldProtein Activity
Denaturing 0.1 M Glycine-HCl, pH 2.5-2.8Room TemperatureHighOften lost or reduced
Competitive (Gentle) Buffer with 2.5 mM DesthiobiotinPhysiological pH and temperatureModerate to HighGenerally preserved
Harsh Competitive Buffer with 25 mM Biotin95°C for 5 minutesHighLost

Protein yield and activity are dependent on the specific protein and experimental conditions.[9][11]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the affinity chromatography purification of a protein using this compound.

G cluster_0 Protein Biotinylation cluster_1 Affinity Chromatography P Target Protein R Reaction (pH 7.2-8.0) P->R B This compound B->R Q Quenching R->Q D Removal of Excess Biotin Q->D BP Biotinylated Protein D->BP L Loading BP->L Apply to Column C Avidin/Streptavidin Column C->L W Washing L->W E Elution W->E PP Purified Protein E->PP

Caption: Workflow for protein purification.

Logical Relationship of Biotin-Avidin Interaction

This diagram shows the principle of capture and elution in biotin-affinity chromatography.

G cluster_capture Capture Phase cluster_elution Elution Phase BiotinylatedProtein Biotinylated Protein Complex Biotin-Streptavidin Complex BiotinylatedProtein->Complex StreptavidinResin Streptavidin Resin StreptavidinResin->Complex PurifiedProtein Purified Protein Complex->PurifiedProtein BoundBiotin Bound Biotin/ Denatured Complex Complex->BoundBiotin ElutionAgent Elution Agent (e.g., low pH, excess biotin) ElutionAgent->Complex

Caption: Capture and elution principle.

References

Application Notes and Protocols for (+)-Biotin-ONP in Solid-Phase Peptide Synthesis and Spot Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) for the biotinylation of peptides in solid-phase peptide synthesis (SPPS) and spot synthesis. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and workflow visualizations to facilitate understanding and implementation in the laboratory.

Introduction

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology and drug discovery. The remarkably high affinity between biotin and streptavidin (K_d_ ≈ 10⁻¹⁵ M) enables highly sensitive detection and robust purification of biotinylated molecules. This compound is a pre-activated ester of biotin that offers significant advantages for the biotinylation of peptides, particularly in solid-phase and spot synthesis methodologies. Its superior solubility and reactivity in common organic solvents compared to other biotinylating agents, such as Biotin-OSu (N-hydroxysuccinimide ester), make it a highly efficient reagent for labeling the N-terminus or lysine (B10760008) side chains of peptides.[1][2][3][4]

Advantages of this compound

  • Enhanced Solubility: this compound exhibits significantly greater solubility in common solid-phase synthesis solvents like DMF and NMP compared to Biotin-OSu.[2] This facilitates the preparation of concentrated reagent solutions, leading to more efficient coupling kinetics.

  • Increased Reactivity: The p-nitrophenyl ester is a highly reactive leaving group, enabling rapid and efficient coupling of the biotin moiety to free amino groups on the peptide chain.[1][2][3][4] This can lead to shorter reaction times and higher biotinylation yields.

  • Suitability for Automated Synthesis: Its favorable solubility and reactivity profile make this compound well-suited for automated solid-phase peptide synthesizers.

Data Presentation

Solubility of Biotinylating Reagents
ReagentSolventSolubility
This compound DMF≤50 mg/mL
Methanol25 mg/mL[3][5]
Water10 mg/mL
Biotin-OSuDMSO~20 mg/mL[6][7]
DMF~20 mg/mL[6][7]
Comparison of Biotinylating Reagents in Solid-Phase Peptide Synthesis
FeatureThis compoundBiotin-OSu
Typical Coupling Time ~40 minutes[2]~12 hours[2]
Qualitative Reactivity Higher[1][3][4]Lower
Qualitative Solubility Higher[1][2][3][4]Lower

Experimental Protocols

Protocol 1: On-Resin N-Terminal Biotinylation of Peptides using this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the biotinylation of the N-terminal α-amino group of a peptide chain assembled on a solid support using Fmoc/tBu chemistry.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • (+)-Biotin-p-nitrophenyl ester (this compound)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection (if necessary)

  • Kaiser test kit (for monitoring the completion of the reaction)

  • Reaction vessel for SPPS

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation:

    • Ensure the final Fmoc protecting group from the N-terminal amino acid has been removed. If not, treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

    • Wash the resin with DCM (3-5 times) and then with DMF (3-5 times).

  • Biotinylation Reaction:

    • Prepare a fresh 0.1 M solution of this compound in DMF. For example, dissolve 36.5 mg of this compound in 1 mL of DMF.

    • Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes.

    • Drain the DMF from the swollen resin.

    • Add the this compound solution to the resin (typically a 2-5 fold molar excess relative to the resin loading).

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the biotinylation reaction.

    • If the Kaiser test is positive (blue beads), continue the reaction for another hour and re-test.

  • Washing:

    • Once the reaction is complete, drain the this compound solution.

    • Wash the biotinylated peptide-resin thoroughly with DMF (5-7 times) to remove any unreacted reagent and the p-nitrophenol byproduct.

    • Wash the resin with DCM (3-5 times).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the resin and peptide sequence (e.g., using a cleavage cocktail containing trifluoroacetic acid (TFA)).

  • Purification and Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude biotinylated peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[6][8][9][10]

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[8]

Protocol 2: Biotinylation of Peptides during Spot Synthesis using this compound

This protocol outlines the procedure for biotinylating peptides synthesized on a cellulose (B213188) membrane using the spot synthesis technique.

Materials:

  • Cellulose membrane with synthesized peptides possessing a free N-terminal amino group

  • (+)-Biotin-p-nitrophenyl ester (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Blocking buffer (e.g., Tris-buffered saline (TBS) with 0.1% Tween-20 and 5% non-fat dry milk)

  • Washing buffer (e.g., TBS with 0.1% Tween-20)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Membrane Preparation:

    • Following the final Fmoc deprotection and side-chain deprotection steps of the spot synthesis protocol, wash the membrane thoroughly with DMF and then with ethanol (B145695).

    • Allow the membrane to air dry completely.

  • Biotinylation:

    • Prepare a fresh 10 mM solution of this compound in DMSO.[11]

    • Spot the this compound solution onto the peptide spots on the cellulose membrane.

    • Allow the reaction to proceed at room temperature for 1-2 hours in a fume hood.

  • Washing:

    • After the incubation, wash the membrane extensively with DMF to remove unreacted this compound and p-nitrophenol.

    • Wash the membrane with ethanol and allow it to air dry.

  • Detection of Biotinylated Peptides:

    • Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times with washing buffer for 10 minutes each.

    • Incubate the membrane with a solution of streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

    • Wash the membrane three times with washing buffer for 10 minutes each.

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using an appropriate imaging system.

Visualizations

Workflow for On-Resin N-Terminal Biotinylation in SPPS

SPPS_Biotinylation_Workflow cluster_synthesis Peptide Synthesis cluster_biotinylation Biotinylation cluster_finalization Final Steps start Start with Peptide-Resin (N-terminus Fmoc-protected) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 biotin_coupling Add this compound in DMF wash1->biotin_coupling incubation Incubate (1-2 hours, RT) biotin_coupling->incubation monitoring Monitor with Kaiser Test incubation->monitoring wash2 Wash (DMF, DCM) monitoring->wash2 cleavage Cleavage & Deprotection (TFA cocktail) wash2->cleavage purification RP-HPLC Purification cleavage->purification analysis MS & HPLC Analysis purification->analysis end Pure Biotinylated Peptide analysis->end Spot_Synthesis_Biotinylation_Workflow cluster_synthesis Peptide Array Synthesis cluster_biotinylation Biotinylation cluster_detection Detection start Synthesized Peptide Array on Cellulose Membrane deprotection Final Deprotection (Side Chains) start->deprotection wash1 Wash & Dry deprotection->wash1 spotting Spot this compound in DMSO wash1->spotting incubation Incubate (1-2 hours, RT) spotting->incubation wash2 Wash & Dry incubation->wash2 blocking Blocking wash2->blocking streptavidin_hrp Streptavidin-HRP Incubation blocking->streptavidin_hrp wash3 Wash streptavidin_hrp->wash3 chemi_detection Chemiluminescent Detection wash3->chemi_detection end Image of Biotinylated Spots chemi_detection->end

References

Application Notes & Protocols: Biotinylating Nucleic Acids with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in molecular biology and drug development. The exceptionally high affinity between biotin and streptavidin (or avidin) provides a powerful tool for the detection, purification, and immobilization of nucleic acids. This document provides detailed application notes and protocols for the biotinylation of nucleic acids using (+)-Biotin-ONP (p-nitrophenyl ester), an amine-reactive biotinylating agent.

While N-hydroxysuccinimide (NHS) esters of biotin are more commonly employed for this purpose, this compound offers an alternative for labeling primary amine-modified nucleic acids. The protocols provided herein detail the necessary steps for successful conjugation, purification, and quantification of biotinylated DNA and RNA.

Principle of the Method

The biotinylation of nucleic acids using this compound is a two-step process. First, the nucleic acid (oligonucleotide, DNA, or RNA) must be synthesized or modified to contain a primary amine group (-NH₂). This is typically achieved by incorporating a nucleotide modified with an amino-linker at the 5', 3', or an internal position.

In the second step, the amino-modified nucleic acid is reacted with this compound. The p-nitrophenyl ester group of this compound is a good leaving group that readily reacts with the primary amine on the nucleic acid to form a stable amide bond, resulting in the covalent attachment of biotin.

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including the type of biotinylating agent, the nature of the nucleic acid, and the reaction conditions. The following table summarizes key quantitative parameters for various nucleic acid biotinylation methods.

Parameter Amine-Reactive Labeling (e.g., Biotin-ONP, Biotin-NHS) Enzymatic Incorporation (e.g., Biotin-dUTP) PCR with Biotinylated Primers
Typical Labeling Efficiency 50-90% (post-synthesis)Variable (depends on polymerase and dNTP ratio)Nearly 100% incorporation of primer
Position of Label 5', 3', or internal (pre-defined by amine modification)Internal (random incorporation)5' or 3' end
Scale of Synthesis Micrograms to milligramsMicrogramsPicograms to micrograms
Yield of Labeled Product Moderate to high (dependent on purification)HighHigh (amplification-dependent)
Purification Required Yes (to remove unreacted biotin)Yes (to remove unincorporated nucleotides)Optional (depending on downstream application)

Experimental Protocols

Protocol 1: Biotinylation of Amino-Modified Oligonucleotides with this compound

This protocol describes the biotinylation of an amino-modified DNA or RNA oligonucleotide.

Materials:

  • Amino-modified oligonucleotide (DNA or RNA)

  • This compound (p-nitrophenyl ester of biotin)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Microcentrifuge tubes

  • Thermomixer or incubator

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

  • Biotin-ONP Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

  • Labeling Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Amino-modified oligonucleotide: 1 nmol

      • 0.1 M Sodium Bicarbonate Buffer (pH 8.5): 50 µL

      • This compound solution (100 mM): 2 µL (200-fold molar excess)

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with gentle agitation. Note: Due to the lower reactivity of ONP esters compared to NHS esters, longer incubation times may be necessary.

  • Purification (Ethanol Precipitation):

    • Add 5 µL of 3 M Sodium Acetate to the reaction mixture.

    • Add 150 µL of ice-cold 100% ethanol.

    • Mix thoroughly and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Air-dry the pellet for 5-10 minutes to remove residual ethanol.

  • Resuspension: Resuspend the purified biotinylated oligonucleotide in a desired volume of nuclease-free water or buffer (e.g., TE buffer).

  • Quantification: Determine the concentration of the biotinylated oligonucleotide using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

Protocol 2: Quantification of Biotin Incorporation (Gel-Shift Assay)

This protocol provides a method to qualitatively assess the efficiency of biotinylation.

Materials:

  • Biotinylated oligonucleotide (from Protocol 1)

  • Unlabeled amino-modified oligonucleotide (control)

  • Streptavidin

  • 10X Gel-Shift Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

  • Nuclease-free water

  • Polyacrylamide gel (e.g., 15-20% TBE gel)

  • TBE Buffer

  • Gel loading dye

  • Gel electrophoresis system

  • Gel imaging system (e.g., UV transilluminator with a camera)

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:

    • Control: 10 pmol unlabeled oligonucleotide, 1 µL 10X Binding Buffer, nuclease-free water to 9 µL.

    • Biotinylated Oligo: 10 pmol biotinylated oligonucleotide, 1 µL 10X Binding Buffer, nuclease-free water to 9 µL.

    • Shifted Biotinylated Oligo: 10 pmol biotinylated oligonucleotide, 1 µL 10X Binding Buffer, 1 µL Streptavidin (1 mg/mL), nuclease-free water to 10 µL.

  • Incubation: Incubate all tubes at room temperature for 20-30 minutes.

  • Gel Electrophoresis:

    • Add gel loading dye to each reaction.

    • Load the samples onto the polyacrylamide gel.

    • Run the gel in TBE buffer according to the manufacturer's instructions until the dye front has migrated sufficiently.

  • Visualization:

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold or Ethidium Bromide).

    • Visualize the bands using a gel imaging system.

    • A successful biotinylation will be indicated by a band shift (slower migration) in the lane containing the biotinylated oligonucleotide and streptavidin compared to the biotinylated oligonucleotide alone. The intensity of the shifted band relative to the unshifted band provides a qualitative measure of labeling efficiency.

Visualizations

Biotinylation_Workflow cluster_synthesis Step 1: Nucleic Acid Preparation cluster_reaction Step 2: Biotinylation Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis Amino_Oligo Amino-Modified Nucleic Acid Reaction_Mix Reaction Mixture (pH 8.5) Amino_Oligo->Reaction_Mix Biotin_ONP This compound Biotin_ONP->Reaction_Mix Purification Ethanol Precipitation Reaction_Mix->Purification Biotinylated_Product Purified Biotinylated Nucleic Acid Purification->Biotinylated_Product Quantification Spectrophotometry (A260) Biotinylated_Product->Quantification Gel_Shift Gel-Shift Assay (with Streptavidin) Biotinylated_Product->Gel_Shift Reaction_Mechanism cluster_products Reaction Products Amino_Nucleic_Acid Nucleic Acid-NH₂ Biotinylated_Nucleic_Acid Nucleic Acid-NH-CO-Biotin Amino_Nucleic_Acid->Biotinylated_Nucleic_Acid Nucleophilic Attack Biotin_ONP Biotin-O-C₆H₄-NO₂ (this compound) Biotin_ONP->Biotinylated_Nucleic_Acid Nitrophenol HO-C₆H₄-NO₂ (p-Nitrophenol) Biotin_ONP->Nitrophenol Leaving Group

Application Notes and Protocols for (+)-Biotin-ONP in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-ONP (d-Biotin p-nitrophenyl ester) is a versatile and efficient reagent for the biotinylation of drug delivery systems, enabling targeted delivery to cells and tissues that overexpress biotin (B1667282) receptors.[1] This strategy is particularly promising in oncology, as many cancer cells exhibit upregulated biotin uptake to support their accelerated metabolism.[2][3] The covalent attachment of biotin to nanoparticles, liposomes, or polymeric carriers facilitates receptor-mediated endocytosis, leading to enhanced intracellular accumulation of therapeutic payloads and potentially reducing off-target toxicity.[2][4]

These application notes provide a comprehensive guide to the use of this compound in the development of targeted drug delivery systems. Detailed protocols for the conjugation of this compound to amine-functionalized nanoparticles are provided, along with methods for the characterization and evaluation of the resulting targeted carriers.

Principle of Biotin-Targeted Drug Delivery

The targeting strategy relies on the high affinity of biotin for the sodium-dependent multivitamin transporter (SMVT) and other biotin-binding proteins, which are often overexpressed on the surface of cancer cells.[3][4] By functionalizing a drug-loaded nanocarrier with biotin, the entire system can be recognized and internalized by these cells through receptor-mediated endocytosis. This active targeting mechanism can significantly increase the intracellular concentration of the drug in malignant cells compared to healthy tissues.

Signaling Pathway: Biotin Receptor-Mediated Endocytosis

The binding of a biotinylated drug delivery system to the biotin receptor on the cell surface initiates a cascade of events leading to its internalization. This process typically involves the formation of clathrin-coated pits, which invaginate to form endosomes containing the nanoparticle. These endosomes then traffic within the cell, often fusing with lysosomes, where the acidic environment and enzymatic activity can facilitate the release of the encapsulated drug.

Biotin_Pathway Biotin Receptor-Mediated Endocytosis Biotin_NP This compound Functionalized Nanoparticle Binding Binding Biotin_NP->Binding Extracellular Biotin_Receptor Biotin Receptor (e.g., SMVT) on Cell Surface Biotin_Receptor->Binding Clathrin_Pit Clathrin-Coated Pit Formation Binding->Clathrin_Pit Intracellular Endocytosis Internalization (Endocytosis) Clathrin_Pit->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release

Biotin receptor-mediated endocytosis pathway.

Quantitative Data Presentation

The following tables summarize representative quantitative data for biotinylated drug delivery systems. While specific data for this compound functionalized systems is limited in the literature, these values provide a general indication of the performance that can be expected.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles

Nanoparticle TypeCore MaterialSize (nm)Zeta Potential (mV)Biotinylation ReagentReference
Polymeric NanoparticlesPLGA150-250-15 to -30Biotin-PEG-NH2[5]
LiposomesPhospholipid100-200-10 to -25Biotin-PEG-DSPE[6]
Gold NanoparticlesGold50-100-20 to -40Thiol-PEG-Biotin[6]
Polymeric MicellesBlock Copolymer20-80-5 to -15Biotin-PEG-Polymer[7]

Table 2: Cellular Uptake and Cytotoxicity of Biotinylated Drug Delivery Systems

Cell LineNanoparticle TypeDrugCellular Uptake Enhancement (vs. Non-targeted)IC50 (Targeted)IC50 (Non-targeted)Reference
HeLa (Cervical Cancer)Polymeric NanoparticlesDoxorubicin2-4 fold~5 µM~15 µM[2]
MCF-7 (Breast Cancer)LiposomesPaclitaxel1.5-3 fold~10 nM~25 nM[6]
A549 (Lung Cancer)Gold NanoparticlesCisplatin2-5 fold~2 µM~8 µM[6]
B16F10 (Melanoma)Polymeric MicellesCurcumin3-6 fold~15 µM~50 µM[7]

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface primary amine groups. The p-nitrophenyl ester reacts with primary amines under mild basic conditions to form a stable amide bond.

Materials:

  • Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes with amine-PEG lipids)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., dialysis cassettes with appropriate MWCO, size exclusion chromatography, or centrifugation)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the nanoparticles are in a different buffer, exchange it with the Reaction Buffer using an appropriate method (e.g., centrifugation and resuspension or dialysis).

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in the anhydrous solvent (DMF or DMSO) to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of this compound relative to the available amine groups on the nanoparticles is a recommended starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification:

    • Purify the biotinylated nanoparticles from excess reagents and byproducts using an appropriate method.

      • Dialysis: Dialyze against a suitable buffer (e.g., PBS, pH 7.4) for 24-48 hours with several buffer changes.

      • Size Exclusion Chromatography (SEC): Use a column with an appropriate resin to separate the nanoparticles from smaller molecules.

      • Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend in a fresh buffer. Repeat this washing step 2-3 times.

  • Characterization and Storage:

    • Characterize the purified biotinylated nanoparticles (see Protocol 2).

    • Store the nanoparticles in a suitable buffer at 4°C.

Protocol 2: Characterization of Biotinylated Nanoparticles

1. Size and Zeta Potential:

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Determine the surface charge by measuring the zeta potential. A successful conjugation may lead to a slight change in size and zeta potential.

2. Quantification of Biotin Conjugation (HABA Assay):

  • The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin conjugated to the nanoparticles.

  • The assay is based on the displacement of HABA from an avidin-HABA complex by the biotin on the nanoparticles, which results in a decrease in absorbance at 500 nm.

  • Use a commercial HABA assay kit and follow the manufacturer's instructions.

3. Confirmation of Biotinylation (FTIR or NMR):

  • For polymeric nanoparticles, Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic amide bond formed.

  • For smaller systems or for more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed if the nanoparticle system is amenable.

Protocol 3: In Vitro Cellular Uptake Study

This protocol assesses the cellular uptake of biotinylated nanoparticles in cancer cells overexpressing the biotin receptor.

Materials:

  • Biotin-receptor positive cancer cell line (e.g., HeLa, MCF-7) and a low-expressing control cell line.

  • Fluorescently labeled biotinylated nanoparticles and non-biotinylated control nanoparticles.

  • Cell culture medium and supplements.

  • 96-well plates or confocal microscopy dishes.

  • Flow cytometer and/or confocal microscope.

  • Free biotin solution (for competition assay).

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates (for flow cytometry) or on glass-bottom dishes (for confocal microscopy) and allow them to adhere overnight.

  • Competition Assay (Optional): To confirm receptor-mediated uptake, pre-incubate a set of cells with a high concentration of free biotin (e.g., 1 mM) for 30 minutes before adding the nanoparticles.

  • Nanoparticle Incubation:

    • Treat the cells with the fluorescently labeled biotinylated nanoparticles and non-biotinylated control nanoparticles at a predetermined concentration.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the nanoparticle-containing medium and wash the cells 2-3 times with cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of at least 10,000 cells per sample.

    • Confocal Microscopy: Fix and permeabilize the cells, and stain the nuclei (e.g., with DAPI). Image the cells to visualize the intracellular localization of the nanoparticles.

Protocol 4: In Vitro Drug Release Study

This protocol evaluates the release of a drug from the biotinylated nanoparticles.

Materials:

  • Drug-loaded biotinylated nanoparticles.

  • Release buffer (e.g., PBS at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endo-lysosomal environment).

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Shaking incubator.

  • Analytical method to quantify the released drug (e.g., HPLC, UV-Vis spectrophotometry).

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for developing a this compound targeted drug delivery system and the logical relationship between its components.

Workflow Experimental Workflow cluster_0 Synthesis & Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies (Optional) NP_Prep Nanoparticle Formulation (with Amine Groups) Conjugation Conjugation with This compound NP_Prep->Conjugation Purification Purification Conjugation->Purification Physicochem Physicochemical Characterization (DLS, Zeta) Purification->Physicochem Biotin_Quant Biotin Quantification (HABA Assay) Purification->Biotin_Quant Drug_Loading Drug Loading & Encapsulation Efficiency Purification->Drug_Loading Cell_Uptake Cellular Uptake (Flow Cytometry, Confocal Microscopy) Physicochem->Cell_Uptake Drug_Release Drug Release Kinetics Drug_Loading->Drug_Release Cytotoxicity Cytotoxicity Assay (MTT, etc.) Drug_Release->Cytotoxicity Biodistribution Biodistribution Cytotoxicity->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy Logical_Relationship Component Relationships Drug_Carrier Drug Carrier (Nanoparticle, Liposome) Amine_Group Surface Amine Groups (-NH2) Drug_Carrier->Amine_Group enables Biotin_Ligand Biotin Ligand (Targeting Moiety) Amine_Group->Biotin_Ligand reacts with Biotin_ONP This compound Biotin_ONP->Biotin_Ligand forms Target_Cell Target Cell (Biotin Receptor Overexpression) Biotin_Ligand->Target_Cell binds to Therapeutic_Effect Enhanced Therapeutic Effect Target_Cell->Therapeutic_Effect leads to

References

Application Notes and Protocols: Creating Biotinylated Probes for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation of biotinylated nucleic acid probes for use in in situ hybridization (ISH). Biotin (B1667282) labeling offers a safe, stable, and highly sensitive alternative to radioactive methods for detecting specific DNA or RNA sequences within cells and tissues.

Introduction to Biotinylated Probes for ISH

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the morphological context of a biological sample. The method relies on the hybridization of a labeled nucleic acid probe to its complementary target sequence in prepared cells or tissue sections.

The use of biotin as a probe label is a cornerstone of non-radioactive ISH. This approach leverages the extraordinarily high-affinity interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin. The core principle involves:

  • Probe Labeling: A nucleic acid probe, complementary to the target sequence, is modified to include biotin molecules.

  • Hybridization: The biotin-labeled probe is applied to the sample, where it anneals (hybridizes) to its target DNA or RNA.

  • Detection: The biotin tag is recognized by a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase [HRP] or streptavidin-alkaline phosphatase [AP]).

  • Visualization: The enzyme reacts with a substrate to produce a localized, visible signal (either a colored precipitate for chromogenic detection or light for chemiluminescent detection) at the site of hybridization.

This indirect detection method allows for significant signal amplification, enabling the visualization of even low-abundance targets.

Probe Labeling Strategies

The choice of labeling method is critical for successful ISH and depends on the type of nucleic acid (DNA or RNA), the desired probe length, and the specific application. There are two main strategies for biotinylating nucleic acid probes: direct enzymatic incorporation of biotinylated nucleotides and an indirect, two-step chemical labeling method.

Direct Enzymatic Labeling Methods

These methods are the most common and involve the direct incorporation of biotin-modified nucleotides (e.g., Biotin-11-dUTP, Biotin-16-UTP) into the nucleic acid probe by various enzymes.

  • Nick Translation: Ideal for labeling double-stranded DNA (dsDNA). DNase I introduces single-stranded "nicks," and DNA Polymerase I synthesizes a new strand from the nick, incorporating biotinylated dNTPs while removing the old strand. This method produces probes typically in the 200-600 bp range, which is optimal for ISH.[1][2][3]

  • Random Priming: This technique uses random hexamer primers that anneal to a denatured DNA template. The Klenow fragment of DNA Polymerase I extends these primers, incorporating biotinylated dNTPs to generate a high yield of labeled probes from small amounts of template DNA.[3]

  • Polymerase Chain Reaction (PCR): Biotin can be incorporated into DNA probes during PCR. This is achieved either by using a 5'-biotinylated primer or by including biotinylated dNTPs in the reaction mix for internal labeling. PCR-based labeling is highly efficient and allows for the simultaneous amplification and labeling of a specific sequence.

  • 3' End Labeling: This method attaches biotinylated nucleotides to the 3' terminus of a DNA strand using the enzyme Terminal deoxynucleotidyl Transferase (TdT). This localizes the biotin to the end of the probe, which can minimize interference with hybridization.[4][5]

  • In Vitro Transcription: This is the standard method for generating single-stranded RNA probes (riboprobes), which are often preferred for mRNA detection due to the higher stability of RNA-RNA hybrids. A DNA template is cloned downstream of an RNA polymerase promoter (e.g., T7, SP6). The corresponding RNA polymerase then transcribes the template in the presence of biotinylated ribonucleotides (e.g., Biotin-16-UTP).[6][7]

Indirect Chemical Labeling with (+)-Biotin-ONP or Similar Reagents

The user specifically mentioned This compound (p-Nitrophenyl-biotin). This compound is an amine-reactive biotinylating reagent. Standard nucleic acids (DNA/RNA) do not possess the primary amine groups necessary for a direct reaction with this compound or other common amine-reactive reagents like Biotin-NHS esters.

However, it is possible to use these reagents in a two-step indirect labeling protocol:

  • Enzymatic Incorporation of Amine-Modified Nucleotides: First, a nucleic acid probe is generated using an enzymatic method (e.g., PCR, nick translation) that incorporates nucleotides modified with a primary amine group, such as aminoallyl-dUTP.[8][9] This creates a probe with reactive sites.

  • Chemical Coupling of Biotin: The amine-modified probe is then purified and reacted with an amine-reactive biotinylating agent. In this step, the primary amine groups on the probe react with the this compound or a Biotin-NHS ester to form a stable amide bond, attaching the biotin to the probe.[10][11]

This two-step method is more complex but offers an alternative for labeling and is the correct context for the use of reagents like this compound.

Data Presentation: Comparison of Labeling Methods

The following table summarizes key parameters for the different biotinylation methods.

Labeling MethodTemplateProbe TypeTypical Probe SizeKey Advantages
Nick Translation dsDNA (plasmid, BAC)dsDNA200 - 600 bpOptimal probe size for ISH, reliable.[1][2]
Random Priming ssDNA or denatured dsDNAdsDNAVariableHigh specific activity, good yield from small template amounts.[3]
PCR Labeling DNAdsDNAUser-definedHigh efficiency, simultaneous amplification and labeling.
3' End Labeling (TdT) ssDNA or dsDNAss/dsDNATemplate-dependentControlled labeling at the 3' terminus, minimizes hybridization interference.[4][5]
In Vitro Transcription dsDNA in transcription vectorssRNA (Riboprobe)Template-dependentHigh yield, produces single-stranded probes ideal for mRNA detection.[6]
Indirect (Aminoallyl) DNAdsDNA or ssDNAUser-definedEconomical, allows labeling with various amine-reactive molecules.[8][9]

Experimental Protocols

Note: Always use nuclease-free water, tubes, and pipette tips for all protocols. Wear gloves to prevent contamination.

Protocol 1: Biotin Labeling by Nick Translation

This protocol is optimized for labeling 1 µg of dsDNA.

Materials:

  • DNA Template (1 µg)

  • 10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

  • 10X dNTP Labeling Mix (e.g., 0.5 mM dATP, dCTP, dGTP; 0.3 mM dTTP; 0.2 mM Biotin-11-dUTP)

  • DNA Polymerase I/DNase I Mix (e.g., 10 U/µL Pol I, 0.015 U/µL DNase I)

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

  • Spin column (e.g., Sephadex G-50) for purification

Procedure:

  • In a microcentrifuge tube on ice, combine:

    • DNA Template: 1 µg

    • 10X Nick Translation Buffer: 5 µL

    • 10X dNTP Labeling Mix: 5 µL

    • DNA Pol I/DNase I Mix: 1 µL

    • Nuclease-free water to a final volume of 50 µL

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 15°C for 90-120 minutes in a water bath.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the biotinylated probe using a spin column according to the manufacturer's instructions to remove unincorporated nucleotides.

  • The optimal size for ISH probes is around 300-600 bp.[2] The size can be checked by running a small aliquot on an agarose (B213101) gel.[2]

Protocol 2: Biotin Labeling by In Vitro Transcription

This protocol is for generating a biotinylated RNA probe from a linearized plasmid template.

Materials:

  • Linearized Template DNA (1 µg) containing a T7, SP6, or T3 promoter

  • 10X Transcription Buffer

  • Biotin RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and Biotin-16-UTP)[6]

  • T7, SP6, or T3 RNA Polymerase (20 U/µL)

  • RNase Inhibitor (40 U/µL)

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube at room temperature, combine:

    • Linearized Template DNA: 1 µg

    • 10X Transcription Buffer: 2 µL

    • Biotin RNA Labeling Mix: 2 µL

    • RNase Inhibitor: 1 µL

    • RNA Polymerase: 2 µL

    • Nuclease-free water to a final volume of 20 µL

  • Mix gently and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

  • To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.2 M EDTA.

  • Purify the RNA probe using an appropriate RNA purification kit or ethanol (B145695) precipitation.

  • Resuspend the purified probe in RNase-free water or hybridization buffer. Store at -70°C.

Protocol 3: Indirect Biotin Labeling via Aminoallyl Incorporation

This is a two-step protocol.

Step A: Enzymatic Incorporation of Aminoallyl-dUTP

  • Set up a standard enzymatic labeling reaction (e.g., Nick Translation, Random Priming, or PCR) but use a nucleotide mix containing aminoallyl-dUTP (aa-dUTP) in place of a biotin-dUTP. A common ratio is 2:1 or 3:1 dTTP to aa-dUTP.[8]

  • Follow the procedure for your chosen enzymatic method.

  • After the reaction, purify the amine-modified DNA thoroughly to remove all unincorporated nucleotides and free amines. A PCR purification kit is often used.[1][8] It is critical to use phosphate-based buffers for the final washes and elution, as Tris buffers contain amines that will interfere with the subsequent coupling step.[1][4]

  • Dry the purified, amine-modified DNA in a vacuum centrifuge.

Step B: Chemical Coupling with Amine-Reactive Biotin

  • Prepare a fresh solution of the amine-reactive biotinylating agent (e.g., Biotin-NHS ester or this compound) in an appropriate solvent like DMSO.

  • Resuspend the dried, amine-modified DNA in a fresh, amine-free alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).[1]

  • Add the biotinylating agent solution to the DNA solution.

  • Incubate in the dark at room temperature for 1-2 hours.[1]

  • Stop the reaction and purify the now biotinylated probe using a PCR purification kit to remove unreacted biotin.

  • The final probe is ready for use in hybridization.

Visualizations: Workflows and Pathways

Diagram: Direct Enzymatic Labeling Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Final Product Template DNA/RNA Template Incubation Incubate at Optimal Temperature (e.g., 15°C or 37°C) Template->Incubation Enzyme Polymerase (e.g., DNA Pol I, T7 RNA Pol) Enzyme->Incubation Reagents Buffer + Biotin-dNTPs/ Biotin-NTPs Reagents->Incubation StopRxn Stop Reaction (add EDTA) Incubation->StopRxn Purify Purify Probe (Spin Column) StopRxn->Purify FinalProbe Biotinylated Probe Ready for ISH Purify->FinalProbe

Caption: Workflow for direct enzymatic labeling of nucleic acid probes.

Diagram: Indirect Chemical Labeling Workflow

G cluster_0 Step 1: Amine Incorporation cluster_1 Step 2: Biotin Coupling Template DNA Template Incorp Enzymatic Reaction Template->Incorp aa_dUTP Buffer + Aminoallyl-dUTPs aa_dUTP->Incorp Enzyme DNA Polymerase Enzyme->Incorp Purify1 Purify Amine-Modified DNA Incorp->Purify1 Coupling Chemical Coupling Reaction (pH 9.0) Purify1->Coupling BiotinONP This compound or Biotin-NHS BiotinONP->Coupling Purify2 Purify Biotinylated DNA Coupling->Purify2 FinalProbe Final Biotinylated Probe Purify2->FinalProbe

Caption: Workflow for indirect labeling using aminoallyl nucleotides.

Diagram: General In Situ Hybridization Workflow

G Prep Sample Preparation (Fixation, Permeabilization) Prehyb Prehybridization (Blocking) Prep->Prehyb Hyb Hybridization (Add Biotinylated Probe) Prehyb->Hyb Wash Post-Hybridization Washes (Remove unbound probe) Hyb->Wash Detect Detection (Add Streptavidin-Enzyme) Wash->Detect Viz Visualization (Add Substrate) Detect->Viz Analysis Microscopy & Analysis Viz->Analysis

Caption: General workflow for in situ hybridization with biotinylated probes.

References

Application Note: Enhanced Immunohistochemistry and Immunofluorescence Using (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) is a valuable reagent for the biotinylation of proteins, particularly antibodies, for use in various immunodetection assays. Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest.[1][2] The extraordinary and highly specific affinity between biotin and streptavidin (or avidin) is one of the strongest known non-covalent interactions in nature.[1][2] This robust interaction forms the basis of powerful signal amplification systems widely used in techniques like immunohistochemistry (IHC) and immunofluorescence (IF).[3][4]

By labeling a primary or secondary antibody with multiple biotin molecules using this compound, researchers can subsequently employ streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorophore.[5] Since one streptavidin molecule can bind up to four biotin molecules, this creates a large complex at the site of the target antigen, significantly amplifying the detection signal.[6] This amplification allows for the sensitive detection of low-abundance proteins that might be undetectable by direct or simple indirect methods.

This document provides detailed protocols for the biotinylation of antibodies using this compound and their subsequent application in both IHC and IF experiments.

Protocol 1: Antibody Biotinylation with this compound

This protocol describes the chemical conjugation of biotin to primary amine groups (e.g., lysine (B10760008) residues) on an antibody using this compound. The p-nitrophenyl ester group is a good leaving group that readily reacts with nucleophilic amines under mild alkaline conditions to form a stable amide bond.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • (+)-Biotin-p-nitrophenyl ester (Biotin-ONP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Dialysis tubing (10-14 kDa MWCO) or a gel filtration column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

  • Antibody Preparation:

    • Dialyze the antibody against the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.0-8.5) overnight at 4°C to remove any interfering substances like Tris or sodium azide (B81097).

    • Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

  • Biotin-ONP Solution Preparation:

    • Immediately before use, dissolve Biotin-ONP in anhydrous DMF or DMSO to a concentration of 1 mg/mL.

  • Biotinylation Reaction:

    • While gently stirring, slowly add the Biotin-ONP solution to the antibody solution. A common starting point is a 20-fold molar excess of Biotin-ONP to the antibody. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature with continuous, gentle stirring. Protect the mixture from light.

  • Reaction Quenching:

    • To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of Biotinylated Antibody:

    • Remove unreacted Biotin-ONP and byproducts by dialyzing the reaction mixture against PBS (pH 7.4) at 4°C. Perform at least three buffer changes over 24-48 hours.

    • Alternatively, use a gel filtration column equilibrated with PBS to separate the labeled antibody from smaller molecules.

  • Storage:

    • Determine the concentration of the biotinylated antibody using a spectrophotometer (A280).

    • Add a preservative like 0.05% sodium azide if desired. Store the labeled antibody at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Quantitative Data Summary

The use of biotinylated antibodies in conjunction with streptavidin-based detection systems offers significant advantages in signal amplification and sensitivity compared to direct or simple indirect methods.

ParameterDirect ConjugateIndirect (Unlabeled 1° + Labeled 2°)Biotin-Streptavidin System (e.g., LSAB)
Relative Sensitivity LowMediumHigh to Very High[5][7]
Signal Amplification NoneModerate (2-4 secondary Abs per primary Ab)High (Multiple streptavidin-enzyme/fluorophore complexes per biotinylated antibody)
Typical Antibody Dilution 1:50 - 1:2001:200 - 1:10001:500 - 1:5000+
Workflow Complexity Low (1 step)Medium (2 steps)High (3+ steps)
Flexibility LowHighVery High
Background Potential LowMediumHigher (endogenous biotin may require blocking)[8]

Table 1: Comparison of key performance characteristics for different immunodetection methods.

Visualizations: Workflow and Mechanism

Experimental Workflow

G cluster_prep Step 1: Reagent Preparation cluster_react Step 2: Biotinylation cluster_purify Step 3: Purification cluster_stain Step 4: Immunostaining cluster_detect Step 5: Detection A Unlabeled Antibody in Amine-Free Buffer C Combine & Incubate (2-4h, RT) A->C B This compound in DMSO/DMF B->C D Quench Reaction (Tris-HCl) C->D E Dialysis or Gel Filtration D->E F Biotinylated Antibody (Ready for use) E->F G Apply to Sample (Tissue/Cells) F->G H Add Streptavidin (HRP or Fluorophore) G->H I Add Substrate (IHC) or Excite (IF) H->I J Signal Visualization & Analysis I->J

Caption: Workflow for antibody biotinylation and use in immunostaining.

Mechanism of Signal Amplification

G T Tissue Antigen PAb Primary Antibody T->PAb Specific Binding SAb Biotinylated Secondary Antibody PAb->SAb B1 B SAb->B1 B2 B SAb->B2 B3 B SAb->B3 SA1 Streptavidin-HRP or Fluorophore B1->SA1 High Affinity Binding B2->SA1 SA2 Streptavidin-HRP or Fluorophore B2->SA2 B3->SA2

Caption: Biotin-Streptavidin signal amplification mechanism.

Protocol 2: Immunohistochemistry (IHC) with Biotinylated Antibody

This protocol outlines the use of a biotinylated secondary antibody for chromogenic detection on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue slides

  • Xylene and graded ethanol (B145695) series

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Peroxidase Blocking Solution: 3% H₂O₂ in methanol[9]

  • Blocking Buffer: 10% Normal Serum (from the species of the secondary antibody) in PBS[9]

  • Avidin (B1170675)/Biotin Blocking Kit (if high endogenous biotin is expected)[8]

  • Unlabeled Primary Antibody

  • Biotinylated Secondary Antibody (prepared in Protocol 1 or commercial)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x 5 min), followed by 100% ethanol (2x 3 min), 95% ethanol (1 min), and rinse in distilled water.[10]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) as required for the primary antibody, typically by boiling slides in Antigen Retrieval Buffer for 10-20 minutes.[11] Allow slides to cool.

  • Endogenous Peroxidase Blocking:

    • Incubate sections in 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9][10] Rinse 3x with PBST.

  • Blocking Endogenous Biotin (Optional but Recommended):

    • If tissues like the kidney or liver are used, block endogenous biotin using a commercial Avidin/Biotin blocking kit, following the manufacturer's instructions.[8] This involves sequential incubation with avidin and then biotin solutions.[8]

  • Protein Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes to prevent non-specific antibody binding.[9][10]

  • Primary Antibody Incubation:

    • Tap off blocking buffer and apply the primary antibody diluted in PBS. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[8][9]

  • Washing:

    • Rinse slides 3x for 5 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Apply the biotinylated secondary antibody diluted in PBS. Incubate for 30-60 minutes at room temperature.[8][9]

  • Washing:

    • Rinse slides 3x for 5 minutes each with PBST.

  • Streptavidin-HRP Incubation:

    • Apply Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[8][10]

  • Washing:

    • Rinse slides 3x for 5 minutes each with PBST.

  • Chromogenic Detection:

    • Prepare and apply the DAB substrate solution. Incubate for 5-10 minutes, or until a brown precipitate is visible.[8] Monitor under a microscope.

  • Counterstaining and Mounting:

    • Rinse with distilled water. Counterstain with hematoxylin for 1-2 minutes.[8] "Blue" in running tap water. Dehydrate through graded alcohols and xylene, and coverslip with a permanent mounting medium.[9]

Protocol 3: Immunofluorescence (IF) with Biotinylated Antibody

This protocol uses a biotinylated antibody followed by a streptavidin-fluorophore conjugate for fluorescent detection in cultured cells or frozen tissue sections.

Materials:

  • Fixed cells on coverslips or frozen tissue sections

  • Wash Buffer: PBS

  • Permeabilization Buffer (for intracellular targets): 0.1-0.5% Triton X-100 in PBS[12]

  • Blocking Buffer: 1% BSA or 5% Normal Serum in PBS[12]

  • Unlabeled Primary Antibody

  • Biotinylated Secondary Antibody

  • Streptavidin-Fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-AF488)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Methodology:

  • Sample Preparation:

    • For cultured cells, fix with 4% paraformaldehyde for 15 minutes. For frozen sections, fix in cold acetone (B3395972) or methanol.[13]

    • Wash 3x with PBS.

  • Permeabilization (if required):

    • For intracellular antigens, incubate with Permeabilization Buffer for 15-30 minutes.[12] Wash 3x with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 30-60 minutes at room temperature.[12]

  • Primary Antibody Incubation:

    • Apply the primary antibody diluted in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Washing:

    • Wash 3x for 5 minutes each with PBS.[12]

  • Secondary Antibody Incubation:

    • Apply the biotinylated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.[12]

  • Washing:

    • Wash 3x for 5 minutes each with PBS.[12]

  • Streptavidin-Fluorophore Incubation:

    • Apply the Streptavidin-Fluorophore conjugate diluted in Blocking Buffer. Incubate for 30-60 minutes at room temperature, protected from light.[12][14]

  • Washing and Counterstaining:

    • Wash 3x for 5 minutes each with PBS, protected from light.

    • If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting:

    • Rinse briefly in PBS and mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges and store at 4°C in the dark until imaging.

References

Application Notes: Enzyme Labeling with (+)-Boticin-ONP for Activity-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of enzymes with biotin (B1667282) is a powerful technique for a wide range of biochemical assays, including enzyme-linked immunosorbent assays (ELISAs), affinity purification, and activity-based protein profiling. (+)-Biotin-ONP (p-nitrophenyl ester) is an amine-reactive reagent that facilitates the straightforward attachment of a biotin moiety to lysine (B10760008) residues and the N-terminus of an enzyme. The resulting biotinylated enzyme can be readily detected or captured using streptavidin or avidin (B1170675) conjugates, which exhibit an exceptionally high affinity for biotin.[1]

These application notes provide a comprehensive guide to the use of this compound for labeling enzymes, with a particular focus on preserving enzymatic activity for subsequent functional assays. Detailed protocols for enzyme labeling, purification of the conjugate, and determination of the degree of biotinylation are provided.

Principle of Reaction

This compound reacts with primary amines on the enzyme surface, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond. The reaction releases p-nitrophenol, which can be monitored spectrophotometrically, although this is not typically necessary for routine labeling. The small size of the biotin molecule often allows for conjugation without significantly impairing the enzyme's biological activity.[2]

Key Considerations for Enzyme Biotinylation

  • Buffer Composition: The labeling reaction should be performed in an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or HEPES, to prevent competition with the intended enzyme target. Buffers containing Tris or glycine (B1666218) are not suitable.[2]

  • pH: The reaction is most efficient at a pH range of 7.2-8.5. At lower pH values, the primary amines are protonated and less reactive.[3]

  • Molar Ratio: The molar ratio of this compound to the enzyme is a critical parameter that must be optimized to achieve sufficient labeling without compromising enzymatic activity. A higher degree of labeling can sometimes lead to a loss of function.

  • Enzyme Concentration: Higher enzyme concentrations (e.g., 2-10 mg/mL) generally lead to more efficient labeling.[2]

Data Presentation

Table 1: Representative Data on the Effect of Biotinylation on Enzyme Kinetics

The following table provides a hypothetical yet representative example of how biotinylation may affect the kinetic parameters of an enzyme. The actual impact of biotinylation is enzyme-dependent and requires experimental determination.

Enzyme StateBiotin:Enzyme Molar RatioMichaelis Constant (Km)Maximum Velocity (Vmax)Catalytic Efficiency (kcat/Km)
Unlabeled Enzyme0:115 µM120 µmol/min/mg8.0 x 106 M-1s-1
Biotinylated Enzyme5:118 µM115 µmol/min/mg6.4 x 106 M-1s-1
Biotinylated Enzyme20:135 µM90 µmol/min/mg2.6 x 106 M-1s-1

Note: The data in this table is illustrative. Researchers should perform their own kinetic analyses to determine the specific effects of biotinylation on their enzyme of interest.

Experimental Protocols

Protocol 1: Labeling an Enzyme with this compound

Materials:

  • Purified enzyme in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction tubes

  • Shaker or rotator

Procedure:

  • Enzyme Preparation: Ensure the enzyme solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.[2]

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.[2]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1 of Biotin-ONP to enzyme).

    • Add the calculated volume of the this compound stock solution to the enzyme solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking or rotation.[4]

  • Stopping the Reaction: The reaction can be stopped by adding a buffer containing primary amines (e.g., Tris-HCl to a final concentration of 50 mM) or by proceeding directly to the purification step.

Protocol 2: Purification of the Biotinylated Enzyme

Materials:

  • Desalting column (e.g., Sephadex G-25)[4]

  • Collection tubes

  • Appropriate amine-free buffer (e.g., PBS)

Procedure:

  • Column Equilibration: Equilibrate the desalting column with the desired amine-free buffer according to the manufacturer's instructions.

  • Sample Application: Apply the reaction mixture from Protocol 1 to the equilibrated desalting column.

  • Elution: Elute the biotinylated enzyme with the amine-free buffer. The larger biotinylated enzyme will pass through the column more quickly than the smaller, unreacted this compound and p-nitrophenol.

  • Fraction Collection: Collect the fractions containing the purified biotinylated enzyme. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

Protocol 3: Determining the Degree of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin incorporated into a protein.[5][6]

Materials:

  • HABA/Avidin solution

  • Purified biotinylated enzyme sample

  • Spectrophotometer and cuvettes (or a microplate reader)

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the supplier's instructions.

  • Measure Baseline Absorbance: Pipette a known volume (e.g., 900 µL) of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin solution.[5]

  • Add Biotinylated Sample: Add a known volume (e.g., 100 µL) of the purified biotinylated enzyme solution to the cuvette, mix well, and incubate for a few minutes.[6]

  • Measure Final Absorbance: Measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin/Biotin sample.[6]

  • Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the known extinction coefficient of the HABA-avidin complex (typically 34,000 M-1cm-1 at 500 nm).[5][7]

Protocol 4: Enzyme Activity Assay of a Biotinylated Enzyme

The specific protocol will depend on the enzyme and its substrate. The following is a general workflow.

Materials:

  • Purified biotinylated enzyme

  • Unlabeled enzyme (as a control)

  • Enzyme-specific substrate

  • Assay buffer

  • Detection reagents (e.g., for a colorimetric or fluorometric assay)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Enzyme Dilutions: Prepare a series of dilutions of both the biotinylated and unlabeled enzymes in the appropriate assay buffer.

  • Prepare Substrate Solution: Prepare the substrate solution at the desired concentration in the assay buffer.

  • Initiate Reaction: In a microplate or cuvette, add the enzyme dilution to the substrate solution to initiate the reaction.

  • Monitor Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the assay method.

  • Data Analysis: Calculate the initial reaction velocities for each enzyme concentration. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[8]

  • Compare Activities: Compare the kinetic parameters of the biotinylated enzyme to the unlabeled enzyme to assess the impact of the labeling on enzyme activity.

Mandatory Visualizations

G cluster_0 Enzyme Labeling Workflow A Enzyme in Amine-Free Buffer C Incubate (Room Temp, 1-2h) A->C B This compound (in DMF/DMSO) B->C D Purification (Desalting Column) C->D E Biotinylated Enzyme D->E Collect Fractions F Unreacted Biotin-ONP D->F Discard

Caption: Workflow for labeling an enzyme with this compound.

G cluster_1 Enzyme Activity Assay Workflow G Biotinylated Enzyme J Mix and Incubate G->J H Unlabeled Enzyme (Control) H->J I Substrate I->J K Measure Product Formation (e.g., Absorbance) J->K L Determine Kinetic Parameters (Km, Vmax) K->L M Compare Activity L->M

Caption: General workflow for an enzyme activity assay.

G cluster_2 Chemical Reaction Enzyme Enzyme-NH2 (Primary Amine) Product Enzyme-NH-Biotin (Stable Amide Bond) Enzyme->Product BiotinONP This compound BiotinONP->Product Byproduct p-Nitrophenol Product->Byproduct +

Caption: Reaction of this compound with a primary amine on an enzyme.

References

Application Notes and Protocols for the Preparation of Biotinylated Nanoparticles Using (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule or surface, is a fundamental technique in biotechnology and nanomedicine. The remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin proteins is widely exploited for numerous applications, including targeted drug delivery, immunoassays, and affinity purification.[1] This document provides detailed application notes and experimental protocols for the preparation of biotinylated nanoparticles using (+)-Biotin p-nitrophenyl ester ((+)-Biotin-ONP).

This compound is an activated ester of biotin that readily reacts with primary aliphatic amines to form stable amide bonds. This reagent offers a straightforward method for the biotinylation of amine-functionalized nanoparticles. The p-nitrophenyl group is an excellent leaving group, facilitating the reaction under mild conditions.

Principle of the Reaction

The biotinylation of amine-functionalized nanoparticles with this compound involves the nucleophilic attack of the primary amine groups on the nanoparticle surface on the carbonyl carbon of the biotinyl p-nitrophenyl ester. This results in the formation of a stable amide linkage, covalently attaching the biotin molecule to the nanoparticle, and the release of p-nitrophenol as a byproduct.

G cluster_0 Reaction Mechanism NP_NH2 Amine-Functionalized Nanoparticle (NP-NH2) Intermediate Tetrahedral Intermediate NP_NH2->Intermediate Nucleophilic Attack Biotin_ONP This compound Biotin_ONP->Intermediate Biotin_NP Biotinylated Nanoparticle (NP-NH-Biotin) Intermediate->Biotin_NP Leaving Group Departure pNP p-Nitrophenol Intermediate->pNP

Figure 1: Reaction of this compound with an amine-functionalized nanoparticle.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the biotinylation of amine-functionalized nanoparticles using this compound.

Materials
  • Amine-functionalized nanoparticles

  • (+)-Biotin p-nitrophenyl ester (this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Centrifuge

  • Rotator or orbital shaker

Protocol: Biotinylation of Amine-Functionalized Nanoparticles
  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogeneous dispersion.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the desired amount of the this compound solution to the nanoparticle suspension. The optimal molar ratio of this compound to the available amine groups on the nanoparticles should be determined empirically, but a 10- to 50-fold molar excess of this compound is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing on a rotator or orbital shaker.

  • Quenching of the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of Biotinylated Nanoparticles:

    • Centrifuge the nanoparticle suspension to pellet the biotinylated nanoparticles. The centrifugation speed and duration will depend on the size and density of the nanoparticles.

    • Carefully remove and discard the supernatant containing excess this compound, p-nitrophenol, and quenching reagent.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted reagents.

    • After the final wash, resuspend the biotinylated nanoparticles in an appropriate storage buffer (e.g., PBS) at the desired concentration.

Characterization of Biotinylated Nanoparticles

Thorough characterization is essential to confirm successful biotinylation and to assess the properties of the functionalized nanoparticles.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after biotinylation.

Parameter Unmodified Nanoparticles Biotinylated Nanoparticles Technique Purpose
Hydrodynamic Diameter (nm)100 ± 5110 ± 6Dynamic Light Scattering (DLS)Assess size and aggregation
Polydispersity Index (PDI)0.150.18Dynamic Light Scattering (DLS)Evaluate size distribution
Zeta Potential (mV)+30 ± 2+15 ± 3Zeta Potential MeasurementConfirm surface charge modification
Biotin Content (nmol/mg NP)05-15HABA AssayQuantify surface biotin
Experimental Workflow Diagram

The overall experimental workflow for the biotinylation and characterization of nanoparticles is depicted below.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_char Characterization NP_prep Disperse Amine- Functionalized Nanoparticles Conjugation Conjugation Reaction (2-4 hours, RT) NP_prep->Conjugation Biotin_prep Prepare this compound Solution Biotin_prep->Conjugation Quenching Quench Reaction (30 mins, RT) Conjugation->Quenching Centrifuge1 Centrifuge and Remove Supernatant Quenching->Centrifuge1 Wash Wash with PBS (Repeat 3x) Centrifuge1->Wash Resuspend Resuspend in Storage Buffer Wash->Resuspend DLS DLS (Size, PDI) Resuspend->DLS Zeta Zeta Potential Resuspend->Zeta HABA HABA Assay (Biotin Quantification) Resuspend->HABA

Figure 2: Experimental workflow for nanoparticle biotinylation.

Detailed Methodologies for Characterization

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. An increase in the hydrodynamic diameter after biotinylation can indicate the successful conjugation of biotin molecules to the nanoparticle surface. A low PDI value is indicative of a narrow size distribution.

Zeta Potential Measurement

The zeta potential is a measure of the surface charge of the nanoparticles. The covalent attachment of biotin to the primary amine groups on the nanoparticle surface is expected to result in a decrease in the positive surface charge, leading to a lower zeta potential value.

Quantification of Surface Biotin using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to quantify the amount of biotin conjugated to the nanoparticles.[1] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm. The concentration of biotin can be calculated from the change in absorbance.

Application: Targeted Binding to Avidin/Streptavidin

The primary application of biotinylated nanoparticles is their ability to bind with high affinity to avidin or streptavidin.[1] These proteins can be conjugated to various biomolecules, such as antibodies, enzymes, or nucleic acids, enabling the targeted delivery of the nanoparticles to specific cells or tissues for applications in drug delivery, diagnostics, and bio-imaging.

G cluster_binding Targeted Binding Pathway Biotin_NP Biotinylated Nanoparticle Streptavidin Streptavidin Biotin_NP->Streptavidin High-Affinity Binding Cell_Surface_Receptor Cell Surface Receptor Streptavidin->Cell_Surface_Receptor Specific Recognition Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Streptavidin Conjugation Target_Cell Target Cell

Figure 3: Signaling pathway for targeted cell binding.

Conclusion

This document provides a comprehensive guide for the preparation of biotinylated nanoparticles using this compound. The described protocols and characterization methods will enable researchers to effectively functionalize their nanoparticle systems for a wide range of applications in biomedical research and drug development. It is important to note that the reaction conditions may require optimization for specific nanoparticle types and desired levels of biotinylation.

References

C-Terminal Peptide Biotinylation Using (+)-Biotin-4-Nitrophenyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a cornerstone technique in life sciences. The extraordinarily high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly specific and robust detection, purification, and immobilization of biotinylated molecules.[1][2] C-terminal biotinylation is particularly advantageous when the N-terminus of a peptide is required for its biological activity or for other modifications.[3] This document provides detailed protocols for the C-terminal biotinylation of peptides using (+)-biotin-4-nitrophenyl ester (biotin-ONp), a reagent noted for its good solubility and reactivity in solid-phase synthesis.[4] Both solid-phase and solution-phase methodologies are described, along with protocols for the analysis and purification of the resulting biotinylated peptides.

Principle of the Reaction

The C-terminal biotinylation of a peptide is typically achieved by targeting the primary ε-amino group of a lysine (B10760008) residue strategically placed at the C-terminus of the peptide sequence.[5] (+)-Biotin-4-nitrophenyl ester is an activated ester. The 4-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the unprotonated primary amine of the lysine side chain. This reaction results in the formation of a stable amide bond, covalently linking the biotin molecule to the C-terminus of the peptide.[4]

Key Experimental Parameters

The success of C-terminal peptide biotinylation is dependent on several critical parameters that can be optimized to achieve high yield and purity.

ParameterRecommended RangeNotes
Methodology Solid-Phase or Solution-PhaseSolid-phase synthesis allows for biotinylation during peptide assembly, while solution-phase is suitable for pre-synthesized peptides.[6]
Target Residue C-terminal LysineThe ε-amino group of a C-terminal lysine is the primary target for biotinylation.[5]
pH (Solution-Phase) 8.0 - 9.0Ensures the lysine ε-amino group is sufficiently deprotonated and nucleophilic.
Molar Ratio (Biotin:Peptide) 1.5:1 to 5:1 (Solution-Phase)A modest excess of the biotinylating reagent drives the reaction to completion.
Solvent DMF, DMSO, AcetonitrileAnhydrous organic solvents are required to prevent hydrolysis of the activated ester.
Reaction Time 2 - 24 hoursDependent on temperature and the specific peptide sequence.
Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and stability of the reagents.

Experimental Protocols

Two primary methodologies for C-terminal peptide biotinylation using (+)-biotin-4-nitrophenyl ester are presented below:

Protocol 1: C-Terminal Biotinylation via Solid-Phase Peptide Synthesis (SPPS)

This method involves the preparation of a biotinylated resin which is then used for the elongation of the peptide chain, resulting in a peptide that is biotinylated at the C-terminus.[6]

Materials:

  • p-Methylbenzhydrylamine (MBHA) resin

  • Nα-tert-butyloxycarbonyl-Nε-9-fluorenylmethoxycarbonyl-L-lysine (Boc-Lys(Fmoc)-OH)

  • (+)-Biotin-4-nitrophenyl ester

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard protected amino acids for SPPS

  • Cleavage cocktail (e.g., HF/anisole)

  • Diethyl ether

  • Acetonitrile

  • Water

Procedure:

  • Preparation of Boc-Lys(Fmoc)-MBHA Resin:

    • Swell the MBHA resin in DCM.

    • Couple Boc-Lys(Fmoc)-OH to the resin using DCC and HOBt in DMF/DCM.

    • Monitor the coupling reaction using the ninhydrin (B49086) test.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Group Removal:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the lysine side chain.

    • Wash the resin extensively with DMF and DCM.

  • Biotinylation of the Resin:

    • Dissolve (+)-biotin-4-nitrophenyl ester in DMF.

    • Add the biotin solution to the deprotected resin and allow it to react overnight.[6]

    • Wash the resin thoroughly with DMF and DCM to yield Nα-Boc-biocytin-p-methylbenzhydrylamine resin.[6]

  • Peptide Synthesis:

    • Proceed with standard Boc-chemistry solid-phase peptide synthesis to elongate the peptide chain from the Nα-Boc group of the resin-bound biocytin.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail, such as HF/anisole.[6]

  • Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the C-terminally biotinylated peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: C-Terminal Biotinylation in Solution

This protocol is suitable for biotinylating a purified peptide that has a C-terminal lysine residue.

Materials:

  • Purified peptide with a C-terminal lysine

  • (+)-Biotin-4-nitrophenyl ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Acetonitrile

  • Water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Preparation:

    • Dissolve the purified peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Biotin Reagent Preparation:

    • Immediately before use, prepare a stock solution of (+)-biotin-4-nitrophenyl ester in anhydrous DMF or DMSO.

  • Biotinylation Reaction:

    • Add a 1.5 to 5-fold molar excess of the biotin reagent stock solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted biotin ester.

  • Purification:

    • Acidify the reaction mixture with TFA.

    • Purify the biotinylated peptide from unreacted peptide, excess biotin reagent, and byproducts using preparative RP-HPLC.

Analysis and Characterization

The success of the biotinylation reaction and the purity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry.

Analytical RP-HPLC

Biotinylation increases the hydrophobicity of a peptide, leading to a longer retention time on a reverse-phase HPLC column compared to the unmodified peptide.[7]

Typical HPLC Parameters:

ParameterValue
Column C18 reverse-phase, 3-5 µm particle size
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes)
Flow Rate 1 mL/min
Detection UV absorbance at 214 nm and 280 nm

Expected Results:

SampleRetention TimePurity
Unmodified PeptideT₁>95% (starting material)
Biotinylated PeptideT₂ (T₂ > T₁)>95% (after purification)
Mass Spectrometry

Mass spectrometry is used to confirm the covalent addition of the biotin moiety to the peptide. The biotinylation of a primary amine results in a mass increase of 226.08 Da.[8][9]

Expected Mass Shift:

ModificationMass Change (Da)
Biotinylation+226.08

Example Calculation:

  • Unmodified Peptide (e.g., GGGK):

    • Gly (57.02) x 3 + Lys (128.09) + H₂O (18.01) = 317.22 Da

  • Biotinylated Peptide (GGGK(Biotin)):

    • 317.22 Da + 226.08 Da = 543.30 Da

Visualized Workflows and Reaction Mechanisms

C-Terminal Biotinylation via SPPS Workflow

SPPS_Biotinylation_Workflow Resin MBHA Resin Lys_Coupling Couple Boc-Lys(Fmoc)-OH Resin->Lys_Coupling Fmoc_Removal Remove Fmoc Group (20% Piperidine/DMF) Lys_Coupling->Fmoc_Removal Biotinylation React with (+)-Biotin-4-nitrophenyl ester Fmoc_Removal->Biotinylation Peptide_Synthesis Elongate Peptide Chain (SPPS) Biotinylation->Peptide_Synthesis Cleavage Cleave and Deprotect (e.g., HF/anisole) Peptide_Synthesis->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Final_Product C-Terminally Biotinylated Peptide Purification->Final_Product

Caption: Workflow for C-terminal peptide biotinylation via solid-phase peptide synthesis.

Solution-Phase Biotinylation Workflow

Solution_Phase_Biotinylation_Workflow Peptide Purified Peptide (with C-terminal Lys) Dissolve Dissolve in Reaction Buffer (pH 8.5) Peptide->Dissolve Biotin_Addition Add (+)-Biotin-4-nitrophenyl ester in DMF/DMSO Dissolve->Biotin_Addition Incubate Incubate at Room Temp (2-4 hours) Biotin_Addition->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench Purify Purify by RP-HPLC Quench->Purify Analyze Analyze by MS and HPLC Purify->Analyze Final_Product C-Terminally Biotinylated Peptide Analyze->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Biotin-ONP to Protein Molar Ratio for Efficient Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein biotinylation using (+)-Biotin-ONP. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling protocols and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A common starting point for biotinylation is a 10:1 to 40:1 molar ratio of the biotinylating reagent to the protein.[1][2] However, the optimal ratio is empirical and depends on several factors, including the protein's concentration and the number of available primary amines (lysine residues).[3] For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess of biotin (B1667282) may be necessary to achieve the desired degree of labeling.[2][4]

Q2: What is the optimal pH for reacting this compound with a protein?

The reaction of p-nitrophenyl esters with primary amines is most efficient in the pH range of 7.0 to 9.0.[5] A pH of 8.0 is often optimal as it promotes the deprotonation of the lysine's epsilon-amino group, enhancing its nucleophilicity, without significantly increasing the hydrolysis of the biotin reagent.[1][5]

Q3: Which buffers should I use for the biotinylation reaction?

It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the this compound.[5][6] Suitable buffers include Phosphate-Buffered Saline (PBS), MES, or HEPES.[6]

Q4: How should I prepare and store the this compound stock solution?

This compound is often dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][4] It is recommended to prepare the stock solution fresh for each experiment as p-nitrophenyl esters can be susceptible to hydrolysis.[7]

Q5: What are the consequences of a suboptimal biotin-to-protein ratio?

  • Too Low (Under-biotinylation): This can result in a weak or no signal in downstream applications like Western blotting, ELISA, or pull-down assays.[3]

  • Too High (Over-biotinylation): This can lead to protein precipitation, aggregation, or a loss of biological activity, especially if lysine (B10760008) residues are critical for the protein's function.[1][3] Over-biotinylation can also increase non-specific binding in assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Biotin Labeling Inactive this compound: Reagent may have hydrolyzed due to moisture.Ensure proper storage of the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use.
Incorrect Buffer Composition: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Perform buffer exchange into an amine-free buffer like PBS (pH 7.0-8.5) using dialysis or a desalting column.[3][6]
Suboptimal Molar Ratio: The molar excess of biotin may be too low for the protein concentration.Increase the molar ratio of this compound to protein incrementally. For dilute protein solutions, a higher excess is often required.[3][4]
Low Protein Concentration: Reaction kinetics are concentration-dependent.If possible, concentrate the protein to at least 1-2 mg/mL.[6][7]
Protein Precipitation During or After Labeling Over-biotinylation: Excessive modification of surface lysines can alter the protein's solubility.Reduce the molar ratio of this compound to protein.[1]
Solvent Concentration: High concentration of the organic solvent used to dissolve the biotin reagent.Keep the volume of the added this compound stock solution to a minimum, ideally not exceeding 10% of the total reaction volume.
Protein Instability: The reaction conditions may be too harsh for the specific protein.Try performing the reaction at a lower temperature (e.g., 4°C for a longer duration) or for a shorter time at room temperature.
Loss of Protein Activity Modification of Critical Residues: Biotinylation may occur on lysine residues essential for the protein's biological function.Reduce the molar ratio of this compound to protein to decrease the degree of labeling.[3] If the issue persists, consider alternative labeling chemistries that target other functional groups.
High Background in Downstream Assays Excess Free Biotin: Unreacted biotin in the sample competes for binding to streptavidin/avidin.Ensure thorough removal of excess, unreacted this compound after the labeling reaction using dialysis or a desalting column.[4]
Over-biotinylation: Excessively labeled proteins can lead to non-specific binding.Reduce the molar ratio of biotin to protein during the conjugation reaction.

Data Presentation

Table 1: Recommended Starting Molar Ratios of this compound to Protein

Protein ConcentrationRecommended Molar Excess (Biotin:Protein)
>10 mg/mL≥ 12-fold[2][4]
2 mg/mL≥ 20-fold[2][4]
<2 mg/mL> 20-fold (requires empirical optimization)[4]

Table 2: Key Reaction Parameters for Biotinylation

ParameterRecommended Condition
pH 7.0 - 9.0 (Optimal: 8.0)[1][5]
Buffer Amine-free (e.g., PBS, HEPES, MES)[6]
Incubation Time 30 minutes to 2 hours at room temperature, or 2 hours to overnight at 4°C[1][4]
Temperature Room Temperature (18-25°C) or 4°C[1][4]

Experimental Protocols

Protocol 1: Calculation of this compound for a Target Molar Ratio
  • Calculate the moles of protein:

    • Moles of Protein = (Volume of Protein Solution in L) x (Concentration of Protein in g/L) / (Molecular Weight of Protein in g/mol )

  • Calculate the moles of this compound:

    • Moles of Biotin = Moles of Protein x Desired Molar Excess

  • Calculate the mass of this compound:

    • Mass of Biotin (g) = Moles of Biotin x Molecular Weight of this compound ( g/mol )

  • Calculate the volume of this compound stock solution to add:

    • Volume of Stock (µL) = (Mass of Biotin in mg / Concentration of Stock in mg/mL) x 1000

Protocol 2: General Procedure for Protein Biotinylation
  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 8.0) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of ~10 mg/mL.

  • Biotinylation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer with a final concentration of 50-100 mM Tris or glycine. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagent by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_application Application protein_prep Protein Preparation (Buffer Exchange) biotinylation Biotinylation Reaction protein_prep->biotinylation biotin_prep This compound Preparation biotin_prep->biotinylation ratio_calc Molar Ratio Calculation ratio_calc->biotinylation purification Purification of Biotinylated Protein biotinylation->purification quantification Quantification of Biotinylation (e.g., HABA Assay) purification->quantification downstream Downstream Application (e.g., ELISA, Western Blot) quantification->downstream

Caption: Experimental workflow for protein biotinylation with this compound.

troubleshooting_logic start Low/No Signal in Downstream Assay check_ratio Is Molar Ratio Sufficient? start->check_ratio check_buffer Is Buffer Amine-Free? check_ratio->check_buffer Yes increase_ratio Increase Molar Ratio check_ratio->increase_ratio No check_reagent Is Biotin Reagent Active? check_buffer->check_reagent Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No new_reagent Use Fresh Biotin Reagent check_reagent->new_reagent No success Optimal Labeling check_reagent->success Yes increase_ratio->success buffer_exchange->success new_reagent->success

Caption: Troubleshooting logic for low biotinylation signal.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize non-specific binding of biotinylated proteins in various applications such as ELISA, Western blotting, and pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding with biotinylated proteins?

High non-specific binding can stem from several factors, leading to high background signals and inaccurate results.[1] The most common culprits include:

  • Inadequate Blocking: Failure to block all non-specific binding sites on surfaces like microplates or membranes.[1][2][3]

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces through electrostatic or hydrophobic forces.[1][4][5]

  • High Concentration of Biotinylated Protein: Excessive concentrations increase the likelihood of low-affinity, non-specific interactions.[1][3][6]

  • Presence of Endogenous Biotin (B1667282): Many biological samples naturally contain biotin, which can be detected by streptavidin or avidin (B1170675), leading to false-positive signals.[1][2][5][6] This is a significant concern in tissues like the liver and kidney.[1][2]

  • Over-biotinylation of Proteins: Excessive labeling can alter a protein's properties, leading to aggregation and increased non-specific binding.[5]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound or weakly bound reagents.[3][5][6]

  • Quality of Biotinylated Protein: Aggregates or impurities in the protein preparation can contribute to non-specific binding.[1]

Q2: How do I choose the best blocking agent to reduce non-specific binding?

The optimal blocking agent depends on the specific application and sample type, so there is no single "best" choice.[6] However, some general principles apply. Protein-based blockers work by saturating non-specific binding sites.[7]

  • Bovine Serum Albumin (BSA): A common and effective blocking agent for many applications.[5][6] It is particularly recommended when working with phospho-specific antibodies.[8]

  • Non-fat Dry Milk: While cost-effective, it should be avoided in biotin-streptavidin systems because it contains endogenous biotin.[3][5][9]

  • Normal Serum: Using serum from the same species as the secondary antibody can be very effective at blocking non-specific binding.[6]

  • Purified Casein: Can provide lower backgrounds than milk or BSA and is recommended for applications using biotin-avidin complexes.[8]

  • Synthetic Polymers: These are protein-free options that eliminate concerns about biotin and protein cross-reactivity, though they may not be as effective as protein-based blockers in all situations.[6]

Q3: What is endogenous biotin interference, and how can I prevent it?

Endogenous biotin is naturally present in many biological samples and can bind to streptavidin or avidin, causing false-positive signals.[1][2][5][6] This is a common issue in tissues such as the liver, kidney, and spleen.[2]

To mitigate this, a two-step blocking procedure is recommended:[4]

  • Avidin/Streptavidin Incubation: Pre-incubate the sample with an excess of free avidin or streptavidin to bind to the endogenous biotin.[4][5]

  • Free Biotin Incubation: Add an excess of free biotin to saturate any remaining biotin-binding sites on the avidin or streptavidin added in the first step.[4][5]

Troubleshooting Guides

Issue 1: High Background in ELISA

Symptom: Negative controls exhibit a strong signal, resulting in a low signal-to-noise ratio.

Potential CauseTroubleshooting Strategy
Inadequate Blocking Optimize the blocking buffer by testing different agents (e.g., BSA, casein), concentrations (1-5%), and incubation times (1-2 hours at room temperature or overnight at 4°C).[1]
High Reagent Concentration Titrate the biotinylated antibody and streptavidin-conjugate to determine the optimal concentration that provides a high signal-to-noise ratio.[1][10]
Insufficient Washing Increase the number of wash cycles and the duration of each wash. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[5][6][10]
Endogenous Biotin Implement an avidin/biotin blocking step before adding your detection reagents.[5][11]
Issue 2: Non-Specific Bands in Western Blotting

Symptom: Multiple unexpected bands appear on the blot, obscuring the target protein.

Potential CauseTroubleshooting Strategy
Non-Specific Antibody Binding Optimize the primary and secondary antibody concentrations through titration.[6]
Endogenous Biotinylated Proteins Run a control lane with only the streptavidin conjugate to see if bands appear. If so, use an endogenous biotin blocking protocol.[3]
Non-Specific Avidin/Streptavidin Binding Increase the ionic strength of your buffers by adding extra salt (e.g., up to 0.5 M NaCl) to disrupt electrostatic interactions.[6][12]
Inadequate Washing Increase the number and duration of wash steps. Ensure the membrane is fully submerged in wash buffer.[3][6]
Issue 3: High Background of Non-Specific Proteins in Pull-Down Assays

Symptom: The final eluate contains a large number of proteins that are not true interaction partners of the biotinylated bait protein.

Potential CauseTroubleshooting Strategy
Non-Specific Binding to Beads Pre-clear the cell lysate by incubating it with unconjugated streptavidin beads before adding the biotinylated bait protein. This removes proteins that would non-specifically bind to the beads.
Hydrophobic and Ionic Interactions Increase the stringency of the wash buffers by increasing the salt concentration (up to 500 mM NaCl) or adding non-ionic detergents (e.g., 0.1% Tween-20).[4][13]
Unbound Streptavidin Sites on Beads After immobilizing the biotinylated probe, wash the beads with a solution of free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin.[5]
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5-8) and the duration of each wash.[5][13]

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentRecommended UsePrecautions
Bovine Serum Albumin (BSA) General purpose blocking agent, especially for assays with phospho-specific antibodies.[8]Can be costly; should not be used with lectin probes.[9]
Non-fat Dry Milk Cost-effective general blocking agent.Not recommended for biotin-streptavidin systems due to endogenous biotin content.[3][5][9] May interfere with detection of phosphoproteins.[9]
Normal Serum Can be highly effective, particularly when using serum from the same species as the secondary antibody.[6]May contain cross-reactive antibodies.[6] High cost.[9]
Purified Casein Recommended for applications using biotin-avidin complexes; may provide lower background than BSA or milk.[8]Has similar limitations to skim milk powder.[9]
Synthetic Polymers (e.g., PVP) Protein-free, eliminating concerns about biotin and protein cross-reactivity.[6][9]May not be as effective as protein-based blockers in all situations.[6]

Table 2: Components for Optimizing Wash Buffers

ComponentConcentration RangePurpose
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.05% - 0.5%Disrupt hydrophobic interactions.[4][13]
Salt (e.g., NaCl, KCl) Up to 1MDisrupt ionic interactions.[13]
Ionic Detergents (e.g., SDS) 0.02% - 1%Used for more stringent washing to disrupt stronger interactions.[13]
Chaotropic Agents (e.g., Urea) Up to 8MUsed for very strong non-specific interactions.[13]
pH Adjustment VariesCan help reduce non-specific binding by altering protein charges.[4][13]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol is for blocking endogenous biotin in tissue sections or cell preparations.

  • Protein Block: Perform your standard protein blocking step (e.g., 5% normal serum or BSA in PBS) for 20-30 minutes.[6]

  • Avidin Incubation: Incubate the sample with a solution of 0.1 mg/mL avidin in PBS for 15 minutes at room temperature.[4]

  • Wash: Wash the sample three times with your wash buffer (e.g., PBS with 0.05% Tween-20).[4]

  • Biotin Incubation: Incubate the sample with a solution of 0.01 mg/mL free biotin in PBS for 15 minutes at room temperature.[4] This blocks the remaining biotin-binding sites on the avidin from the previous step.

  • Wash: Wash the sample three times with your wash buffer.[4]

  • Proceed with the addition of your biotinylated probe.

Protocol 2: Pre-clearing Cell Lysate for Pull-Down Assays

This protocol is designed to reduce non-specific protein binding to streptavidin beads.[4]

  • Prepare Beads: Add 20-50 µL of a 50% slurry of unconjugated streptavidin-agarose or magnetic beads to 1 mL of cell lysate.[4]

  • Incubate: Incubate the mixture on a rotator for 1-2 hours at 4°C.[4]

  • Pellet Beads: Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C for agarose (B213101) beads) or by using a magnetic stand for magnetic beads.[4][14]

  • Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube, avoiding the pelleted beads.[4]

  • The pre-cleared lysate is now ready for the pull-down experiment with your biotinylated bait protein.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking Steps cluster_binding Binding & Incubation cluster_detection Washing & Detection start Start with Biological Sample lysis Cell Lysis start->lysis preclear Pre-clear Lysate (Optional, Recommended) lysis->preclear protein_block Protein Blocking (e.g., BSA, Serum) preclear->protein_block biotin_block Endogenous Biotin Blocking (Avidin then Biotin) protein_block->biotin_block add_probe Add Biotinylated Probe/ Antibody biotin_block->add_probe incubate Incubate add_probe->incubate wash Wash to Remove Unbound Reagents incubate->wash add_streptavidin Add Streptavidin-conjugate wash->add_streptavidin wash2 Wash Again add_streptavidin->wash2 detect Signal Detection wash2->detect

Caption: General experimental workflow for biotin-streptavidin based assays.

troubleshooting_logic cluster_controls Diagnostic Controls cluster_causes Identify Potential Cause cluster_solutions Implement Solutions start High Non-Specific Binding Observed no_probe_ctrl Run 'No Biotinylated Probe' Control start->no_probe_ctrl strep_only_ctrl Run 'Streptavidin Only' Control start->strep_only_ctrl cause_reagent Non-specific Reagent Binding no_probe_ctrl->cause_reagent Signal Present cause_protocol Suboptimal Protocol (Blocking/Washing) no_probe_ctrl->cause_protocol No Signal cause_endogenous Endogenous Biotin Interference strep_only_ctrl->cause_endogenous Signal Present solution_biotin_block Perform Endogenous Biotin Block cause_endogenous->solution_biotin_block solution_optimize_reagents Titrate Antibody/ Probe Concentration cause_reagent->solution_optimize_reagents solution_optimize_protocol Optimize Blocking & Increase Wash Stringency cause_protocol->solution_optimize_protocol

References

strategies for quenching excess (+)-Biotin-ONP after labeling reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Biotin-ONP and other amine-reactive biotinylation reagents. This guide provides strategies for quenching excess reagent after your labeling reaction, troubleshooting advice, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (o-nitrophenyl) is an amine-reactive biotinylation reagent. The o-nitrophenyl group is an excellent leaving group that facilitates the reaction between the biotin's carboxyl group and primary amines (-NH₂) on a target molecule. This reaction, which is most efficient at a pH range of 7.2-8.5, forms a stable, covalent amide bond, effectively attaching a biotin (B1667282) label to your molecule of interest, such as a protein or antibody.[1]

Q2: Why is it necessary to quench the labeling reaction?

Quenching is a critical step to stop the biotinylation reaction. It involves adding a reagent that rapidly deactivates any excess, unreacted this compound. If not quenched, the highly reactive Biotin-ONP can continue to label molecules non-specifically in your sample or in downstream applications. This can lead to high background signals, reduced assay sensitivity, and inaccurate experimental results.[1][2]

Q3: What happens if I don't quench the excess this compound?

Failure to quench the reaction can lead to several problems:

  • Non-Specific Labeling: The free Biotin-ONP may label other proteins or primary amine-containing components in your downstream assay buffers.

  • High Background: In detection assays like ELISA or Western blotting that use streptavidin conjugates, this non-specific labeling will generate a high background signal, obscuring your actual results.

  • Reduced Sensitivity: In affinity purification, free biotin-ONP can react with and block your streptavidin resin, preventing the capture of your biotinylated target molecule.

Q4: What are the most common and effective quenching agents?

The most effective quenching agents are small molecules that contain a primary amine. These molecules act as scavengers, rapidly reacting with and consuming any remaining Biotin-ONP.[1][3] Commonly used agents include:

Tris and glycine are the most widely used due to their effectiveness and compatibility with common biological buffers.[1][3]

Q5: Can the quenching reagent interfere with my experiment?

Yes. The quenching agent and the quenched biotin-ONP must be removed from your sample before proceeding with downstream applications, especially those involving streptavidin or avidin. This is typically achieved through size-exclusion chromatography (e.g., desalting columns) or dialysis.[1] Failure to remove these small molecules can still lead to competition for biotin-binding sites on streptavidin resins or conjugates.

Troubleshooting Guide

Issue Possible Cause Solution
High background in downstream assay (e.g., Western blot, ELISA) Incomplete quenching of excess Biotin-ONP.Ensure the quenching reagent is added to the recommended final concentration (e.g., 20-100 mM Tris or glycine) and incubated for a sufficient time (15-30 minutes).[1][3]
Inadequate removal of quenched biotin and quenching reagent.After quenching, immediately purify your labeled protein using a desalting column or dialysis to remove all small-molecule byproducts.[1]
Low recovery of biotinylated protein after purification Protein precipitation due to over-labeling.Reduce the molar excess of the Biotin-ONP reagent used in the initial labeling reaction to decrease the number of biotin molecules attached to each protein.[1][4]
Protein loss during desalting/dialysis.Ensure the molecular weight cutoff (MWCO) of your desalting column or dialysis membrane is appropriate for your protein. For low-concentration protein samples, consider adding a carrier protein like BSA (after quenching) to minimize non-specific binding to purification devices.[4]
Inconsistent biotinylation results between experiments Incomplete quenching leading to variable labeling times.Standardize the quenching protocol by adding the quenching agent at a precise time point in every experiment to ensure a definitive stop to the reaction.
Hydrolysis of Biotin-ONP.While activated esters like Biotin-ONP can hydrolyze in aqueous buffers (a form of "self-quenching"), this process is often incomplete and pH-dependent.[1][5] Do not rely on hydrolysis alone; always perform an active quenching step for reproducible results.

Quantitative Data Summary

The following table summarizes recommended quenching agents and their typical working conditions for amine-reactive biotinylation reactions.

Quenching AgentTypical Final ConcentrationIncubation TimeIncubation TemperatureNotes
Tris 20-100 mM15-30 minutesRoom TemperatureA very common and effective quenching agent.[1][3]
Glycine 50-100 mM15-30 minutesRoom TemperatureAnother widely used and effective quenching agent.[1][3][6]
Hydroxylamine 10-50 mM15-30 minutesRoom TemperatureCan be used as an alternative to Tris or glycine.[1][7]
Ethanolamine 20-50 mM15-30 minutesRoom TemperatureAn alternative primary amine for quenching.[1]

Experimental Protocols

Protocol 1: Biotinylation and Quenching of a Purified Protein

This protocol provides a general guideline for labeling a protein with this compound and subsequently quenching the reaction.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES at pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~8.0

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette with appropriate MWCO.[4]

Methodology:

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the Biotin-ONP stock solution to your protein solution.[1]

    • Mix gently and incubate for 30 minutes to 2 hours at room temperature. The optimal molar ratio and incubation time may need to be determined empirically.

  • Quenching Reaction:

    • At the end of the incubation, add the Quenching Buffer stock solution to the reaction mixture to achieve a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).[1][3]

    • Gently mix and incubate for an additional 15-30 minutes at room temperature.[1][3] This allows the quenching agent to neutralize all unreacted Biotin-ONP.

  • Purification:

    • Immediately following the quenching step, purify the biotinylated protein from the excess quenched biotin and quenching reagent.

    • For rapid purification of small volumes, use a desalting column according to the manufacturer's instructions.

    • For larger volumes, perform dialysis against a suitable buffer (e.g., PBS) overnight at 4°C with at least two buffer changes.

  • Storage: Store the purified biotinylated protein at 4°C or -20°C for long-term storage.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for protein biotinylation, from the initial labeling reaction to the final purified product.

G cluster_0 Labeling Reaction cluster_1 Quenching Step cluster_2 Purification A Target Protein (in Amine-Free Buffer) C Incubate (30-120 min, RT) A->C B This compound (Excess) B->C D Add Quenching Reagent (e.g., 100 mM Tris) C->D Reaction Mixture: Labeled Protein + Excess Biotin-ONP E Incubate (15-30 min, RT) D->E F Desalting Column or Dialysis E->F Quenched Mixture G Purified Biotinylated Protein F->G H Waste: Excess Quenched Biotin, Quenching Reagent F->H

Caption: Workflow for amine-reactive biotinylation and quenching.

References

Technical Support Center: Enhancing Protein Solubility Post-Biotinylation with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with protein solubility following biotinylation with (+)-Biotin-ONP.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating after biotinylation with this compound?

Protein precipitation after biotinylation is a common issue that can arise from several factors:

  • Over-biotinylation: this compound reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues. Excessive labeling can introduce a high number of hydrophobic biotin (B1667282) molecules onto the protein surface, leading to increased hydrophobic-hydrophobic interactions between protein molecules and subsequent aggregation.[1][2][3][4]

  • Hydrophobicity of the Biotin Moiety: Biotin itself is a hydrophobic molecule.[5] Increasing the number of biotin molecules on a protein's surface can significantly increase its overall hydrophobicity, reducing its solubility in aqueous buffers.

  • Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. If the pH is close to the protein's isoelectric point (pI), the protein will have a net neutral charge, minimizing electrostatic repulsion between molecules and promoting aggregation.[1][2] Additionally, using buffers containing primary amines, such as Tris or glycine, can compete with the protein for reaction with the biotinylation reagent, leading to inefficient labeling.[6][7]

  • High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions, which can lead to aggregation, especially after the addition of hydrophobic biotin groups.[1][8]

  • Inherent Protein Instability: The protein itself may be inherently prone to aggregation, and the biotinylation process can exacerbate this instability.[2]

Q2: How can I prevent my protein from precipitating during the biotinylation reaction?

Several proactive steps can be taken to minimize protein precipitation:

  • Optimize the Molar Ratio: It is crucial to determine the optimal molar ratio of this compound to your protein. Start with a lower molar excess (e.g., 10:1 or 20:1) and perform a titration to find the highest labeling efficiency that maintains protein solubility.[2]

  • Control Reaction Conditions: Perform the biotinylation reaction at a lower temperature (e.g., 4°C for a longer duration) to potentially improve protein stability.[7][8] Also, consider reducing the initial protein concentration if aggregation is observed.[1][2]

  • Proper Reagent Addition: If the biotinylation reagent is dissolved in an organic solvent like DMSO, add it to the protein solution dropwise while gently stirring to avoid localized high concentrations that can cause precipitation.[9] Ensure the final concentration of the organic solvent is low (typically <10%).[7][9]

Q3: What are the best buffer conditions for biotinylation with this compound?

The choice of buffer is critical for a successful biotinylation reaction and for maintaining protein solubility.

  • Amine-Free Buffers: Use buffers that do not contain primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS) and HEPES.[1][6][7]

  • Optimal pH: The reaction of p-nitrophenyl esters like this compound with primary amines is most efficient at a pH between 7 and 9.[1] It is advisable to maintain the pH at least 1-2 units away from your protein's isoelectric point (pI) to ensure sufficient surface charge and repulsion between protein molecules.[2]

Q4: How can I improve the solubility of my protein after it has been biotinylated?

If you observe precipitation after the biotinylation reaction, you can try the following strategies:

  • Solubility-Enhancing Additives: The addition of certain excipients to your buffer can help to keep the biotinylated protein in solution.

  • Dialysis or Buffer Exchange: Immediately after the reaction, it is important to remove excess, unreacted biotinylation reagent and any byproducts. This can be achieved through dialysis or with a desalting column.[1][6] This step also allows you to transfer the protein into a more suitable storage buffer.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during and after protein biotinylation.

Problem Possible Cause Recommended Solution
Protein precipitates immediately upon adding this compound. Localized high concentration of the reagent or organic solvent.Add the biotin reagent stock solution dropwise to the protein solution while gently stirring.[9] Ensure the final concentration of any organic solvent (e.g., DMSO) is below 10%.[7][9]
Protein solution becomes cloudy or precipitates during the incubation period. Over-biotinylation leading to increased hydrophobicity. Buffer pH is too close to the protein's pI.Reduce the molar excess of the biotinylation reagent.[2][7] Ensure the buffer pH is at least 1-1.5 units away from the protein's pI.[8]
Biotinylated protein precipitates out of solution during storage. Inadequate storage buffer conditions. Long-term instability of the modified protein.Optimize the storage buffer by screening different pH values and ionic strengths. Consider adding solubility-enhancing additives (see Table 1). Store at -80°C in single-use aliquots to avoid freeze-thaw cycles.
Low biotinylation efficiency. Presence of primary amines in the buffer. Suboptimal pH. Inactive reagent.Perform a buffer exchange into an amine-free buffer like PBS or HEPES.[7] Ensure the reaction pH is between 7 and 9.[1] Use a fresh stock of this compound.

Data Presentation

Table 1: Common Solubility-Enhancing Additives

The following table summarizes common additives that can be used to improve the solubility of biotinylated proteins. It is recommended to screen a range of concentrations to find the optimal condition for your specific protein.

Additive Typical Concentration Range Mechanism of Action
Glycerol 5% - 20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.[10]
Sucrose 0.25 M - 1 MSimilar to glycerol, it is an osmolyte that favors the hydrated, soluble state of the protein.[10]
L-Arginine 50 mM - 500 mMCan suppress protein aggregation by interacting with both hydrophobic and charged regions on the protein surface.[10][]
L-Glutamate 50 mM - 500 mMOften used in combination with L-Arginine to enhance solubility.[10]
Polyethylene Glycol (PEG) VariesCan be added to the solution to increase the solubility of the protein.[2]
Non-denaturing detergents (e.g., Tween 20, Triton X-100) 0.01% - 0.1% (v/v)Can help to solubilize proteins, particularly those with exposed hydrophobic patches.[10]

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio of this compound to Protein

This protocol describes a method to determine the optimal degree of biotinylation that maintains protein solubility.

  • Prepare Protein Solution: Prepare your protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.5).

  • Set up Parallel Reactions: Set up a series of small-scale reactions. In each reaction, use the same amount of protein but vary the molar excess of this compound (e.g., 5:1, 10:1, 20:1, 50:1, 100:1).

  • Perform Biotinylation: Add the calculated amount of freshly prepared this compound solution to each reaction tube. Incubate at room temperature for 1-2 hours or at 4°C for 4 hours with gentle mixing.

  • Quench the Reaction: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Assess Solubility: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes. Carefully collect the supernatant.

  • Analyze Results: Measure the protein concentration in the supernatant of each sample (e.g., by measuring absorbance at 280 nm). The optimal molar ratio will be the highest ratio that results in minimal protein loss in the pellet.

Protocol 2: Removal of Excess Biotin by Size Exclusion Chromatography

This protocol details the removal of unreacted this compound and reaction byproducts from the biotinylated protein solution.

  • Equilibrate the Column: Equilibrate a desalting column (e.g., a PD-10 column) with your desired storage buffer according to the manufacturer's instructions.

  • Apply the Sample: Once the equilibration buffer has completely entered the column bed, carefully apply your biotinylated protein sample to the center of the column.

  • Elute the Protein: After the sample has entered the column bed, add the storage buffer and begin collecting fractions. The larger biotinylated protein will elute first, while the smaller, unreacted biotin molecules will be retained by the column and elute later.[1]

  • Monitor Elution: Monitor the protein elution by measuring the absorbance of the collected fractions at 280 nm.

  • Pool Fractions: Pool the fractions that contain your purified biotinylated protein.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Prepare Protein in Amine-Free Buffer reaction Incubate Protein + This compound protein_prep->reaction biotin_prep Prepare Fresh This compound Solution biotin_prep->reaction quench Quench Reaction (e.g., with Tris) reaction->quench purification Remove Excess Biotin (Dialysis or SEC) quench->purification analysis Assess Solubility & Degree of Labeling purification->analysis storage Store Biotinylated Protein (with optional additives) analysis->storage

Caption: Workflow for protein biotinylation and solubility improvement.

troubleshooting_logic start Protein Precipitation Observed? cause Identify Potential Cause start->cause over_biotinylation Over-Biotinylation cause->over_biotinylation buffer_issue Suboptimal Buffer (pH, amines) cause->buffer_issue concentration_issue High Protein Concentration cause->concentration_issue solution Implement Solution over_biotinylation->solution buffer_issue->solution concentration_issue->solution optimize_ratio Optimize Molar Ratio solution->optimize_ratio change_buffer Use Amine-Free Buffer & Adjust pH solution->change_buffer reduce_conc Lower Protein Concentration solution->reduce_conc additives Add Solubility Enhancers solution->additives

Caption: Troubleshooting logic for protein precipitation after biotinylation.

References

effect of pH and buffer composition on (+)-Biotin-ONP reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of (+)-Biotin-p-nitrophenyl ester (Biotin-ONP) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting (+)-Biotin-ONP with a primary amine?

The optimal pH for reacting this compound with primary amines (e.g., lysine (B10760008) residues on a protein) is a balance between maximizing the reactivity of the amine and minimizing the hydrolysis of the Biotin-ONP ester. Generally, a pH range of 7.2 to 8.5 is recommended.[1] The reactivity of the primary amine is dependent on it being in its deprotonated state, which is favored at higher pH. However, the rate of hydrolysis of the p-nitrophenyl ester also increases with pH, which can lead to lower biotinylation efficiency.[1]

Q2: Which buffers are recommended for biotinylation with this compound?

It is crucial to use a buffer that is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) will compete with your target molecule for reaction with the Biotin-ONP, significantly reducing the labeling efficiency.[1]

Recommended Amine-Free Buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • HEPES Buffer, pH 7.2-8.0

  • Bicarbonate/Carbonate Buffer, pH 8.0-8.5

  • Borate Buffer, pH 8.0-8.5

Q3: How does buffer composition, beyond the buffering species, affect the reaction?

While the absence of primary amines is the most critical factor, other components can influence the reaction. For instance, the presence of nucleophiles other than the target amine can potentially react with the Biotin-ONP. It is always recommended to use high-purity buffers. If your protein of interest requires specific stabilizing agents, it is advisable to first perform a small-scale pilot experiment to ensure these agents do not interfere with the biotinylation reaction.

Q4: How can I monitor the progress of the biotinylation reaction?

The reaction between this compound and an amine releases p-nitrophenol, which has a characteristic absorbance at approximately 400 nm. This property can be used to monitor the progress of the reaction spectrophotometrically. However, it is important to note that the hydrolysis of Biotin-ONP also releases p-nitrophenol, so an increase in absorbance is not solely indicative of successful biotinylation.

Q5: What are the main causes of low biotinylation efficiency?

Several factors can contribute to low biotinylation efficiency:

  • Suboptimal pH: The pH of the reaction buffer may be too low, resulting in protonated and unreactive primary amines, or too high, leading to rapid hydrolysis of the Biotin-ONP.

  • Presence of competing nucleophiles: The presence of primary amine-containing molecules in the buffer (e.g., Tris, glycine) or in the sample itself will compete with the target for biotinylation.

  • Hydrolyzed Biotin-ONP: The this compound reagent may have been compromised by moisture. It is essential to store the reagent in a desiccated environment and allow it to equilibrate to room temperature before opening to prevent condensation.

  • Insufficient molar excess of Biotin-ONP: A common starting point is a 10- to 20-fold molar excess of the biotin (B1667282) reagent over the protein.[1] However, the optimal ratio depends on the concentration of the protein and the number of available primary amines.

  • Low protein concentration: At low protein concentrations, the competing hydrolysis reaction can become more significant.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Biotinylation Incorrect buffer pH.Verify the pH of your reaction buffer immediately before use. Ensure it is within the optimal range of 7.2-8.5.
Incompatible buffer.Confirm that your buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange via dialysis or a desalting column.
Hydrolyzed Biotin-ONP reagent.Use a fresh vial of this compound. Ensure proper storage with a desiccant.
Insufficient molar ratio of Biotin-ONP to the target molecule.Increase the molar excess of Biotin-ONP. Optimize with ratios from 10:1 to 50:1.
Protein Precipitation During/After Reaction Over-biotinylation.Excessive labeling can alter the protein's solubility. Reduce the molar excess of the Biotin-ONP in your next experiment.
High concentration of organic solvent.If dissolving Biotin-ONP in an organic solvent like DMSO or DMF, keep the final volume of the solvent in the reaction mixture to a minimum.
Protein instability under reaction conditions.Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background in Downstream Applications (e.g., ELISA, Western Blot) Incomplete removal of unreacted Biotin-ONP.Thoroughly purify the biotinylated protein from unreacted biotin using extensive dialysis or a desalting column.[1] Free biotin will compete for streptavidin binding.
Non-specific binding of the biotinylated protein.Optimize blocking steps in your assay. Consider including a detergent like Tween-20 in your wash buffers.

Quantitative Data Summary

The following tables provide an overview of the expected effects of pH and buffer composition on this compound reactivity. The data is compiled based on the known behavior of p-nitrophenyl esters and similar amine-reactive biotinylation reagents.

Table 1: Effect of pH on the Half-Life of this compound Hydrolysis

pHApproximate Half-Life
6.0> 4 hours
7.0~ 2 hours
7.5~ 1 hour
8.0~ 30 minutes
8.5~ 15 minutes
9.0< 10 minutes

Note: These are estimated values. The actual half-life can be influenced by buffer composition and temperature.

Table 2: Relative Reactivity of this compound in Different Amine-Free Buffers at pH 8.0

Buffer (0.1 M)Relative Reaction Rate
Sodium Phosphate1.0
HEPES1.1
Sodium Bicarbonate1.3
Sodium Borate1.2

Note: These are relative rates and can vary depending on the specific protein and reaction conditions.

Experimental Protocols

Protocol for Assessing the Effect of pH on this compound Hydrolysis

This protocol describes a method to determine the rate of hydrolysis of this compound at different pH values by monitoring the release of p-nitrophenol spectrophotometrically.

  • Buffer Preparation: Prepare a series of amine-free buffers (e.g., 0.1 M sodium phosphate) at various pH values (e.g., 6.0, 7.0, 7.4, 8.0, 8.5, 9.0).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Reaction Setup: In a cuvette, add the buffer of a specific pH.

  • Initiate Reaction: Add a small volume of the this compound stock solution to the cuvette to achieve a final concentration of ~0.1 mM. Mix quickly.

  • Spectrophotometric Measurement: Immediately begin monitoring the absorbance at 400 nm over time at a constant temperature.

  • Data Analysis: Plot the absorbance at 400 nm versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. The half-life of hydrolysis can be calculated from the first-order rate constant.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffers Prepare Amine-Free Buffers (pH 6.0 - 9.0) setup_reaction Add Buffer to Cuvette prep_buffers->setup_reaction prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) initiate_reaction Add Biotin-ONP Stock to Initiate Hydrolysis prep_stock->initiate_reaction setup_reaction->initiate_reaction measure_abs Monitor Absorbance at 400 nm Over Time initiate_reaction->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Rate and Half-Life plot_data->calc_rate

Workflow for determining the pH-dependent hydrolysis rate of this compound.

Signaling Pathways and Logical Relationships

The core relationship in a biotinylation experiment involves the desired reaction of this compound with the target amine and the competing hydrolysis reaction. The efficiency of the overall process is determined by the relative rates of these two pathways, which are both influenced by pH.

logical_relationship biotin_onp This compound biotinylated_product Biotinylated Target biotin_onp->biotinylated_product Biotinylation (Desired Reaction) hydrolyzed_biotin Hydrolyzed Biotin biotin_onp->hydrolyzed_biotin Hydrolysis (Competing Reaction) target_amine Target Primary Amine (e.g., Protein-NH2) target_amine->biotinylated_product water Water (H2O) water->hydrolyzed_biotin pnp p-Nitrophenol biotinylated_product->pnp hydrolyzed_biotin->pnp

Competing reaction pathways for this compound in an aqueous buffer.

References

Technical Support Center: Preventing Protein Aggregation with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protein aggregation during biotinylation with (+)-Biotin-ONP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or (+)-Biotin p-nitrophenyl ester, is a reagent used for the biotinylation of proteins and other molecules.[1][2] It contains a p-nitrophenyl (ONP) ester reactive group that covalently attaches biotin (B1667282) to primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, forming a stable amide bond.[3]

Q2: What are the primary causes of protein aggregation during biotinylation?

Protein aggregation during biotinylation is a common issue that can stem from several factors:

  • Over-biotinylation: Attaching an excessive number of biotin molecules can alter the protein's surface charge and increase its hydrophobicity, leading to aggregation.[4][5][6]

  • Suboptimal Buffer Conditions: The pH and composition of the reaction buffer are critical. If the pH is too close to the protein's isoelectric point (pI), its solubility is minimized, increasing the risk of aggregation.[5]

  • High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[5]

  • Use of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF. High local concentrations of these solvents can denature the protein, causing it to precipitate.[4]

  • Inherent Protein Instability: Some proteins are intrinsically more prone to aggregation, and the chemical modification process can further destabilize them.

  • Modification of Critical Residues: Biotinylation of lysine residues that are crucial for maintaining the protein's native structure and solubility can lead to aggregation.[4]

Q3: How does this compound compare to NHS-biotin reagents?

Both this compound and NHS-biotin are amine-reactive reagents that form stable amide bonds with primary amines on proteins.[3][7] Some literature suggests that for solid-phase peptide synthesis, Biotin-ONP offers advantages in terms of solubility in organic solvents like DMF and a faster reaction rate compared to some NHS esters. However, for in-solution biotinylation, NHS esters, particularly the water-soluble sulfo-NHS variants, are more commonly used and may reduce the risk of aggregation for proteins sensitive to organic solvents.[8]

Q4: What is the optimal pH for a biotinylation reaction with this compound?

The optimal pH for reacting p-nitrophenyl esters with primary amines is typically in the range of 7.0 to 9.0.[4] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the p-nitrophenyl ester increases, which can reduce the efficiency of the biotinylation reaction.[9][10]

Q5: How can I remove unreacted this compound after the reaction?

Unreacted biotin can be removed by dialysis, diafiltration, or size-exclusion chromatography (e.g., using a desalting column).[11] These methods separate the larger biotinylated protein from the smaller, unreacted biotin molecules.

Troubleshooting Guides

Problem 1: Protein precipitates immediately upon adding the this compound solution.
Possible CauseRecommended Solution
Localized high concentration of organic solvent (DMSO/DMF) Dissolve the this compound in the minimum required volume of anhydrous DMSO or DMF. Add the reagent solution to the protein solution slowly and dropwise while gently stirring or vortexing to ensure rapid and even distribution.[4]
High protein concentration If the protein concentration is very high (e.g., >10 mg/mL), consider diluting the protein solution before adding the biotinylation reagent.
Incompatibility of the protein with the organic solvent Minimize the final concentration of the organic solvent in the reaction mixture to less than 10% (v/v), and ideally below 5%.
Problem 2: The protein solution becomes cloudy or shows visible aggregates during the incubation period.
Possible CauseRecommended Solution
Over-biotinylation Reduce the molar excess of this compound in the reaction. A common starting point is a 10- to 20-fold molar excess, but this may need to be optimized for your specific protein.[4]
Suboptimal buffer pH Ensure the buffer pH is at least 1-1.5 units away from your protein's pI. The optimal pH for the reaction is typically between 7.0 and 9.0.[4][5]
Modification of critical lysine residues If you suspect that critical lysines are being modified, consider using a biotinylation reagent that targets a different functional group, such as sulfhydryls on cysteine residues.[4]
Protein instability at reaction temperature Perform the biotinylation reaction at a lower temperature (e.g., 4°C) to improve protein stability, though this may require a longer incubation time.[5]
Inappropriate buffer composition Experiment with different buffer compositions. The addition of stabilizing agents can be beneficial.
Problem 3: Downstream analysis shows a high molecular weight smear or distinct aggregate peaks.
Possible CauseRecommended Solution
Formation of soluble aggregates Quantify the degree of aggregation using techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
Over-labeling leading to multimerization Optimize the biotin-to-protein molar ratio by performing a titration experiment to find the lowest ratio that provides sufficient labeling without causing aggregation.
Long-term instability of the biotinylated protein After purification, store the biotinylated protein in single-use aliquots at -80°C. Consider adding cryoprotectants like glycerol (B35011) (10-50% v/v) to the storage buffer.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Biotinylation with this compound

ParameterRecommended RangeRationale
Protein Concentration 1 - 10 mg/mLBalances reaction efficiency with the risk of aggregation.[5]
Buffer pH 7.0 - 9.0Optimal for the reaction of p-nitrophenyl esters with primary amines.[4]
Buffer Composition Phosphate (B84403), Bicarbonate/Carbonate, HEPESUse non-amine containing buffers to avoid competing reactions.
Molar Ratio (Biotin:Protein) 10:1 to 20:1A starting point for optimization. Lower ratios reduce the risk of over-labeling.[4]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can enhance the stability of sensitive proteins.[5]
Reaction Time 30 minutes to 2 hoursDependent on temperature and protein concentration.
Organic Solvent (DMSO/DMF) < 10% (v/v)Minimizes protein denaturation.

Table 2: Common Stabilizing Additives for Biotinylation Reactions

Additive ClassExamplesTypical ConcentrationMechanism of Action
Sugars Sucrose, Trehalose5 - 10% (w/v)Stabilize protein structure through preferential hydration.
Polyols Glycerol, Sorbitol10 - 50% (v/v)Act as cryoprotectants and protein stabilizers.
Amino Acids Arginine, Glycine50 - 500 mMSuppress aggregation by masking hydrophobic patches.
Non-ionic Detergents Polysorbate 20 (Tween-20), Polysorbate 800.01 - 0.1% (v/v)Prevent surface-induced aggregation and solubilize hydrophobic regions.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation with this compound

This protocol provides a general workflow. Optimization may be required for your specific protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate or 100 mM sodium bicarbonate, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer). If the protein solution contains Tris or other amine-containing buffers, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Biotinylation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (start with a 10- to 20-fold molar excess).

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted biotin and byproducts using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).

Protocol 2: Quantification of Protein Aggregation by Size-Exclusion Chromatography (SEC)

Materials:

  • Biotinylated and non-biotinylated (control) protein samples

  • SEC column suitable for the molecular weight range of your protein and its potential aggregates

  • HPLC or FPLC system with a UV detector

  • Mobile Phase: A buffer that is compatible with your protein and the SEC column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase before use.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge your protein samples at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any large, insoluble aggregates.

  • Injection: Inject a defined volume of the supernatant onto the SEC column.

  • Chromatography: Run the chromatography at a constant flow rate. Monitor the elution profile by measuring the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).

    • Integrate the area under each peak.

    • Calculate the percentage of aggregates as follows: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

    • Compare the percentage of aggregates in the biotinylated sample to the non-biotinylated control.

Protocol 3: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)

Materials:

  • Biotinylated and non-biotinylated (control) protein samples

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation:

    • Filter the protein samples through a low-protein-binding 0.22 µm syringe filter to remove dust and large particulates.

    • Ensure the protein concentration is within the optimal range for the DLS instrument (typically 0.1-1.0 mg/mL).

  • Instrument Setup: Set the instrument parameters, including temperature and solvent viscosity.

  • Measurement:

    • Pipette the filtered sample into a clean cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement to obtain the size distribution of particles in the sample.

  • Data Analysis:

    • Analyze the size distribution data. The presence of larger particles or a high polydispersity index (PDI) in the biotinylated sample compared to the control indicates aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer reaction Mix Protein and this compound (Optimize Molar Ratio) protein_prep->reaction biotin_prep Dissolve this compound in DMSO/DMF biotin_prep->reaction incubation Incubate (Room Temp or 4°C) reaction->incubation quenching Quench Reaction (e.g., Tris-HCl) incubation->quenching purification Remove Excess Biotin (Dialysis/SEC) quenching->purification analysis Assess Aggregation (SEC/DLS) purification->analysis

Caption: Experimental workflow for protein biotinylation with this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_immediate Immediate Precipitation cluster_gradual Gradual Aggregation cluster_solution Solution start Protein Aggregation Observed check_solvent Check Organic Solvent Concentration start->check_solvent optimize_ratio Optimize Biotin:Protein Molar Ratio start->optimize_ratio check_mixing Improve Reagent Addition (Slow, Dropwise) check_solvent->check_mixing end Aggregation Minimized check_mixing->end optimize_buffer Optimize Buffer pH and Composition optimize_ratio->optimize_buffer optimize_temp Lower Reaction Temperature optimize_buffer->optimize_temp optimize_temp->end

Caption: Troubleshooting flowchart for protein aggregation during biotinylation.

signaling_pathway cluster_reagents Reactants cluster_reaction Reaction cluster_products Products Protein Protein (-NH2) Reaction Nucleophilic Attack (pH 7.0-9.0) Protein->Reaction BiotinONP This compound BiotinONP->Reaction BiotinylatedProtein Biotinylated Protein (Stable Amide Bond) Reaction->BiotinylatedProtein pNitrophenol p-Nitrophenol (Byproduct) Reaction->pNitrophenol

Caption: Reaction mechanism of this compound with a primary amine on a protein.

References

removing unreacted (+)-Biotin-ONP and byproducts from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted (+)-Biotin-ONP (or other biotinylation reagents like NHS-biotin) and their byproducts from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it crucial to remove unreacted biotinylation reagents and byproducts after a labeling reaction?

A1: Residual free biotin (B1667282) can lead to significant issues in downstream applications. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin-based detection reagents, leading to high background signals and reduced assay sensitivity. In affinity purification, excess biotin can saturate the streptavidin resin, preventing the capture of your target molecule.[1] The primary byproduct of the reaction with NHS esters like Biotin-ONP in aqueous solutions is the hydrolyzed, unreactive carboxylic acid, which generally does not interfere with streptavidin binding but should be removed to ensure a clean sample.[2]

Q2: What are the most common methods for removing excess Biotin-ONP and byproducts?

A2: The most widely used techniques are based on the size difference between the labeled protein and the small biotinylation reagent. These methods include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: A rapid method ideal for small to medium sample volumes.[3][4]

  • Dialysis: An effective and economical method, particularly suited for larger sample volumes.[5][6]

  • Ultrafiltration (Spin Filters): A method that uses centrifugal force to separate molecules based on a molecular weight cut-off (MWCO) membrane.

Q3: How do I choose the right purification method for my experiment?

A3: The choice of method depends on several factors:

  • Sample Volume: Spin columns are ideal for small volumes (µL to mL range), while dialysis is better suited for larger volumes.

  • Speed: Gel filtration spin columns are very fast, often taking less than 15 minutes.[1] Dialysis is a much slower process, typically requiring overnight incubation with multiple buffer changes.[5][6]

  • Protein Concentration: Low protein concentrations can lead to poor recovery, especially with desalting columns. Using a carrier protein like BSA can sometimes help mitigate this issue.[7]

  • Molecular Weight of Labeled Molecule: Ensure the molecular weight cutoff (MWCO) of the dialysis membrane or desalting column resin is significantly smaller than your labeled molecule to prevent its loss.

Q4: My biotinylated protein sample has low recovery after purification. What could be the cause?

A4: Low recovery can be due to several factors:

  • Over-biotinylation: Excessive labeling can alter the solubility of your molecule, leading to precipitation.[7] Optimize the molar ratio of the biotinylation reagent to your target molecule.

  • Non-specific binding: Your molecule may be sticking to the desalting column resin or dialysis membrane.[7] Ensure the materials are compatible with your protein. Adding a carrier protein like BSA can also help prevent non-specific binding.[7]

  • Incorrect Column/Membrane Choice: Using a desalting column with a sample volume outside the recommended range or a dialysis membrane with an inappropriate MWCO can lead to significant sample loss.[7]

Q5: I'm still seeing high background in my downstream assay even after purification. What should I do?

A5: High background is often due to incomplete removal of free biotin.

  • For Desalting Columns: Consider a second pass-through or using a column with a larger bed volume. Some spin columns may only remove about 80% of free biotin in a single run.[7]

  • For Dialysis: Increase the number of buffer changes and the duration of dialysis.[5] A 48-hour dialysis with at least four buffer changes is recommended for efficient removal of NHS-biotin.[8][9]

  • Quench the Reaction: Before purification, quench the reaction with an amine-containing buffer (e.g., 20-50 mM Tris or glycine) to stop the reaction and cap any unreacted NHS-ester biotin.[2][10]

Quantitative Data Summary

The efficiency of removing unreacted biotin can vary depending on the method and specific product used. The following table summarizes typical performance data.

Purification MethodTypical EfficiencySample Volume RangeTime RequiredKey Considerations
Spin Desalting Columns >80-95% removal of free biotin in a single run[1][7]µL to mL< 15 minutes[1]High protein recovery, but efficiency can be sample-dependent.[1]
Dialysis High; can achieve near-complete removal with sufficient time and buffer changes.mL to L4 hours to overnight (or up to 48 hours for maximum efficiency)[5][8]Gentle on proteins, but time-consuming.
Ultrafiltration (Spin Filters) Dependent on MWCO and number of washes.µL to mL15-30 minutes per washCan also be used to concentrate the sample.

Experimental Protocols

Protocol 1: Quenching the Biotinylation Reaction

Before purification, it is essential to stop the biotinylation reaction to prevent further labeling.

Materials:

  • Quenching buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine.

Procedure:

  • At the end of the biotinylation reaction incubation, add the quenching buffer to a final concentration of 20-50 mM.[2][10]

  • Incubate for an additional 15-30 minutes at room temperature with gentle mixing.[2][10]

  • Proceed immediately to your chosen purification method.[10]

Protocol 2: Removal of Unreacted Biotin using a Spin Desalting Column

This protocol is a general guideline for commercially available spin desalting columns. Always refer to the manufacturer's specific instructions.

Materials:

  • Spin desalting column with an appropriate MWCO (e.g., 7K for most proteins).

  • Microcentrifuge and compatible collection tubes.

  • Equilibration buffer (e.g., PBS).

Procedure:

  • Column Preparation: a. Remove the column's bottom closure and loosen the cap. b. Place the column into a collection tube. c. Centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes) to remove the storage buffer.[9]

  • Equilibration (Recommended): a. Place the column in a new collection tube. b. Add your desired exchange buffer to the top of the resin bed. c. Centrifuge as in step 1c. Discard the flow-through. Repeat this step 2-3 times.[9]

  • Sample Loading and Collection: a. Place the equilibrated column into a new, clean collection tube. b. Carefully apply your quenched biotinylation reaction mixture to the center of the resin bed. c. Centrifuge as in step 1c to collect your purified, biotinylated protein. The flow-through contains your protein, while the free biotin remains in the column resin.[9]

Protocol 3: Removal of Unreacted Biotin via Dialysis

This method is ideal for larger sample volumes and when time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO.

  • Dialysis buffer (e.g., PBS), at least 100 times the sample volume.

  • Large beaker and stir plate.

Procedure:

  • Prepare the Dialysis Membrane: a. Cut the dialysis tubing to the desired length and hydrate (B1144303) in dialysis buffer for at least 5-10 minutes.[9]

  • Load the Sample: a. Secure one end of the tubing with a clip. b. Pipette the quenched biotinylation reaction mixture into the tubing, leaving some headspace. c. Remove excess air and seal the other end of the tubing with a second clip.[9]

  • Perform Dialysis: a. Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer.[9] b. Place the beaker on a stir plate and stir gently.[9] c. For efficient removal of unreacted NHS-biotin, a 48-hour dialysis period with at least four buffer changes is recommended.[8][9]

  • Sample Recovery: a. After the final buffer change, carefully remove the dialysis bag. b. Cut open one end and pipette the purified sample into a clean tube.

Visual Workflow for Purification Method Selection

PurificationWorkflow Workflow for Removing Unreacted Biotin start Biotinylation Reaction Mixture quench Quench Reaction (e.g., Tris, Glycine) start->quench decision_volume Sample Volume? quench->decision_volume small_volume < 2 mL decision_volume->small_volume Small large_volume > 2 mL decision_volume->large_volume Large decision_speed Speed Critical? small_volume->decision_speed dialysis Dialysis large_volume->dialysis fast Yes decision_speed->fast slow No decision_speed->slow sec Size Exclusion Chromatography (Spin Desalting Column) fast->sec slow->dialysis end Purified Biotinylated Product sec->end dialysis->end

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Troubleshooting High Background in ELISA with (+)-Biotin-ONP Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues when using (+)-Biotin-ONP labeled antibodies in ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in a biotin-streptavidin ELISA system?

High background in a biotin-streptavidin ELISA can stem from several factors, broadly categorized as non-specific binding, issues with the biotin-streptavidin interaction itself, and problems with the substrate and detection steps. The most frequent culprits include:

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the microplate wells can lead to non-specific binding of the biotinylated antibody or the streptavidin-enzyme conjugate.[1]

  • High Reagent Concentrations: Using overly concentrated biotinylated antibodies or streptavidin-enzyme conjugates increases the likelihood of non-specific binding.[2]

  • Insufficient Washing: Inadequate washing between steps fails to remove unbound reagents, leading to a high background signal.[1][3]

  • Presence of Endogenous Biotin (B1667282): Some biological samples, particularly from tissues like the liver and kidney, contain endogenous biotin, which can be bound by the streptavidin conjugate, causing false-positive signals.[4][5]

  • Non-Specific Binding of Streptavidin: The streptavidin protein itself can sometimes bind non-specifically to certain components in the assay.

  • Substrate Issues: Problems with the ONP (o-nitrophenyl phosphate) substrate, such as degradation or improper preparation, can lead to a high background.[3][6]

Q2: Could the positive charge of the (+)-Biotin linker contribute to high background?

While less common than other causes, a positively charged linker on the biotin molecule could theoretically contribute to non-specific binding through electrostatic interactions with negatively charged components on the microplate surface or in the sample. This is more likely to be a factor if the blocking is suboptimal. If you suspect this is an issue, consider the following:

  • Optimize Blocking: Ensure thorough blocking with a high-quality blocking agent.

  • Adjust Buffer Ionic Strength: Increasing the salt concentration in your washing and antibody dilution buffers (e.g., using PBS with higher NaCl concentration) can help to disrupt non-specific electrostatic interactions.

  • Consider a Different Linker: If the problem persists and other causes have been ruled out, using a biotinylation reagent with a neutral or negatively charged linker could be a potential solution.

Q3: My negative controls (no antigen) are showing a high signal. What is the likely cause?

A high signal in your negative control wells strongly suggests that one or more of your reagents are binding non-specifically to the plate. The primary suspects are the biotinylated detection antibody and the streptavidin-enzyme conjugate. To diagnose the issue, you can run a series of control experiments where you systematically omit components (e.g., coat the plate but add no antigen, then proceed with all other steps). This will help you pinpoint which reagent is the source of the non-specific binding.

Troubleshooting Guides

Issue 1: High Background Across the Entire Plate

This indicates a systemic issue with one or more of the assay components or steps.

Possible Cause Recommended Solution
Inadequate Blocking Increase blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C). Optimize the blocking buffer concentration (e.g., increase BSA from 1% to 3-5%). Consider trying a different blocking agent (see Table 1).[1]
Reagent Concentration Too High Perform a checkerboard titration to determine the optimal concentrations of your biotinylated antibody and streptavidin-enzyme conjugate.[7]
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the wash volume to ensure the wells are completely filled. Add a 30-60 second soak step with the wash buffer during each wash cycle.[8]
Endogenous Biotin in Sample If using cell or tissue lysates, perform an endogenous biotin blocking step before adding the primary antibody.[4][5]
Substrate Instability/Contamination Prepare the ONP substrate solution fresh just before use.[3] Ensure the substrate buffer is at the correct pH (typically around 9.8 for pNPP).[9]

Data Presentation

Table 1: Comparison of Common Blocking Agents for Biotin-Streptavidin ELISA

Blocking Agent Typical Concentration Advantages Disadvantages Signal-to-Noise Ratio (Representative)
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive.[10]Can contain endogenous biotin, which may interfere with the assay.[11]Moderate to High
Non-fat Dry Milk 2-5% (w/v)Inexpensive and effective for many applications.Contains endogenous biotin and phosphoproteins, which can interfere with some assays.[12]Variable
Casein 1% (w/v)Can be a very effective blocker, sometimes superior to BSA.[10]Can also contain phosphoproteins.High
Normal Serum 5-10% (v/v)Highly effective, especially when using serum from the same species as the secondary antibody to block its non-specific binding.Can be expensive; may contain cross-reactive antibodies.High
Synthetic/Protein-Free Blockers Varies by manufacturerBiotin-free, consistent lot-to-lot performance.Can be more expensive.Very High

Experimental Protocols

Protocol 1: Checkerboard Titration for Optimal Biotinylated Antibody and Streptavidin-Enzyme Conjugate Concentration

This protocol is essential for determining the optimal concentrations of your detection reagents to maximize the specific signal while minimizing background.

Methodology:

  • Plate Coating: Coat a 96-well microplate with your antigen at a saturating concentration and incubate as per your standard protocol. Also, coat a set of wells with a non-specific protein (e.g., BSA) to serve as a negative control for background assessment.

  • Blocking: Block all wells with your chosen blocking buffer for at least 1-2 hours at room temperature.

  • Biotinylated Antibody Dilutions: Prepare a series of dilutions of your biotinylated antibody in blocking buffer. For example, you could prepare two-fold serial dilutions across the rows of the plate.

  • Streptavidin-Enzyme Conjugate Dilutions: Prepare a series of dilutions of your streptavidin-enzyme conjugate in blocking buffer. For example, you could prepare two-fold serial dilutions down the columns of the plate.

  • Incubation: Add the different dilutions of the biotinylated antibody and streptavidin-enzyme conjugate to the appropriate wells and incubate according to your protocol.

  • Washing: Wash the plate thoroughly between each step.

  • Substrate Addition and Reading: Add the ONP substrate and read the absorbance at 405 nm after a suitable incubation period.

  • Analysis: Analyze the data to identify the combination of antibody and streptavidin-conjugate concentrations that provides the highest signal in the antigen-coated wells and the lowest signal in the negative control wells (optimal signal-to-noise ratio).

Protocol 2: Endogenous Biotin Blocking

This protocol is crucial when working with samples that may contain significant amounts of endogenous biotin.[4]

Methodology:

  • Sample Preparation: Prepare your cell or tissue lysates as you normally would.

  • Initial Blocking: Perform your standard blocking step on the microplate wells.

  • Streptavidin Incubation: Add an excess of unlabeled streptavidin (e.g., 10 µg/mL in PBS) to your samples and incubate for 15-30 minutes at room temperature. This will bind to the endogenous biotin in your sample.

  • Washing: Wash the wells thoroughly to remove any unbound streptavidin.

  • Biotin Incubation: Add an excess of free biotin (e.g., 10 µg/mL in PBS) and incubate for 15-30 minutes at room temperature. This will saturate the biotin-binding sites on the streptavidin that was added in the previous step.

  • Final Washing: Wash the wells thoroughly to remove any unbound free biotin.

  • Proceed with Assay: You can now proceed with the addition of your biotinylated primary or secondary antibody.

Mandatory Visualizations

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection cluster_readout Signal Generation Coat Coat plate with capture antibody/antigen Wash1 Wash Coat->Wash1 Block Block non-specific sites Wash2 Wash Block->Wash2 Sample Add sample Wash3 Wash Sample->Wash3 Biotin_Ab Add this compound labeled antibody Strep_Enz Add Streptavidin- Enzyme Conjugate Biotin_Ab->Strep_Enz Wash4 Wash Strep_Enz->Wash4 Substrate Add ONP Substrate Read Read Absorbance at 405 nm Substrate->Read Wash1->Block Wash2->Sample Wash3->Biotin_Ab Wash4->Substrate High_Background_Troubleshooting Start High Background Observed Check_Blocking Is blocking adequate? Start->Check_Blocking Check_Concentration Are reagent concentrations optimized? Check_Blocking->Check_Concentration Yes Optimize_Blocking Increase blocking time/concentration Try different blocking agent Check_Blocking->Optimize_Blocking No Check_Washing Is washing sufficient? Check_Concentration->Check_Washing Yes Titrate_Reagents Perform checkerboard titration of antibody and streptavidin Check_Concentration->Titrate_Reagents No Check_Endogenous_Biotin Is endogenous biotin a possibility? Check_Washing->Check_Endogenous_Biotin Yes Improve_Washing Increase number of washes Add a soak step Check_Washing->Improve_Washing No Block_Endogenous_Biotin Perform endogenous biotin blocking protocol Check_Endogenous_Biotin->Block_Endogenous_Biotin Yes Resolved Problem Resolved Check_Endogenous_Biotin->Resolved No Optimize_Blocking->Resolved Titrate_Reagents->Resolved Improve_Washing->Resolved Block_Endogenous_Biotin->Resolved Signaling_Pathway Antigen Antigen Biotin_Ab This compound Labeled Antibody Antigen->Biotin_Ab Specific Binding Strep_Enz Streptavidin-Enzyme Conjugate Biotin_Ab->Strep_Enz Biotin-Streptavidin Interaction ONP ONP Substrate (Colorless) Strep_Enz->ONP Enzymatic Conversion Product o-nitrophenol (Yellow Product) ONP->Product

References

challenges and solutions in solid-phase peptide synthesis with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of solid-phase peptide synthesis (SPPS) using (+)-Biotin-ONP.

Troubleshooting Guide

This guide addresses common issues encountered during the biotinylation of peptides on a solid support using this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Biotinylation Efficiency 1. Incomplete Coupling Reaction: Insufficient reaction time or inadequate equivalents of this compound. 2. Poor Solubility of Reagent: Although this compound has good solubility in DMF and NMP, precipitation can occur if the concentration is too high or the solvent quality is poor. 3. Steric Hindrance: The N-terminus of the peptide may be sterically hindered, preventing efficient coupling. 4. Peptide Aggregation on Resin: The peptide chain may aggregate, limiting access of the biotinylation reagent to the N-terminus.[1]1. Optimize Reaction Conditions: Increase the reaction time to 1-2 hours or overnight. Use a 2-5 fold molar excess of this compound.[2] 2. Ensure Complete Dissolution: Prepare a fresh solution of this compound in high-quality, anhydrous DMF or NMP. Visually inspect for complete dissolution before adding to the resin.[3][4] 3. Introduce a Spacer: If steric hindrance is suspected, consider re-synthesizing the peptide with a flexible spacer (e.g., a short PEG linker or an aminohexanoic acid (Ahx) residue) at the N-terminus before biotinylation.[5][6] 4. Improve Solvation: Switch to a more effective solvent such as NMP or a mixture of DMF/DMSO. Sonication or microwave-assisted synthesis can also help disrupt aggregation.[1]
Presence of Unwanted Side Products 1. Side-Chain Modification: Reaction of this compound with nucleophilic side chains (e.g., Lys, Orn). 2. Formation of Deletion Sequences: Incomplete removal of the Fmoc protecting group from the N-terminus prior to biotinylation. 3. Hydrolysis of this compound: Presence of water in the reaction can lead to hydrolysis of the active ester.[3]1. Ensure Proper Side-Chain Protection: Verify that all reactive side chains are adequately protected before the biotinylation step. 2. Confirm Complete Deprotection: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to ensure complete Fmoc deprotection before adding this compound.[7] 3. Use Anhydrous Solvents: Use high-quality, anhydrous solvents for the biotinylation reaction to minimize hydrolysis.[3]
Difficulty in Purifying the Biotinylated Peptide 1. Aggregation of the Final Product: The biotinylated peptide may be prone to aggregation, leading to poor solubility and difficult purification. 2. Co-elution with Truncated or Unbiotinylated Peptides: Incomplete reactions can result in a mixture of species that are difficult to separate by HPLC.1. Incorporate a PEG Spacer: The inclusion of a hydrophilic PEG spacer can improve the solubility of the final biotinylated peptide.[5] 2. Optimize Coupling and Capping: Ensure high coupling efficiency during biotinylation. Consider a capping step with acetic anhydride (B1165640) after amino acid couplings to block unreacted amines and simplify purification.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended for solid-phase peptide synthesis?

A1: this compound is highly recommended for SPPS due to its superior solubility in common solvents like DMF and NMP and its faster coupling kinetics compared to other reagents like Biotin-OSu.[2][3][4] This leads to more efficient and faster biotinylation reactions on the solid support.

Q2: What is the optimal solvent for dissolving this compound?

A2: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the recommended solvents for dissolving this compound for SPPS applications.[4]

Q3: How can I monitor the completion of the biotinylation reaction on the resin?

A3: The completion of the biotinylation reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[7] A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates that all primary amines on the resin have reacted.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its reactivity, this compound should be stored in a desiccated environment at -20°C. Before use, the container should be allowed to equilibrate to room temperature to prevent moisture condensation.

Q5: Can I biotinylate a lysine (B10760008) side chain within my peptide sequence using this compound?

A5: Yes, but it requires an orthogonal protection strategy. The lysine side chain to be biotinylated must be deprotected while all other reactive side chains and the N-terminus remain protected. This is typically achieved using a selectively removable protecting group like Mtt or Dde on the target lysine.

Experimental Protocols

Protocol 1: N-terminal Biotinylation of a Resin-Bound Peptide

This protocol outlines the standard procedure for biotinylating the N-terminus of a peptide synthesized on a solid support using Fmoc/tBu chemistry.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Diisopropylethylamine (DIPEA) (optional, for neutralization)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Qualitative ninhydrin test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Perform a ninhydrin test to confirm the presence of a free primary amine.

  • Biotinylation Reaction:

    • Prepare a fresh solution of this compound (2-5 equivalents relative to the resin loading) in anhydrous DMF or NMP.

    • If the resin was deprotected with a piperidine solution containing a salt, neutralize the resin with a solution of 10% DIPEA in DMF for 5 minutes, followed by thorough DMF washes.

    • Add the this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Completion:

    • After 1 hour, take a small sample of the resin, wash it thoroughly with DMF, and perform a ninhydrin test.

    • If the test is positive (blue beads), continue the reaction for another hour.

    • If the test is negative, the reaction is complete.

  • Washing:

    • Once the reaction is complete, drain the reaction solution.

    • Wash the biotinylated peptide-resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and deprotection protocol appropriate for the resin and peptide sequence.

Visualizations

Experimental Workflow for N-terminal Biotinylation

G Workflow for N-terminal Biotinylation using this compound start Start: Peptide-Resin (Fmoc-protected N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 ninhydrin1 Ninhydrin Test (Positive Result) wash1->ninhydrin1 biotinylation Biotinylation (this compound in DMF/NMP) ninhydrin1->biotinylation ninhydrin2 Ninhydrin Test (Negative Result) biotinylation->ninhydrin2 wash2 Wash (DMF, DCM, MeOH) ninhydrin2->wash2 cleavage Cleavage & Deprotection wash2->cleavage end End: Purified Biotinylated Peptide cleavage->end

Caption: A flowchart illustrating the key steps in the N-terminal biotinylation of a solid-phase synthesized peptide.

Troubleshooting Logic for Low Biotinylation Efficiency

G Troubleshooting Low Biotinylation Efficiency start Low Biotinylation Yield check_reagents Check Reagent Quality & Reaction Time start->check_reagents increase_time Increase Reaction Time & Reagent Equivalents check_reagents->increase_time Reagents OK solution Improved Yield check_reagents->solution Reagents Expired/ Time too Short check_deprotection Confirm Complete Fmoc Deprotection (Ninhydrin Test) increase_time->check_deprotection redo_deprotection Repeat Fmoc Deprotection check_deprotection->redo_deprotection Incomplete check_aggregation Suspect Peptide Aggregation? check_deprotection->check_aggregation Complete redo_deprotection->solution change_solvent Change Solvent (NMP) or Use Microwave check_aggregation->change_solvent Yes check_sterics Consider Steric Hindrance? check_aggregation->check_sterics No change_solvent->solution add_spacer Re-synthesize with N-terminal Spacer check_sterics->add_spacer Yes check_sterics->solution No, Re-evaluate add_spacer->solution

References

stability of (+)-Biotin-ONP stock solutions in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Biotin-ONP (also known as (+)-Biotin p-nitrophenyl ester). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound stock solutions in various organic solvents, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Stability of this compound Stock Solutions

Understanding the stability of your this compound stock solutions is critical for reliable and reproducible results in biotinylation experiments. Degradation of the reagent, primarily through hydrolysis, can significantly impact the efficiency of labeling your target molecules. This guide provides an overview of stability considerations and detailed protocols for assessing the integrity of your solutions.

Summary of Stability in Different Organic Solvents

While specific long-term quantitative stability data for this compound in anhydrous organic solvents is not extensively published, the stability can be inferred from the general chemical properties of p-nitrophenyl esters and available information on related compounds.

SolventRecommended Storage ConditionsExpected StabilityKey Considerations
Anhydrous DMSO -20°C for short-term (≤ 1 month), -80°C for long-term (≤ 6 months). Aliquot to avoid freeze-thaw cycles. Protect from moisture.Good. DMSO is a polar aprotic solvent and is generally suitable for storing activated esters.DMSO is hygroscopic; use anhydrous grade and handle under inert gas (e.g., argon or nitrogen) to minimize water absorption, which can lead to hydrolysis.
Anhydrous DMF -20°C for short-term (≤ 1 month), -80°C for long-term (≤ 6 months). Aliquot to avoid freeze-thaw cycles. Protect from moisture.Good. Similar to DMSO, DMF is a suitable solvent for activated esters. A product datasheet mentions stability for at least one month in dry DMF.[1]DMF can decompose over time to form amines, which can react with the p-nitrophenyl ester. Use high-purity, amine-free DMF.
Anhydrous Ethanol (B145695) Prepare fresh for immediate use. Not recommended for long-term storage.Poor to Moderate. As a protic solvent, ethanol can participate in solvolysis (alcoholysis), leading to the formation of ethyl biotin (B1667282) and p-nitrophenol.If ethanol is required in the experimental procedure, it is best to add the this compound stock solution (prepared in DMSO or DMF) to the ethanol-containing reaction mixture immediately before starting the reaction.

Experimental Protocols

To ensure the quality of your this compound stock solutions, it is recommended to perform stability tests, especially for long-term storage or when unexpected experimental results are observed.

Protocol 1: Spectrophotometric Assay for Stability Assessment

This method is a simple and rapid way to assess the degradation of this compound by quantifying the release of the chromogenic by-product, p-nitrophenol, which absorbs light at approximately 400-410 nm under basic conditions.

Materials:

  • This compound stock solution in the organic solvent of interest (e.g., DMSO).

  • pH 8.5-9.0 buffer (e.g., 0.1 M sodium borate (B1201080) or sodium carbonate).

  • UV-Vis spectrophotometer and cuvettes.

  • p-nitrophenol standard for calibration curve.

Procedure:

  • Prepare a calibration curve:

    • Prepare a stock solution of p-nitrophenol in the same organic solvent used for the this compound stock.

    • Create a series of dilutions of the p-nitrophenol stock in the pH 8.5-9.0 buffer.

    • Measure the absorbance of each dilution at 405 nm.

    • Plot absorbance versus concentration to generate a standard curve.

  • Sample preparation and measurement:

    • At specified time points (e.g., 0, 1, 2, 4 weeks), take an aliquot of your stored this compound stock solution.

    • Dilute the aliquot in the pH 8.5-9.0 buffer to a final concentration suitable for spectrophotometric measurement.

    • Immediately measure the absorbance at 405 nm.

  • Data analysis:

    • Using the calibration curve, determine the concentration of p-nitrophenol in your diluted sample.

    • Calculate the percentage of degradation using the following formula: % Degradation = (Concentration of p-nitrophenol / Initial concentration of this compound) * 100

Protocol 2: RP-HPLC Method for Stability Assessment

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a more specific method to monitor the degradation of this compound by separating the intact molecule from its degradation products.

Materials:

  • RP-HPLC system with a UV detector.

  • C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile phase: Acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid). A gradient elution may be necessary for optimal separation.

  • This compound stock solution.

Procedure:

  • Method Development (if necessary):

    • Develop a gradient method that provides good separation between this compound and potential degradation products like biotin and p-nitrophenol. A typical gradient might be 10-90% acetonitrile in water (with 0.1% TFA) over 20 minutes.

    • Determine the retention times of this compound and its potential degradation products by injecting standards.

  • Sample Analysis:

    • At each time point, dilute an aliquot of the this compound stock solution in the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Monitor the chromatogram at a wavelength where both this compound and p-nitrophenol absorb (e.g., 260 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact this compound.

    • The stability can be assessed by comparing the peak area of this compound at different time points relative to the initial time point (T=0).

    • % Remaining = (Peak area at time X / Peak area at time 0) * 100

Troubleshooting Guide and FAQs

Q1: My biotinylation reaction is inefficient. Could my this compound stock solution be the problem?

A1: Yes, inefficient biotinylation is a common sign of degraded this compound. The p-nitrophenyl ester is susceptible to hydrolysis, which renders it inactive for labeling primary amines.

  • Troubleshooting Steps:

    • Assess Stock Solution Age and Storage: Verify how long the stock solution has been stored and under what conditions. For solutions stored for more than a few weeks, especially at -20°C, degradation is possible.

    • Perform a Quick Stability Check: Use the spectrophotometric assay described in Protocol 1 to quickly check for the presence of p-nitrophenol, a key degradation product.

    • Prepare Fresh Stock: The most reliable solution is to prepare a fresh stock of this compound in anhydrous DMSO or DMF immediately before your experiment.

Q2: I see a yellow color in my this compound stock solution. Is it still usable?

A2: A faint yellow color might be inherent to the compound or the solvent. However, a noticeable or intensifying yellow color over time is indicative of the release of p-nitrophenol, signaling degradation. It is recommended to test the solution's activity or prepare a fresh stock.

Q3: Can I store my this compound stock solution at 4°C?

A3: Storing this compound stock solutions at 4°C is not recommended for more than a day. The rate of hydrolysis and other degradation pathways is significantly higher at this temperature compared to -20°C or -80°C.

Q4: Does the presence of small amounts of water in my organic solvent really matter?

A4: Absolutely. Water is the primary cause of hydrolysis of the p-nitrophenyl ester. It is crucial to use anhydrous solvents and to handle them in a way that minimizes exposure to atmospheric moisture (e.g., using syringes with septa-sealed vials, working under an inert atmosphere).

Q5: My protein precipitates when I add the this compound stock solution. What should I do?

A5: This is likely due to the organic solvent (DMSO or DMF) concentration in your reaction mixture.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use a more concentrated stock solution of this compound to reduce the final volume of organic solvent added to your aqueous protein solution. Aim for a final solvent concentration of less than 10% (v/v), and ideally below 5%.

    • Slow Addition: Add the this compound stock solution to the protein solution slowly while gently vortexing to ensure rapid mixing and prevent localized high concentrations of the organic solvent.

    • Consider a Water-Soluble Biotinylation Reagent: If solvent-induced precipitation is a persistent issue, consider using a water-soluble biotinylation reagent, such as Sulfo-NHS-Biotin.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_stability Stability Assessment cluster_biotinylation Biotinylation Reaction prep Dissolve this compound in anhydrous DMSO or DMF storage Aliquot and store at -20°C (short-term) or -80°C (long-term) prep->storage stability_check Periodically assess stability (e.g., Spectrophotometry or HPLC) storage->stability_check reaction Add stock solution to protein/peptide in appropriate buffer storage->reaction purification Purify biotinylated product reaction->purification degradation_pathway BiotinONP This compound (Active) DegradedProducts Biotin + p-Nitrophenol (Inactive for labeling) BiotinONP->DegradedProducts Hydrolysis H2O H₂O (Moisture)

References

minimizing steric hindrance in biotin-streptavidin binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize steric hindrance in biotin-streptavidin binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of biotin-streptavidin binding?

A1: The binding pocket for biotin (B1667282) on the streptavidin protein is located deep within its structure. Steric hindrance occurs when the bulky size of a molecule attached to biotin physically blocks its access to this binding pocket.[1] This obstruction can lead to reduced binding efficiency, lower signal detection, and compromised experimental results.[1] To counteract this, biotinylation reagents are often designed with spacer arms that act as flexible tethers, distancing the biotin from the labeled molecule and allowing it to access the streptavidin binding pocket more freely.[1]

Q2: How do spacer arms help in minimizing steric hindrance?

A2: Spacer arms are chemical chains of varying lengths and compositions that are placed between the biotin molecule and the molecule being labeled.[1] These spacers increase the distance between the biotin and the potentially bulky biomolecule, providing the flexibility needed for the biotin to orient itself correctly and enter the deep binding pocket of streptavidin.[1] Longer and more hydrophilic spacer arms, such as those containing polyethylene (B3416737) glycol (PEG) chains, are particularly effective at improving the accessibility of the biotin tag.[1][2]

Q3: What are the advantages of using PEG linkers in biotinylation reagents?

A3: Polyethylene Glycol (PEG) linkers are hydrophilic and flexible polymers that offer several benefits when conjugated to biotin:

  • Reduced Steric Hindrance : The flexible PEG chain physically separates the biotin from the attached molecule, minimizing interference with the streptavidin binding pocket.[2]

  • Increased Solubility : PEGylation enhances the water solubility of biotinylated molecules, which is especially useful for hydrophobic compounds.[2][3][4]

  • Improved Bioavailability : In therapeutic applications, PEGylation can increase the circulation half-life of biotinylated drugs by protecting them from enzymatic degradation and reducing clearance by the kidneys.[2]

Q4: How does the length of the spacer arm affect binding efficiency?

A4: The length of the spacer arm is a critical factor. Longer spacer arms generally provide greater flexibility and distance from the labeled molecule, which can significantly reduce steric hindrance and improve binding efficiency.[1][5] For instance, biotinylation reagents with longer PEG chains (e.g., PEG12) are very effective at minimizing steric hindrance in demanding applications compared to those with shorter chains or no PEG spacer.[1] Studies have shown that increasing the spacer arm length can lead to a significant enhancement in the immobilization of biotinylated molecules on streptavidin-coated surfaces.[1]

Troubleshooting Guides

Problem 1: Weak or No Signal in Biotin-Streptavidin Based Assays (e.g., ELISA, Western Blot, Pull-down)

  • Possible Cause: Steric hindrance is preventing the biotinylated molecule from efficiently binding to streptavidin.

  • Solution:

    • Select a Biotinylation Reagent with a Longer Spacer Arm: If you are using a standard short-chain biotin, switch to a reagent with a long-chain spacer, such as one containing an aminohexanoic acid or, preferably, a PEG linker (e.g., PEG4, PEG12).[1]

    • Optimize Biotinylation Ratio: An excessive number of biotin molecules on a single protein can lead to steric hindrance between the biotins themselves.[5] Reduce the molar excess of the biotinylation reagent during the labeling reaction to achieve a lower, more optimal degree of labeling.

    • Perform a Comparative Analysis: Test a few different biotinylation reagents with varying spacer arm lengths to empirically determine the best one for your specific application.[1]

Problem 2: Poor Reproducibility in Surface-Based Assays (e.g., Biosensors, Microarrays)

  • Possible Cause: Inconsistent orientation and accessibility of the biotin tag on the surface is leading to variable streptavidin binding. This can be exacerbated by steric crowding on the surface.[6]

  • Solution:

    • Optimize Surface Density of Biotin: High surface concentrations of biotin can lead to steric crowding, which paradoxically reduces the amount of streptavidin that can bind.[6] It is crucial to titrate the concentration of the biotinylated molecule used for surface coating to find the optimal density that maximizes streptavidin binding.

    • Incorporate PEG Linkers: Using biotinylation reagents with long, flexible PEG linkers can help the biotin moiety extend away from the surface and other immobilized molecules, thereby improving its accessibility to streptavidin.[1][2]

    • Control Blocking Steps: Inadequate blocking of the surface can lead to non-specific binding of streptavidin, while overly aggressive blocking might denature or obscure the biotinylated molecules. Optimize the blocking agent and incubation time.[7][8]

Problem 3: Low Yield in Affinity Purification of a Large Protein or Protein Complex

  • Possible Cause: The biotin tag on your large target molecule is sterically hindered, leading to inefficient capture on the streptavidin resin.

  • Solution:

    • Employ a Biotinylation Reagent with a Very Long Spacer Arm: For large proteins or multi-protein complexes, a standard long-chain biotin may not be sufficient. Utilize a reagent with an extended spacer arm, such as NHS-PEG12-Biotin, to provide maximum separation between the biotin and the bulky molecule.[1]

    • Consider Site-Specific Biotinylation: If possible, label your protein at a site that is known to be exposed and distant from interaction interfaces. This can be achieved through enzymatic biotinylation (e.g., AviTag) or by targeting specific amino acid residues that are predicted to be on the protein's surface.[1]

    • Optimize Binding and Washing Conditions: Slow down the binding process by incubating at a lower temperature (e.g., 4°C) for a longer period to allow more time for the sterically hindered biotin to find a binding site. Use gentle washing conditions to avoid disrupting the interaction.[9]

Quantitative Data

Table 1: Comparison of Spacer Arm Lengths for Common Amine-Reactive Biotinylation Reagents

Biotinylation ReagentTypical Spacer Arm Length (Å)Key FeaturesImpact on Steric Hindrance
NHS-Biotin~13.5Standard short-chain reagent.High potential for steric hindrance.[1]
NHS-LC-Biotin~22.4"Long Chain" with an aminohexanoic acid spacer.Moderate reduction in steric hindrance.[1]
NHS-PEG4-Biotin~29.0Contains a 4-unit polyethylene glycol spacer.Significant reduction due to a longer, flexible, and hydrophilic linker.[1]
NHS-PEG12-Biotin~57.1Contains a 12-unit polyethylene glycol spacer.Very effective at minimizing steric hindrance.[1]

Note: The spacer arm lengths are approximate and can vary slightly between manufacturers.[1]

Experimental Protocols

Protocol 1: Comparative Analysis of Biotinylation Reagents to Minimize Steric Hindrance

This protocol allows for the empirical determination of the most effective biotinylation reagent for a specific protein by comparing the binding efficiency to a streptavidin-coated plate.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Various NHS-ester biotinylation reagents (e.g., NHS-Biotin, NHS-LC-Biotin, NHS-PEG4-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Streptavidin-coated 96-well plates

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • HRP-conjugated antibody against the target protein

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Plate reader

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Biotinylation Reaction:

    • Immediately before use, dissolve each biotinylation reagent in DMSO or DMF to a concentration of 10-20 mg/mL.[1]

    • Set up parallel reactions for each biotinylation reagent. Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution.[1]

    • Incubate the reactions for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column for each reaction.

  • ELISA-Based Binding Assay:

    • Wash the streptavidin-coated plate wells twice with wash buffer.

    • Block the wells with blocking buffer for 1 hour at room temperature.

    • Wash the wells three times.

    • Prepare serial dilutions of each of the differently biotinylated proteins and add them to the wells. Incubate for 1 hour at room temperature.

    • Wash the wells three times.

    • Add the HRP-conjugated antibody against the target protein and incubate for 1 hour.

    • Wash the wells five times.

    • Add TMB substrate and incubate in the dark until color develops.

    • Add stop solution and read the absorbance at 450 nm.[1]

  • Analysis: Compare the signal intensities for each biotinylated protein. A higher signal indicates more efficient binding to the streptavidin plate and thus less steric hindrance.[1]

Visualizations

G cluster_0 Short Spacer Arm cluster_1 Long PEG Spacer Arm Bulky_Protein_1 Bulky Protein Biotin_1 Biotin Bulky_Protein_1->Biotin_1 Short Linker Hindrance Steric Hindrance Biotin_1->Hindrance Streptavidin_1 Streptavidin Binding Pocket Hindrance->Streptavidin_1 Bulky_Protein_2 Bulky Protein Biotin_2 Biotin Bulky_Protein_2->Biotin_2 Long, Flexible PEG Linker Streptavidin_2 Streptavidin Binding Pocket Biotin_2->Streptavidin_2 Successful Binding G Start Weak or No Signal in Assay Check_Hindrance Is steric hindrance a likely cause? Start->Check_Hindrance Use_Long_Spacer Switch to biotin reagent with a long PEG spacer arm Check_Hindrance->Use_Long_Spacer Yes Check_Other_Causes Troubleshoot other assay parameters (e.g., concentrations, buffers) Check_Hindrance->Check_Other_Causes No Optimize_Labeling Optimize biotin-to-protein molar ratio Use_Long_Spacer->Optimize_Labeling Re-evaluate Re-run experiment and evaluate signal Optimize_Labeling->Re-evaluate Check_Other_Causes->Re-evaluate G Prepare_Protein 1. Prepare Protein in Amine-Free Buffer Biotinylation 2. Biotinylate Protein with Different Spacer Reagents Prepare_Protein->Biotinylation Quench_Purify 3. Quench Reaction and Purify Labeled Protein Biotinylation->Quench_Purify Bind_to_Plate 4. Bind to Streptavidin-Coated Plate Quench_Purify->Bind_to_Plate Detect 5. Detect Bound Protein (e.g., with HRP-Ab) Bind_to_Plate->Detect Analyze 6. Compare Signals to Identify Optimal Spacer Detect->Analyze

References

Technical Support Center: Managing Endogenous Biotin Interference in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address endogenous biotin (B1667282) interference in cell lysate-based assays.

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin, and why does it interfere with my experiments?

A1: Endogenous biotin, also known as vitamin B7, is a naturally occurring coenzyme found in all living cells. It plays a crucial role in various metabolic pathways. In many immunoassays, the high-affinity interaction between biotin and streptavidin (or avidin) is utilized for signal amplification. However, the presence of endogenous biotin in cell lysates can lead to high background signals and false-positive results.[1][2] This is because the streptavidin-conjugate used for detection can bind to this endogenous biotin, in addition to the biotinylated probe of interest.

Q2: Which cell types and tissues have high levels of endogenous biotin?

A2: Tissues with high metabolic activity typically contain elevated levels of endogenous biotin. These include, but are not limited to:

  • Liver[1][3]

  • Kidney[1][3]

  • Brain[1]

  • Mammary gland[4]

  • Adipose tissue[4]

  • Spleen[3]

It is highly recommended to perform an endogenous biotin blocking step when working with lysates from these sources.[4]

Q3: How can I determine if my cell lysate has endogenous biotin interference?

A3: A simple control experiment can help you determine if endogenous biotin is an issue. Prepare a sample of your cell lysate and follow your standard protocol, but omit the biotinylated primary antibody or probe. Then, add the streptavidin-conjugate and substrate. If you observe a signal, it is likely due to the detection of endogenous biotin.[1]

Q4: What is the most common method to block endogenous biotin?

A4: The most effective and widely used method is a sequential, two-step blocking procedure.[5]

  • Step 1: Saturate endogenous biotin. The cell lysate is incubated with an excess of unlabeled streptavidin or avidin (B1170675). This binds to and masks the endogenous biotin present in the sample.

  • Step 2: Block excess streptavidin/avidin binding sites. Following a wash step to remove unbound streptavidin/avidin, the lysate is incubated with an excess of free biotin. This saturates the remaining biotin-binding sites on the streptavidin/avidin molecules that are now bound to the endogenous biotin.[5]

This two-step process ensures that the streptavidin-conjugate added later will only bind to your biotinylated probe.

Q5: Should I use avidin or streptavidin for blocking?

A5: While both avidin and streptavidin bind to biotin with very high affinity, streptavidin is generally the preferred choice. Avidin is a glycoprotein (B1211001) and can exhibit non-specific binding to other molecules in the lysate, potentially increasing background.[6][7] Streptavidin is not glycosylated and typically results in lower non-specific binding.[6]

Q6: Are there alternatives to the biotin-streptavidin detection system?

A6: Yes, polymer-based detection systems are a popular alternative that avoids the issue of endogenous biotin interference altogether.[1] These systems use a polymer backbone conjugated with enzymes and secondary antibodies, which can enhance sensitivity and reduce background staining.[8][9]

Troubleshooting Guide

High background and false-positive signals are the most common indicators of endogenous biotin interference. This guide provides solutions to common problems encountered during experiments with cell lysates.

Problem Potential Cause Recommended Solution
High background signal in all lanes/wells Endogenous biotin in the cell lysate is being detected by the streptavidin-conjugate.1. Implement the two-step endogenous biotin blocking protocol before incubating with your biotinylated probe.[5]2. Ensure your blocking buffers (e.g., for Western blots) do not contain biotin. Avoid using non-fat dry milk as it can contain endogenous biotin; 1-5% Bovine Serum Albumin (BSA) in TBST is a suitable alternative.[2]3. Increase the number and duration of wash steps to ensure complete removal of unbound reagents.[4]
Non-specific bands in Western blot In addition to endogenous free biotin, some cellular enzymes are naturally biotinylated (e.g., carboxylases) and can be detected by streptavidin.[2]1. Perform the endogenous biotin blocking protocol on the membrane after transfer and before primary antibody incubation.[2]2. Increase the stringency of your wash buffers by slightly increasing the salt or detergent concentration.
Inconsistent results between replicates Variability in the levels of endogenous biotin between samples or incomplete blocking.1. Ensure consistent application of the endogenous biotin blocking protocol to all samples.[4]2. Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading for all samples.[4]
No or weak signal in positive controls The blocking reagents are interfering with the detection of the biotinylated probe.This is unlikely if the blocking protocol is performed correctly. Ensure that the blocking steps are performed before the addition of your biotinylated probe.[4]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking for Western Blotting

This protocol should be performed after transferring proteins to the membrane and before incubation with the primary antibody.

Materials:

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Streptavidin Solution (0.1 mg/mL in TBST)

  • Free Biotin Solution (0.5 mg/mL in TBST)

Procedure:

  • Following protein transfer, wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Step 1: Streptavidin Incubation. Incubate the membrane with the Streptavidin Solution for 15 minutes at room temperature with gentle agitation.[2]

  • Wash the membrane three times for 10 minutes each with TBST.[2]

  • Step 2: Biotin Incubation. Incubate the membrane with the Free Biotin Solution for 30-60 minutes at room temperature with gentle agitation.[2]

  • Wash the membrane three times for 10 minutes each with TBST.[2]

  • Proceed with your standard Western blot protocol by incubating with your primary antibody.

Protocol 2: Endogenous Biotin Blocking for ELISA in Cell Lysates

This protocol should be performed on the cell lysates in the microplate wells before the addition of the biotinylated detection antibody.

Materials:

  • Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)

  • Streptavidin Solution (0.1 mg/mL in PBST)

  • Free Biotin Solution (0.5 mg/mL in PBST)

Procedure:

  • After immobilizing the capture antibody and adding your cell lysate samples to the wells, wash the plate three times with PBST.

  • Step 1: Streptavidin Incubation. Add 100 µL of Streptavidin Solution to each well and incubate for 15 minutes at room temperature.[4]

  • Wash the plate three times with PBST.[4]

  • Step 2: Biotin Incubation. Add 100 µL of Free Biotin Solution to each well and incubate for 30-60 minutes at room temperature.[4]

  • Wash the plate three times with PBST.[4]

  • Proceed with your standard ELISA protocol by adding the biotinylated detection antibody.

Visualizations

Signaling Pathways and Experimental Workflows

Endogenous_Biotin_Interference cluster_assay Biotin-Streptavidin Assay cluster_lysate Cell Lysate Biotinylated_Probe Biotinylated Probe Streptavidin_Conjugate Streptavidin Conjugate Biotinylated_Probe->Streptavidin_Conjugate Specific Binding Signal Desired Signal Streptavidin_Conjugate->Signal Background High Background Streptavidin_Conjugate->Background Endogenous_Biotin Endogenous Biotin Endogenous_Biotin->Streptavidin_Conjugate Non-Specific Binding

Caption: Mechanism of endogenous biotin interference in a biotin-streptavidin-based assay.

Blocking_Workflow Start Start with Cell Lysate Step1 Step 1: Add excess unlabeled Streptavidin Start->Step1 Wash1 Wash to remove unbound Streptavidin Step1->Wash1 Step2 Step 2: Add excess free Biotin Wash1->Step2 Wash2 Wash to remove unbound Biotin Step2->Wash2 Proceed Proceed with Biotinylated Probe Incubation Wash2->Proceed End End Proceed->End

Caption: Experimental workflow for the two-step endogenous biotin blocking procedure.

Troubleshooting_Logic High_Background High Background Observed? Control_Exp Run Control: Omit Biotinylated Probe High_Background->Control_Exp Yes Other_Causes Investigate Other Causes: - Antibody Concentration - Insufficient Washing - Blocking Buffer High_Background->Other_Causes No Signal_in_Control Signal in Control? Control_Exp->Signal_in_Control Implement_Blocking Implement Endogenous Biotin Blocking Protocol Signal_in_Control->Implement_Blocking Yes Signal_in_Control->Other_Causes No Re-evaluate Re-evaluate Results Implement_Blocking->Re-evaluate Alternative_System Consider Polymer-Based Detection System Re-evaluate->Alternative_System Issue Persists

Caption: A logical workflow for troubleshooting high background signals in your assay.

References

Technical Support Center: Troubleshooting Inconsistent Biotinylation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinylation experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the biotinylation of proteins and other molecules, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Biotinylation Efficiency

Q1: I am seeing a very low signal or no biotinylation of my protein. What are the most common causes?

A: Low biotinylation efficiency is a frequent problem and can stem from several factors related to your reagents, reaction conditions, and the target molecule itself.[1][2]

  • Inactive Biotinylation Reagent: NHS-ester-based biotinylation reagents are highly sensitive to moisture and can hydrolyze if not stored and handled correctly.[2][3] Always store these reagents at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3] It is also advisable to prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF and discard any unused aqueous solutions.[3][4]

  • Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with your target protein for the biotinylation reagent, significantly reducing labeling efficiency.[2][5] It is crucial to use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES.[2] Similarly, if you are using EDC chemistry to label carboxylic acids, avoid buffers containing carboxyl groups (e.g., acetate, citrate).[6]

  • Suboptimal Reaction pH: For the widely used NHS-ester biotinylation, the optimal pH range for reacting with primary amines is between 7.2 and 8.5.[2][3] While the reaction rate increases with pH, so does the rate of hydrolysis of the biotin (B1667282) reagent.[3] Therefore, maintaining a stable pH within this range is critical for success. For EDC-mediated coupling to carboxyl groups, the activation step is most efficient at pH 4.5-5.5, while the subsequent amine coupling is better at a higher pH, often requiring a two-step process or a compromise pH.[1][6]

  • Insufficient Molar Ratio of Biotin Reagent: An insufficient amount of the biotinylation reagent relative to the target molecule can lead to poor labeling. A common starting point is a 10:1 to 20:1 molar excess of biotin to your protein.[2][7] However, this may require empirical optimization for your specific protein and application.[2] For dilute protein solutions (≤ 2 mg/mL), a ≥20-fold molar excess is often recommended.[7]

  • Steric Hindrance: The target functional groups on your protein may be sterically hindered and inaccessible to the biotinylation reagent.[1] Using a biotinylation reagent with a longer spacer arm can help overcome this by improving the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[8][9]

  • Ineffective Removal of Unreacted Biotin: After the reaction, it is critical to remove all unreacted ("free") biotin.[3] Free biotin will compete with your biotinylated protein for binding sites on streptavidin in downstream applications, leading to a weaker signal.[1][3] Thorough purification using dialysis or a desalting column is essential.[3]

Issue 2: High Background Signal

Q2: I am observing a high background signal across my entire blot, plate, or on my beads. What are the common causes and how can I fix this?

A: High background is a common issue in biotin-based assays and can obscure your specific signal. The primary causes are usually related to non-specific binding of reagents or the presence of endogenous biotin.[10][11]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on your solid support (e.g., membrane, plate, beads) is a major cause of high background.[10][11] The blocking agent, such as Bovine Serum Albumin (BSA) or normal serum, may be inappropriate or used at a suboptimal concentration or for too short a time.[11]

    • Solution: Increase the blocking incubation time (e.g., 1-2 hours at room temperature) and/or the concentration of the blocking agent.[11] You can also try a different blocking agent. For biotin-avidin systems, avoid using non-fat dry milk as it contains endogenous biotin.[11]

  • Endogenous Biotin: Many tissues and cells, particularly liver and kidney, contain naturally biotinylated proteins (carboxylases) that will be detected by streptavidin conjugates, leading to a high background signal.[11][12]

    • Solution: Perform an endogenous biotin blocking step before incubating with your primary antibody or streptavidin conjugate.[11][13] This typically involves sequential incubation with avidin (to bind to endogenous biotin) and then free biotin (to saturate the biotin-binding sites on the avidin).[13]

  • Non-Specific Binding of Streptavidin/Avidin: Streptavidin and avidin can bind non-specifically to certain molecules on your solid support or in your sample.[10][13] Avidin, being a glycoprotein (B1211001) with a high isoelectric point, is particularly prone to non-specific binding.[12][13]

    • Solution: Use streptavidin instead of avidin, as it is not glycosylated and has a more neutral pI, generally resulting in lower non-specific binding.[12][13] To further reduce this, you can add free biotin to the final wash buffer before detection to displace weakly bound streptavidin conjugate.[10]

  • Insufficient Washing: Inadequate washing between incubation steps can leave residual unbound antibodies or streptavidin conjugate, leading to a high background.[10][14]

    • Solution: Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[10] Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers can also help reduce non-specific interactions.[11]

  • Over-Biotinylation of Detection Antibody: Excessively biotinylating a detection antibody can increase its non-specific binding properties.[10]

    • Solution: Optimize the molar ratio of biotin to antibody during the labeling procedure to avoid over-modification.[2]

Issue 3: Protein Precipitation

Q3: My protein precipitated during or after the biotinylation reaction. What should I do?

A: Protein precipitation is often a sign of over-biotinylation or harsh reaction conditions.[2][3]

  • Over-Biotinylation: The addition of too many biotin molecules can alter the protein's net charge and isoelectric properties, leading to aggregation and precipitation.[2][5]

    • Solution: Reduce the molar excess of the biotinylation reagent in your reaction.[2][3] You can also try decreasing the reaction time.[15]

  • High Concentration of Organic Solvent: Biotinylation reagents are often dissolved in organic solvents like DMSO or DMF. Adding too large a volume of this stock solution to your aqueous protein solution can cause precipitation.[2][3]

    • Solution: Keep the volume of the added biotin stock solution to a minimum, ideally less than 10% of the total reaction volume.[2] This can be achieved by using a more concentrated stock of the biotin reagent.[3]

  • Protein Instability: The reaction conditions themselves (e.g., pH, temperature) may be too harsh for your specific protein, leading to denaturation and precipitation.[3][15]

    • Solution: After the reaction, consider exchanging the buffer to one that is known to be optimal for your protein's stability.[15] For sensitive proteins, performing the incubation at a lower temperature (e.g., 4°C) for a longer duration might help maintain stability.[7]

Data Presentation: Comparison of Biotinylation Validation Methods

To ensure the success and reproducibility of your experiments, it is crucial to validate the extent of biotin incorporation.[16] The table below summarizes and compares common methods for quantifying biotinylation.

MethodPrincipleSensitivityTime per AssayKey Equipment
HABA Assay Colorimetric; displacement of HABA (4'-hydroxyazobenzene-2-carboxylic acid) from avidin by biotin, causing a decrease in absorbance at 500 nm.[15][16]~1-2 nmol< 30 minutesSpectrophotometer
Streptavidin Gel-Shift Assay Electrophoretic mobility shift of the biotinylated protein upon binding to streptavidin.[16]High (pmol to amol range)2 - 4 hoursElectrophoresis system
Western Blot with Streptavidin-HRP Detection of the biotinylated protein on a membrane using streptavidin conjugated to horseradish peroxidase (HRP).[16]Very High (ng to fg range)4 - 6 hoursElectrophoresis and blotting system, Chemiluminescence imager
Mass Spectrometry Direct measurement of the mass increase due to the covalent attachment of biotin.[16]Extremely High (site-specific information)VariableMass Spectrometer

Experimental Protocols

Protocol 1: General Protein Biotinylation using an NHS Ester

This protocol provides a general procedure for biotinylating a protein in solution using an amine-reactive Sulfo-NHS-Biotin reagent.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfo-NHS-Biotin reagent

  • Anhydrous DMSO or DMF (for non-Sulfo reagents) or ultrapure water (for Sulfo reagents)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Biotin Reagent: Immediately before use, dissolve the Sulfo-NHS-Biotin reagent in ultrapure water to a concentration of ~10 mM.[3] If using a non-sulfonated NHS-biotin, dissolve it in anhydrous DMSO. Do not store the reagent in an aqueous solution.[3]

  • Calculate Molar Ratio: Determine the volume of biotin reagent solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess over the protein).[3]

  • Biotinylation Reaction: Add the calculated amount of the biotin reagent solution to your protein solution. Mix well and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[15] Incubate for an additional 15-30 minutes at room temperature.[15] This step consumes any unreacted NHS-ester.

  • Remove Excess Biotin: Purify the biotinylated protein from unreacted biotin and quenching buffer using a desalting column or extensive dialysis against an appropriate storage buffer (e.g., PBS).[3] This step is critical to prevent free biotin from interfering in downstream applications.[3]

  • Storage: Store the purified biotinylated protein under the same conditions as the unlabeled protein, typically at 4°C for short-term or -20°C for long-term storage.[2]

Protocol 2: HABA Assay for Quantifying Biotinylation

This assay is used to determine the degree of biotinylation (moles of biotin per mole of protein).[15]

Materials:

  • HABA/Avidin solution (available in commercial kits)

  • Purified biotinylated protein sample

  • Buffer used for protein purification (e.g., PBS) for blank measurement

  • Spectrophotometer capable of reading absorbance at 500 nm

Procedure:

  • Prepare Blank: Add the appropriate volume of buffer (without protein) to the HABA/Avidin solution in a cuvette.[15]

  • Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500). This is your initial reading.[15]

  • Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the HABA/Avidin solution in the cuvette and mix well.[15]

  • Final Absorbance: Allow the reading to stabilize (usually a few minutes) and then measure the absorbance at 500 nm again. This is your final reading.[15]

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample. The moles of biotin can be calculated using the Beer-Lambert law and the known molar extinction coefficient of the HABA/Avidin complex (typically provided in the kit instructions).

Visual Guides

Diagram 1: General Biotinylation Workflow

Biotinylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & QC cluster_downstream 4. Application Protein Protein in Amine-Free Buffer Mix Mix Protein and Biotin Reagent (Optimize Molar Ratio) Protein->Mix BiotinReagent Prepare Fresh Biotin Reagent BiotinReagent->Mix Incubate Incubate (Optimize Time/Temp) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Remove Excess Biotin (Dialysis / Desalting) Quench->Purify Validate Validate Biotinylation (e.g., HABA, Gel-Shift) Purify->Validate Application Downstream Assay (WB, ELISA, IP, etc.) Purify->Application

Caption: A typical workflow for protein biotinylation, highlighting key optimization and quality control steps.

Diagram 2: Troubleshooting High Background Signals

High_Background_Troubleshooting Start High Background Signal Observed CheckEndogenous Is endogenous biotin a possibility? Start->CheckEndogenous CheckBlocking Is blocking sufficient? CheckEndogenous->CheckBlocking No AddBlockingStep Action: Perform Avidin/Biotin Blocking Protocol CheckEndogenous->AddBlockingStep Yes CheckWashing Are wash steps stringent enough? CheckBlocking->CheckWashing Yes OptimizeBlocking Action: Optimize Blocking - Increase time/concentration - Change blocking agent CheckBlocking->OptimizeBlocking No CheckReagents Are reagent concentrations too high? CheckWashing->CheckReagents Yes IncreaseWashing Action: Increase Wash Steps - More washes / longer duration - Add detergent (Tween-20) CheckWashing->IncreaseWashing No TitrateReagents Action: Titrate Antibody & Streptavidin-HRP Concentrations CheckReagents->TitrateReagents Yes Resolved Problem Resolved CheckReagents->Resolved No AddBlockingStep->CheckBlocking OptimizeBlocking->CheckWashing IncreaseWashing->CheckReagents TitrateReagents->Resolved

Caption: A decision tree for systematically troubleshooting the causes of high background in biotin-based assays.

References

Validation & Comparative

Quantifying Protein Biotinylation: A Comparative Guide to the HABA Assay and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein biotinylation is a critical checkpoint in numerous applications, from affinity purification to sophisticated immunoassays. The extent of biotin (B1667282) incorporation directly impacts the performance and reproducibility of these techniques. This guide provides an objective comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with contemporary alternatives, offering detailed experimental protocols and supporting data to facilitate an informed choice for your specific research needs.

The covalent attachment of biotin to proteins is a widely utilized technique for labeling and detection. However, the efficiency of biotinylation reactions can vary, making it essential to determine the molar ratio of biotin to protein. This guide delves into the methodologies of the HABA assay, fluorescent avidin (B1170675) assays, a chemical-based method (Quant*Tag™), and mass spectrometry, presenting their principles, protocols, and a comparative analysis to guide your selection of the most appropriate quantification method.

Comparison of Biotin Quantification Methods

The selection of a suitable biotin quantification assay depends on various factors, including the required sensitivity, sample availability, cost, and the level of detail needed. The following table summarizes the key characteristics of the methods discussed in this guide.

FeatureHABA AssayFluorescent Avidin AssayQuant*Tag™ AssayMass Spectrometry
Principle Colorimetric; displacement of HABA from an avidin-HABA complex by biotin.[1]Fluorometric; displacement of a quencher from a fluorescently-labeled avidin by biotin, leading to increased fluorescence.[2]Colorimetric; chemical reaction with the biotin molecule to produce a colored product.[3]Measures the mass-to-charge ratio of the intact protein or its peptides to determine the mass shift caused by biotinylation.[4]
Detection Absorbance at 500 nm[1]Fluorescence (e.g., Ex/Em ~494/520 nm)[5]Absorbance at 535 nmMass-to-charge (m/z) ratio[4]
Sensitivity Lower (micromolar range)[2]High (picomole range)[6]High (nanomole range)[7]Very High (can provide site-specific information)[4]
Assay Time ~10-15 minutes[2]~5-15 minutes[5]~30 minutes[3]Variable (hours)
Throughput Amenable to 96-well plate formatHigh-throughput compatible[8]Amenable to 96-well plate format[9]Low throughput
Interferences Compounds that absorb at 500 nm, potassium-containing buffers.[10]Fluorescent compounds in the sample, chromophoric proteins.[5]Not dependent on avidin-biotin interaction, but may have other chemical interferences.Complex protein mixtures can interfere; requires high-purity samples.
Sample Requirement Higher sample volume and concentrationLower sample volume and concentration[11]Low sample volumeLow sample amount, but requires extensive sample preparation.
Cost LowModerateModerateHigh

Experimental Protocols

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a rapid and cost-effective colorimetric method for estimating the degree of biotinylation.[12] It is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which has a much higher affinity for avidin.[13] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[13]

Experimental Workflow:

HABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare HABA/Avidin Solution Prepare HABA/Avidin Solution Measure Initial Absorbance (A500) Measure Initial Absorbance (A500) Prepare HABA/Avidin Solution->Measure Initial Absorbance (A500) Prepare Biotinylated Protein Sample Prepare Biotinylated Protein Sample Add Biotinylated Sample Add Biotinylated Sample Prepare Biotinylated Protein Sample->Add Biotinylated Sample Measure Initial Absorbance (A500)->Add Biotinylated Sample Measure Final Absorbance (A500) Measure Final Absorbance (A500) Add Biotinylated Sample->Measure Final Absorbance (A500) Calculate ΔA500 Calculate ΔA500 Measure Final Absorbance (A500)->Calculate ΔA500 Calculate Biotin Concentration Calculate Biotin Concentration Calculate ΔA500->Calculate Biotin Concentration Determine Biotin:Protein Ratio Determine Biotin:Protein Ratio Calculate Biotin Concentration->Determine Biotin:Protein Ratio

HABA Assay Experimental Workflow

Protocol (Cuvette Format):

  • Reagent Preparation:

    • Prepare a HABA/Avidin solution by dissolving HABA and avidin in a suitable buffer (e.g., PBS, pH 7.2) to obtain a stable absorbance reading between 0.9 and 1.3 at 500 nm.[14]

    • Ensure the biotinylated protein sample is free of unconjugated biotin by methods such as dialysis or gel filtration.[12]

  • Assay Procedure:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (A500 HABA/Avidin).[12]

    • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[12]

    • Incubate for a few minutes until the absorbance reading stabilizes.

    • Measure the final absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).[12]

  • Calculations:

    • Calculate the change in absorbance (ΔA500): ΔA500 = (0.9 × A500 HABA/Avidin) - A500 HABA/Avidin/Biotin Sample (The 0.9 factor corrects for the 1.1-fold dilution of the HABA/Avidin solution upon sample addition).[12]

    • Calculate the concentration of biotin (in mol/L) using the Beer-Lambert law: Biotin Concentration (mol/L) = ΔA500 / (ε × b) Where:

      • ε (molar extinction coefficient of the HABA-avidin complex at 500 nm) = 34,000 M-1cm-1[12]

      • b (path length of the cuvette) = 1 cm[12]

    • Calculate the moles of biotin in the sample.

    • Determine the moles of protein in the sample from its concentration and molecular weight.

    • Calculate the biotin-to-protein molar ratio: (moles of biotin) / (moles of protein).

Sample Data and Calculation:

ParameterValue
A500 HABA/Avidin1.100
A500 HABA/Avidin/Biotin Sample0.850
Protein Concentration2 mg/mL
Protein Molecular Weight150,000 g/mol
Volume of Protein Sample100 µL (0.0001 L)
  • ΔA500 = (0.9 × 1.100) - 0.850 = 0.99 - 0.850 = 0.140

  • Biotin Concentration in cuvette = 0.140 / (34,000 M-1cm-1 × 1 cm) = 4.12 x 10-6 M

  • Moles of Biotin in cuvette = 4.12 x 10-6 mol/L × 0.001 L = 4.12 x 10-9 moles

  • Moles of Protein in sample = (2 g/L / 150,000 g/mol ) × 0.0001 L = 1.33 x 10-9 moles

  • Biotin:Protein Molar Ratio = 4.12 x 10-9 moles / 1.33 x 10-9 moles ≈ 3.1

Fluorescent Avidin Assay

This method offers higher sensitivity compared to the HABA assay and is suitable for high-throughput screening.[11] It relies on the displacement of a quencher molecule from a fluorescently labeled avidin, resulting in an increase in fluorescence that is proportional to the biotin concentration.[2]

Protocol (Microplate Format):

  • Reagent Preparation:

    • Prepare a series of biotin or biocytin (B1667093) standards to generate a standard curve (e.g., 0 to 80 pmol).[11]

    • Dilute the biotinylated protein sample to fall within the linear range of the standard curve.[11]

    • Prepare the fluorescent avidin/quencher reporter solution according to the manufacturer's instructions.

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into the wells of a black 96-well microplate.[5]

    • Add 90 µL of the reporter solution to each well.[5]

    • Incubate for 5 minutes at room temperature, protected from light.[5]

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em ~494/520 nm).[5]

  • Calculations:

    • Generate a standard curve by plotting the fluorescence intensity versus the known biotin concentrations.

    • Determine the biotin concentration of the sample from the standard curve.

    • Calculate the biotin-to-protein molar ratio as described for the HABA assay.

Sample Data and Calculation:

Biotin Standard (pmol)Fluorescence Intensity (RFU)
0500
102500
204500
408500
8016500
Unknown Sample 6500
  • From the standard curve, a fluorescence intensity of 6500 RFU corresponds to approximately 30 pmol of biotin.

  • If the 10 µL sample contained 5 pmol of protein, the Biotin:Protein Molar Ratio would be 30 pmol / 5 pmol = 6.0 .

Quant*Tag™ Biotin Quantification Assay

This chemical-based method does not rely on the avidin-biotin interaction, thus avoiding issues related to steric hindrance that can affect other assays.[3] It involves a specific chemical reaction that produces a colored product, with the absorbance being proportional to the amount of biotin.

Protocol (Microplate Format):

  • Reagent Preparation:

    • Prepare a biotin standard curve (e.g., 0 to 10 nmol) according to the kit instructions.[9]

    • Dilute the biotinylated protein sample to ensure the biotin concentration falls within the range of the standard curve.

  • Assay Procedure:

    • Add standards and samples to the wells of a microplate.

    • Add the Quant*Tag™ working solution to each well.

    • Incubate at room temperature for approximately 30 minutes.

    • Measure the absorbance at 535 nm.

  • Calculations:

    • Generate a standard curve by plotting the absorbance at 535 nm versus the known amount of biotin.

    • Determine the amount of biotin in the sample by interpolating its absorbance from the standard curve.

    • Calculate the biotin-to-protein molar ratio.

Sample Data and Calculation:

Biotin Standard (nmol)Absorbance at 535 nm
00.050
10.250
2.50.550
51.050
102.050
Unknown Sample 0.800
  • From the standard curve, an absorbance of 0.800 at 535 nm corresponds to approximately 3.75 nmol of biotin.

  • If the sample contained 0.5 nmol of protein, the Biotin:Protein Molar Ratio would be 3.75 nmol / 0.5 nmol = 7.5 .

Mass Spectrometry

Mass spectrometry (MS) is the most accurate method for determining the degree of biotinylation, providing precise information on the number and location of biotin modifications.[4] This is achieved by measuring the mass increase of the protein or its constituent peptides after biotinylation.

Workflow for Quantitative LC-MS/MS:

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein Digestion Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup Peptide Separation (LC) Peptide Separation (LC) Peptide Cleanup->Peptide Separation (LC) Mass Analysis (MS1) Mass Analysis (MS1) Peptide Separation (LC)->Mass Analysis (MS1) Peptide Fragmentation (MS2) Peptide Fragmentation (MS2) Mass Analysis (MS1)->Peptide Fragmentation (MS2) Database Search Database Search Peptide Fragmentation (MS2)->Database Search Identify Biotinylated Peptides Identify Biotinylated Peptides Database Search->Identify Biotinylated Peptides Quantify Biotinylation Quantify Biotinylation Identify Biotinylated Peptides->Quantify Biotinylation

Quantitative LC-MS/MS Workflow

Protocol Outline:

  • Protein Digestion: The biotinylated protein is proteolytically digested (e.g., with trypsin) to generate smaller peptides.[15]

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified, often using solid-phase extraction (e.g., C18 ZipTips).[15]

  • LC-MS/MS Analysis: The peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[14]

    • LC Separation: Peptides are separated based on their hydrophobicity using a reverse-phase column with an acetonitrile (B52724) gradient.[15]

    • MS1 Scan: The mass spectrometer scans for the mass-to-charge (m/z) ratios of the intact peptides.

    • MS2 Scan: Selected peptides are fragmented, and the m/z ratios of the fragments are measured to determine the amino acid sequence and identify the site of biotinylation.

  • Data Analysis: The MS/MS data is searched against a protein database to identify the biotinylated peptides. The degree of biotinylation can be quantified by comparing the signal intensities of the biotinylated and non-biotinylated forms of each peptide.[16]

Conclusion: Selecting the Optimal Method

The choice of method for quantifying protein biotinylation is contingent on the specific experimental requirements.

  • The HABA assay is a straightforward, rapid, and economical choice for routine estimations of biotinylation, particularly when high sensitivity is not a primary concern.[13]

  • Fluorescent avidin assays provide a significant advantage in sensitivity and are well-suited for high-throughput applications where sample volume is limited.[8]

  • The Quant*Tag™ assay offers a robust alternative that is not susceptible to steric hindrance, making it a more accurate option for heavily biotinylated proteins.[3]

  • Mass spectrometry stands as the gold standard for its unparalleled accuracy and ability to provide site-specific information on biotinylation, albeit at a higher cost and with greater technical demands.[4]

By carefully considering the principles, protocols, and comparative performance of these methods, researchers can select the most appropriate tool to ensure the quality and success of their biotin-dependent applications.

References

Navigating Biotinylation: A Comparative Guide to Mass Spectrometry-Based Site Confirmation for (+)-Biotin-ONP Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the precise identification of biotinylation sites is paramount for understanding protein structure, function, and interactions. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for confirming (+)-Biotin-ONP labeling sites, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in selecting the optimal analytical strategy.

This compound (p-nitrophenyl-D-biotin) is a valuable reagent for the biotinylation of proteins, targeting primary amines on lysine (B10760008) residues and the N-terminus. Confirmation of the specific sites of modification is crucial for the interpretation of experimental results. Mass spectrometry (MS) stands as the definitive method for this purpose, providing high sensitivity and precision in localizing the biotin (B1667282) modification.

This guide compares two principal workflows for the analysis of biotinylated proteins: protein-level enrichment followed by digestion, and the more recent and often more effective peptide-level enrichment strategy. Furthermore, we delve into a comparative analysis of the most common tandem mass spectrometry (MS/MS) fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—for the confident identification of biotinylated peptides.

Comparing Enrichment Strategies: Protein vs. Peptide Level

The point at which biotinylated molecules are enriched from a complex biological sample significantly impacts the depth and confidence of the analysis. The two primary approaches are enrichment at the protein level, before enzymatic digestion, and enrichment at the peptide level, after digestion.

FeatureProtein-Level EnrichmentPeptide-Level Enrichment (e.g., DiDBiT)
Principle Intact biotinylated proteins are captured, followed by on-bead or in-gel digestion.Proteins are first digested, and then only the biotinylated peptides are captured.[1][2]
Sensitivity Lower, as unmodified peptides from the captured protein are also analyzed, increasing sample complexity.Higher, as only biotinylated peptides are introduced to the mass spectrometer, reducing sample complexity and increasing the chances of detecting low-abundance modified peptides.[2]
Specificity Indirect evidence of biotinylation for the identified protein. Site localization can be challenging due to the presence of many unmodified peptides from the same protein.Direct detection of the biotin modification on the identified peptide, providing unambiguous evidence of the labeling site.[2]
Identifications Fewer biotinylated sites and proteins identified.Significantly more biotinylated peptides and proteins can be identified. For example, the DiDBiT (Direct Detection of Biotin-containing Tags) method has been shown to increase the detection of biotinylated peptides by over 20-fold compared to conventional methods.[2]

Recommendation: For definitive confirmation of biotinylation sites with high confidence and sensitivity, peptide-level enrichment strategies are demonstrably superior.[2]

Mass Spectrometry Analysis: A Head-to-Head Comparison of Fragmentation Techniques

Once biotinylated peptides are isolated, tandem mass spectrometry (MS/MS) is employed to determine their amino acid sequence and pinpoint the exact site of modification. The choice of fragmentation technique is critical for generating informative spectra.

Upon reaction with a primary amine, this compound adds a mass of approximately 226.078 Da to the peptide. This mass shift is used by search algorithms to identify potentially biotinylated peptides. During MS/MS, the biotin moiety can produce characteristic signature fragment ions, which are invaluable for confirming the presence of the modification.

Signature Fragment Ions in CID:

Collision-Induced Dissociation (CID) of biotinylated peptides often generates a set of signature ions that serve as a fingerprint for the modification. These include:

  • m/z 227.085: A dehydrobiotin fragment.

  • m/z 310.158: The immonium ion of biotinylated lysine after the loss of ammonia.

  • m/z 327.185: The immonium ion of biotinylated lysine.

The presence of these ions in an MS/MS spectrum is strong evidence that the fragmented peptide is biotinylated.[3]

Comparison of CID, HCD, and ETD for Biotinylated Peptide Identification:

Fragmentation MethodPrincipleAdvantages for Biotinylated PeptidesDisadvantages for Biotinylated Peptides
CID (Collision-Induced Dissociation) Low-energy collisions with an inert gas lead to fragmentation primarily at the peptide backbone.Well-characterized fragmentation patterns.[3] Generates signature biotin-related ions.[3] Effective for doubly charged peptides.[4]Can sometimes result in incomplete fragmentation, especially for longer peptides. Labile modifications can be lost.
HCD (Higher-Energy Collisional Dissociation) Beam-type CID performed in a separate collision cell, leading to higher-energy fragmentation.Produces high-resolution, information-rich spectra with good b- and y-ion series coverage.[4] Can identify more peptides than CID for doubly charged precursors.[4]The high energy can sometimes lead to the loss of the biotin modification as a neutral molecule, complicating site localization.
ETD (Electron-Transfer Dissociation) Fragmentation is induced by transferring an electron to a multiply charged peptide, causing cleavage of the N-Cα bond in the peptide backbone.Preserves labile post-translational modifications, which is advantageous for the bulky biotin group.[2] Particularly effective for highly charged (z > 2) and longer peptides.[4][5] Generates c- and z-type ions, providing complementary information to CID/HCD.[6]Generally identifies fewer total peptides compared to CID in a given timeframe.[5] Less effective for doubly charged peptides.[5]

A study comparing HCD and CID for the analysis of biotinylated peptides from a bovine serum albumin digest found that HCD identified a greater number of biotinylated peptides at lower collision energies, while CID performance improved at higher energies.[3] For complex samples, a combination of fragmentation techniques or a data-dependent approach can yield the most comprehensive results.[4]

Experimental Protocols

Protocol 1: Protein Biotinylation with this compound
  • Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10-20 mM.

  • Protein Solution: Dissolve the target protein in an amine-free buffer at a pH of 7.2-8.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl). The protein concentration can typically range from 1-10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted biotin reagent by dialysis or size-exclusion chromatography (e.g., Sephadex G-25).

Protocol 2: Sample Preparation for Mass Spectrometry (Peptide-Level Enrichment)
  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the biotinylated protein sample in a buffer containing 8 M urea (B33335).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[7]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Enrichment of Biotinylated Peptides:

    • Incubate the peptide digest with streptavidin-conjugated magnetic beads for 1-2 hours at room temperature with gentle rotation.[8]

    • Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers containing varying salt concentrations and mild detergents is recommended.[8]

    • Elute the bound biotinylated peptides using a solution of 80% acetonitrile (B52724) and 0.1% formic acid.[8]

  • LC-MS/MS Analysis:

    • Desalt the eluted peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a data-dependent acquisition method. The mass spectrometer should be configured to select precursor ions for fragmentation by CID, HCD, and/or ETD.[9]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a relevant protein sequence database using a search engine such as Sequest or Mascot.

    • Specify the mass modification for biotinylation on lysine residues and the N-terminus (+226.078 Da) as a variable modification.

    • Analyze the data to identify the specific sites of biotinylation with high confidence.

Visualizing the Workflow and Analysis

To further clarify the processes described, the following diagrams illustrate the experimental workflow, the biotinylation reaction, and the fragmentation of biotinylated peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis protein Protein Labeling with this compound digestion Tryptic Digestion protein->digestion Denature, Reduce, Alkylate enrichment Enrichment of Biotinylated Peptides digestion->enrichment Peptide Mixture lcms LC-MS/MS Analysis (CID, HCD, ETD) enrichment->lcms Purified Biotinylated Peptides data_analysis Data Analysis lcms->data_analysis MS/MS Spectra site_confirmation Confirmed Biotinylation Sites data_analysis->site_confirmation Sequence & Site

Caption: Experimental workflow for confirming this compound labeling sites.

Caption: Reaction of this compound with a primary amine on a protein.

fragmentation_pathways cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation precursor Biotinylated Peptide Precursor Ion b_y_ions b- and y-type ions (Sequence Information) precursor->b_y_ions CID/HCD signature_ions Signature Ions (m/z 227, 310, 327) precursor->signature_ions CID/HCD c_z_ions c- and z-type ions (Sequence Information) precursor->c_z_ions ETD intact_biotin Intact Biotin Moiety (Preserved Modification) precursor->intact_biotin ETD

Caption: Comparison of fragmentation pathways for biotinylated peptides.

References

A Head-to-Head Comparison of (+)-Biotin-ONP and NHS-Biotin for Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins is a critical technique for a multitude of applications, including affinity purification, immunoassays, and interaction studies. The choice of biotinylation reagent is paramount to the success of these experiments, directly impacting labeling efficiency, protein function, and the reliability of downstream applications. This guide provides an objective comparison of two amine-reactive biotinylation reagents: (+)-Biotin-4-nitrophenyl ester ((+)-Biotin-ONP) and N-hydroxysuccinimidyl-biotin (NHS-biotin).

Executive Summary

Both this compound and NHS-biotin are active esters designed to react with primary amines (the N-terminus and lysine (B10760008) side chains) on proteins, forming stable amide bonds. NHS-biotin is a widely used and well-characterized reagent with numerous commercially available kits and detailed protocols. In contrast, this compound is also effective for protein labeling, particularly noted in applications like peptide synthesis, though it is generally considered to be less reactive than NHS-biotin. The primary difference lies in the leaving group, with N-hydroxysuccinimide being a better leaving group than p-nitrophenol, which generally translates to faster reaction rates for NHS-biotin.

Chemical Properties and Reaction Mechanisms

The core mechanism for both reagents involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of an amide bond and the release of the respective leaving group.

G

Figure 1: Chemical reaction pathways for protein biotinylation.

Performance Comparison

While direct, side-by-side quantitative comparisons of labeling efficiency are not extensively available in the literature, a qualitative and semi-quantitative comparison can be made based on the chemical properties of the reagents and available data for NHS-biotin.

FeatureThis compoundNHS-Biotin
Reactivity Moderately reactive with primary amines.Highly reactive with primary amines.
Reaction pH Typically pH 7.5-8.5Typically pH 7.2-8.5
Reaction Time Generally longer reaction times may be required.30-60 minutes at room temperature or 2 hours at 4°C.[1]
Solubility Soluble in organic solvents like DMF and DMSO.Soluble in organic solvents like DMF and DMSO.
Primary Side Reaction Hydrolysis of the ester bond.Hydrolysis of the ester bond, which is faster at higher pH.[2]
Typical Biotin:Protein Ratio Data not readily available, requires empirical determination.4-6 biotins per antibody at 1-10 mg/mL with a 20-fold molar excess.[3]
Availability Available from several chemical suppliers.Widely available, including in numerous user-friendly kits.

Experimental Protocols

Protein Labeling with this compound

Note: A detailed, standardized protocol for in-solution protein labeling with this compound is not as commonly published as for NHS-biotin. The following is a generalized protocol based on the principles of active ester chemistry. Optimization is highly recommended.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protein Labeling with NHS-Biotin

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • NHS-Biotin

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.[1]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1]

G

Figure 2: A generalized experimental workflow for amine-reactive biotinylation.

Quantification of Biotinylation Efficiency

The efficiency of the labeling reaction is typically determined by calculating the molar ratio of biotin to protein. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common and straightforward colorimetric method for this purpose.

Principle of the HABA Assay: HABA dye forms a complex with avidin (B1170675), which has a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.

Brief Protocol for HABA Assay:

  • Prepare a HABA/avidin solution and measure its absorbance at 500 nm.

  • Add a known amount of the purified biotinylated protein to the HABA/avidin solution.

  • After a brief incubation, measure the absorbance at 500 nm again.

  • Calculate the change in absorbance and use it to determine the concentration of biotin, from which the biotin-to-protein molar ratio can be calculated.

Conclusion

For routine and well-established protein biotinylation, NHS-biotin is the reagent of choice due to its high reactivity, extensive documentation, and the availability of optimized kits. The labeling efficiency is predictable and can be controlled by adjusting reaction parameters.

This compound is a viable alternative, particularly in applications where a less reactive agent might be desirable to achieve more controlled, lower levels of biotinylation, or in specific contexts like solid-phase peptide synthesis. However, due to the limited availability of specific protocols and quantitative performance data for in-solution protein labeling, its use requires more extensive empirical optimization.

Researchers and drug development professionals should select the appropriate reagent based on the specific requirements of their experiment, considering factors such as the desired degree of labeling, the sensitivity of the protein to reaction conditions, and the need for a well-established versus a more exploratory labeling strategy.

References

Navigating the Biotinylation Landscape: A Comparative Guide to (+)-Biotin-ONP and Other Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent, particularly the nature of its reactive group and the length of its spacer arm, can profoundly impact experimental outcomes. This guide provides an objective comparison of (+)-Biotin-ONP and other common biotinylation reagents with varying spacer arms, supported by experimental data to inform your selection.

The remarkable affinity between biotin and avidin (B1170675) or streptavidin is the foundation of numerous assays. However, steric hindrance can impede this interaction, especially when biotin is attached to large biomolecules. Spacer arms are incorporated into biotinylation reagents to extend the biotin moiety away from the labeled molecule, enhancing its accessibility to the binding pocket of avidin or streptavidin. This guide will delve into the performance of various reagents, with a focus on how the spacer arm influences experimental success.

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent is dictated by the target molecule's functional groups, the desired labeling specificity, and the downstream application. Amine-reactive reagents are the most common, targeting the abundant lysine (B10760008) residues and N-termini of proteins.

Below is a summary of quantitative data comparing the performance of different amine-reactive biotinylation reagents, highlighting the impact of spacer arm length on signal intensity in an Enzyme-Linked Immunosorbent Assay (ELISA).

ReagentReactive GroupSpacer Arm Length (Å)Relative ELISA Signal Intensity (%)[1]Key AdvantagesKey Disadvantages
This compound p-nitrophenyl ester~12.2 ÅData not available in direct comparative studiesGood reactivity and solubility, particularly in organic solvents for solid-phase synthesis.Less commonly used for in-solution protein biotinylation compared to NHS esters; requires careful pH control.
NHS-Biotin N-hydroxysuccinimide ester13.5 Å~60%Simple, one-step reaction; widely available.[2]Can be non-specific due to the abundance of lysines; may affect protein function if amines are in the active site.[2]
Sulfo-NHS-LC-Biotin Sulfated N-hydroxysuccinimide ester22.4 Å~85%Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane; less likely to cause protein precipitation.[2]Hydrolyzes in aqueous solution, requiring fresh preparation.[2]
NHS-LC-LC-Biotin N-hydroxysuccinimide ester30.5 Å100% (Reference)Long spacer arm effectively minimizes steric hindrance, leading to higher signal in assays with large detection complexes.Increased hydrophobicity compared to shorter-chain reagents.
NHS-PEG4-Biotin N-hydroxysuccinimide ester29.0 ÅData not available in this specific comparisonPEG spacer enhances water solubility and reduces non-specific binding.[1]

Note: The relative ELISA signal intensity is based on data adapted from Muratsugu and Nishida, 2019, where different biotinylation reagents were used to coat a microplate for HRP-streptavidin binding.[1][3] The performance of this compound in a comparable solution-based protein labeling and subsequent ELISA was not found in the reviewed literature.

The Critical Role of the Spacer Arm

The data clearly demonstrates that a longer spacer arm can significantly enhance the signal in an ELISA format.[1] This is attributed to the reduction of steric hindrance, allowing the bulky streptavidin-enzyme conjugate to bind more efficiently to the biotin tag.[1][3]

cluster_0 Short Spacer Arm cluster_1 Long Spacer Arm Protein_S Target Protein Biotin_S Biotin Protein_S->Biotin_S Streptavidin_S Streptavidin-HRP (Steric Hindrance) Biotin_S->Streptavidin_S Weak Binding Protein_L Target Protein Spacer Spacer Arm Protein_L->Spacer Biotin_L Biotin Spacer->Biotin_L Streptavidin_L Streptavidin-HRP Biotin_L->Streptavidin_L Strong Binding

A diagram illustrating how a longer spacer arm overcomes steric hindrance.

Experimental Protocols

Reproducible and reliable results are contingent on detailed methodologies. Below are protocols for key experiments cited in the comparison.

General Protein Biotinylation using Amine-Reactive Reagents

This protocol describes the biotinylation of a protein using an NHS-ester or ONP-ester of biotin.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0).

  • Biotinylation reagent (this compound, NHS-Biotin, etc.).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for buffer exchange.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Biotin Reagent Preparation: Immediately before use, dissolve the biotinylation reagent in DMF or DMSO to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein and application. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin and quenching buffer using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Start Start: Purified Protein in Amine-Free Buffer Prepare_Reagent Prepare Biotinylation Reagent Stock Solution Start->Prepare_Reagent Reaction Biotinylation Reaction (Protein + Reagent) Prepare_Reagent->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purification (Desalting Column) Quench->Purify End End: Biotinylated Protein Purify->End

A general experimental workflow for protein biotinylation.
Comparative ELISA for Biotinylated Protein Detection

This protocol allows for the comparison of signal intensity from proteins biotinylated with different reagents.

Materials:

  • Biotinylated proteins.

  • 96-well microplate.

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop Solution (e.g., 2 M H₂SO₄).

  • Plate reader.

Procedure:

  • Coating: Dilute the biotinylated proteins to the same concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL of each diluted protein to separate wells of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incub_rate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Comparative Pull-Down Assay

This protocol can be used to compare the efficiency of different biotinylated "bait" proteins in capturing a "prey" protein.

Materials:

  • Biotinylated "bait" proteins.

  • Cell lysate containing the "prey" protein.

  • Streptavidin-coated magnetic beads or agarose (B213101) resin.

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Cell Lysis: Prepare a cell lysate containing the prey protein using an appropriate lysis buffer. Clarify the lysate by centrifugation.

  • Binding of Bait to Beads: Incubate an equal amount of each biotinylated bait protein with streptavidin beads for 1 hour at 4°C with gentle rotation.

  • Washing: Wash the beads three times with Wash Buffer to remove unbound bait protein.

  • Incubation with Prey: Add the cell lysate to the beads coupled with the biotinylated bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein. Compare the band intensities to determine the relative pull-down efficiency.

Conclusion

The selection of an appropriate biotinylation reagent is a critical step in experimental design. While this compound is a valuable reagent, particularly for solid-phase synthesis, the use of biotinylation reagents with longer spacer arms, such as NHS-LC-LC-Biotin, can significantly enhance the performance of assays like ELISA by mitigating steric hindrance. For applications requiring high water solubility and reduced non-specific binding, PEGylated reagents like NHS-PEG4-Biotin are an excellent choice. Researchers should consider the specific requirements of their application and the nature of the biomolecules involved to select the optimal biotinylation strategy.

References

Comparison Guide: Validating Protein Activity After Biotinylation with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (+)-Biotin-ONP for protein biotinylation, focusing on the critical aspect of validating protein activity post-labeling. It is intended for researchers, scientists, and drug development professionals who utilize biotinylated proteins in various assays and applications. This document outlines the performance of this compound in relation to alternative biotinylation reagents and provides the experimental framework necessary for successful implementation.

Introduction to Protein Biotinylation and the Importance of Activity Validation

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in molecular biology, immunology, and proteomics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection and purification systems. While the labeling process is often straightforward, a critical and sometimes overlooked step is the validation of the protein's biological activity after biotinylation. The attachment of biotin, particularly at multiple sites, can sterically hinder active sites or disrupt conformations essential for function. Therefore, verifying that the biotinylated protein retains its intended activity is paramount for the reliability and accuracy of downstream applications.

This compound (Biotin-4-nitrophenyl ester) is a biotinylation reagent that targets primary amines (e.g., the N-terminus and lysine (B10760008) side chains) on proteins. Its utility and impact on protein function are compared here with other common biotinylation methods.

Comparison of Biotinylation Reagents

The choice of biotinylation reagent can significantly influence the outcome of the labeling reaction and the retention of protein activity. The following table compares this compound with the widely used NHS-ester of biotin.

FeatureThis compoundNHS-Biotin (N-Hydroxysuccinimide-Biotin)
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)
Reaction pH 7.5 - 8.57.0 - 9.0
Byproduct p-Nitrophenol (colored, allows reaction monitoring)N-Hydroxysuccinimide (colorless)
Relative Reactivity ModerateHigh
Hydrolysis Rate Slower, allowing for more controlled reactions.Faster, requires prompt use after reconstitution.
Potential Impact on Protein Activity Generally considered milder, but can still impact function depending on the protein and degree of labeling.Higher reactivity can sometimes lead to a greater degree of labeling and a higher risk of inactivation.

Experimental Data: Case Study on a Model Enzyme

To illustrate the importance of activity validation, we present hypothetical data from a study comparing the enzymatic activity of a model enzyme, β-galactosidase, after biotinylation with this compound and NHS-Biotin.

Table 1: Comparison of β-galactosidase Activity Post-Biotinylation

Biotinylation ReagentMolar Ratio (Biotin:Protein)Degree of Labeling (Biotin/Protein)Specific Activity (% of Unlabeled Control)
Unlabeled ControlN/A0100%
This compound10:12.192%
This compound20:14.378%
NHS-Biotin10:13.885%
NHS-Biotin20:16.565%

The data indicates that while both reagents can lead to a decrease in enzyme activity, the effect may be more pronounced with the more reactive NHS-Biotin at higher molar ratios. This underscores the need for optimization and validation for each specific protein.

Experimental Workflows and Methodologies

Workflow for Biotinylation and Activity Validation

The overall process involves preparing the protein, performing the biotinylation reaction, removing excess biotin, quantifying the degree of labeling, and finally, assessing the biological activity.

G cluster_prep Preparation cluster_label Labeling cluster_purify Purification & QC cluster_validate Validation Prot_Prep Protein Preparation (Buffer Exchange into Amine-Free Buffer) Biotin_Prep Prepare this compound Stock Solution Reaction Incubate Protein with This compound Prot_Prep->Reaction Biotin_Prep->Reaction Purify Remove Excess Biotin (Dialysis / Desalting Column) Reaction->Purify Quantify Quantify Degree of Labeling (e.g., HABA Assay) Purify->Quantify Activity_Assay Perform Biological Activity Assay Quantify->Activity_Assay Compare Compare Activity to Unlabeled Control Activity_Assay->Compare

Caption: Workflow for protein biotinylation and subsequent activity validation.

Detailed Experimental Protocols

1. Protein Biotinylation using this compound

  • Materials:

    • Protein of interest (1-5 mg/mL)

    • Amine-free buffer (e.g., PBS, pH 7.5-8.5)

    • This compound

    • Anhydrous DMSO

    • Desalting column or dialysis cassette

  • Procedure:

    • Prepare the protein by buffer exchange into an amine-free buffer like PBS at pH 8.0. Ensure common buffer components like Tris are not present as they will compete for the labeling reaction.

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

    • Add the desired molar excess of this compound to the protein solution. A starting point is often a 20-fold molar excess. The yellow color of the p-nitrophenol byproduct will develop as the reaction proceeds.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

    • Stop the reaction and remove excess, unreacted biotin using a desalting column or by dialysis against PBS.

2. Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotin labeling.

G cluster_2 Result HABA_Avidin HABA-Avidin Complex (Absorbs at 500 nm) Biotin_Avidin Biotin-Avidin Complex (Colorless) HABA_Avidin->Biotin_Avidin + Biotin_Protein Biotinylated Protein (Higher affinity for Avidin) Abs_Drop Decrease in Absorbance at 500 nm is Proportional to Biotin Concentration Biotin_Avidin->Abs_Drop Free_HABA Free HABA

Caption: Principle of the HABA assay for biotin quantification.

3. Activity Validation: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes validating a biotinylated antibody's binding activity.

  • Procedure:

    • Coat a 96-well plate with the target antigen (1-10 µg/mL in coating buffer) overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBST).

    • Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Prepare serial dilutions of both the biotinylated antibody and the unlabeled antibody (control) in blocking buffer. Add these to the wells and incubate for 1-2 hours.

    • Wash the plate three times.

    • Add Streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Compare the binding curves of the biotinylated and unlabeled antibodies to determine if there is a loss in binding affinity.

Conclusion

The validation of protein activity after biotinylation is a non-negotiable step for ensuring the integrity of experimental results. This compound offers a moderately reactive option for labeling primary amines, with its slower reaction kinetics and colored byproduct providing a more controlled labeling process compared to highly reactive agents like NHS-biotin. However, as with any modification, it has the potential to alter protein function. Researchers must empirically determine the optimal degree of labeling that balances sufficient detection with the preservation of biological activity for their specific protein and application. The protocols and comparative data provided in this guide serve as a foundational resource for achieving reliable and reproducible results with biotinylated proteins.

A Comparative Guide to Amine-Reactive vs. Thiol-Reactive Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biotinylation, the covalent attachment of biotin (B1667282) to proteins and other biomolecules, is a fundamental technique in life sciences and drug development. The high-affinity interaction between biotin and streptavidin is leveraged for a multitude of applications, including purification, detection, and functional assays. The choice of biotinylation chemistry is paramount and depends on the target molecule, the desired level of specificity, and the experimental goals. This guide provides an objective comparison of two of the most prevalent methods: amine-reactive and thiol-reactive biotinylation, supported by experimental data and detailed protocols.

At a Glance: Amine-Reactive vs. Thiol-Reactive Biotinylation

FeatureAmine-Reactive BiotinylationThiol-Reactive Biotinylation
Target Residue Primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus.[1][2]Sulfhydryl groups (-SH) on cysteine residues.[1]
Common Reagents N-hydroxysuccinimide (NHS) esters (e.g., NHS-Biotin, Sulfo-NHS-Biotin).[2]Maleimides (e.g., Maleimide-PEG-Biotin), Iodoacetamides.[2]
Reaction pH Optimal at pH 7.2-8.5.[2]Optimal at pH 6.5-7.5.[2]
Specificity Generally lower due to the abundance of lysine residues on the protein surface, leading to potentially heterogeneous labeling.[2]Higher, as free cysteine residues are less common, allowing for more site-specific labeling.[2]
Potential for Disruption of Protein Function Higher risk if lysine residues are located in active or binding sites.[2]Lower risk, but can be disruptive if the targeted cysteine is critical for structure or function.[2]
Requirement for Pre-treatment Generally not required.[2]Often requires reduction of disulfide bonds to generate free sulfhydryl groups.[2]
Reaction Speed Typically rapid, completing within 30-60 minutes at room temperature.[2]Also rapid, often completing within 1-2 hours at room temperature.[2]

A Deeper Dive: A Quantitative Perspective

While direct head-to-head efficiency comparisons in the literature under identical conditions are limited, the degree of labeling can be inferred from typical experimental outcomes. The efficiency of biotinylation is often expressed as the molar ratio of biotin to protein, which can be determined using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]

ParameterAmine-Reactive (NHS-Ester)Thiol-Reactive (Maleimide)
Typical Molar Excess (Reagent:Protein) 10- to 50-fold.[2]10- to 20-fold.[3]
Typical Degree of Labeling (Biotin:Protein Ratio) Can range from low (1-3) to high (10-20) depending on the molar excess and the number of accessible lysines.[1]Typically lower and more controlled, often aiming for 1-4 biotins per protein, depending on the number of available cysteines.[1]
Control over Labeling More challenging to control precisely due to multiple potential reaction sites.[1]Easier to control, especially when targeting a single or a few engineered cysteines.[1]
Expected Outcome A heterogeneous population of biotinylated proteins with varying numbers and locations of biotin tags.[1]A more homogeneous population of biotinylated proteins, particularly with engineered cysteines.

Illustrative Example: Biotinylation of an Anti-HRP Antibody

A study comparing a site-specific enzymatic biotinylation (targeting a specific glutamine residue, conceptually similar to the specificity of thiol-reactive labeling on an engineered cysteine) with a random amine-reactive approach on an anti-horseradish peroxidase (anti-HRP) antibody provides concrete quantitative data. Using a 40-fold molar excess of the biotin reagent, the following biotin-to-antibody ratios were achieved:

Biotinylation StrategyTargetBiotin-to-Antibody Ratio
Site-Specific (Enzymatic)Specific Glutamine (Fc region)1.9 ± 0.3
Random (Amine-Reactive)Lysine Residues5.0 ± 0.6

These results demonstrate that the random amine-reactive approach achieves a higher overall degree of biotinylation, while the site-specific method provides a more controlled and defined labeling outcome.[4][5]

Visualizing the Chemistry and Workflow

To further elucidate the processes, the following diagrams illustrate the chemical reactions, a typical experimental workflow, and a decision-making guide for choosing the appropriate biotinylation method.

G Reaction Mechanisms cluster_amine Amine-Reactive Biotinylation (NHS-Ester) cluster_thiol Thiol-Reactive Biotinylation (Maleimide) Amine Protein-NH₂ (Lysine) Amide_Bond Protein-NH-CO-Biotin (Stable Amide Bond) Amine->Amide_Bond + NHS-Biotin NHS_Biotin NHS-Biotin NHS N-Hydroxysuccinimide Amide_Bond->NHS releases Thiol Protein-SH (Cysteine) Thioether_Bond Protein-S-Biotin (Stable Thioether Bond) Thiol->Thioether_Bond + Maleimide-Biotin Maleimide_Biotin Maleimide-Biotin G General Biotinylation Workflow start Start protein_prep Protein Preparation (Buffer Exchange) start->protein_prep reduction Reduction of Disulfides (for Thiol-Reactive) protein_prep->reduction reagent_prep Prepare Biotinylation Reagent protein_prep->reagent_prep No reduction->reagent_prep Yes biotinylation Biotinylation Reaction (Incubation) reagent_prep->biotinylation quenching Quench Reaction biotinylation->quenching purification Purification (Desalting/Dialysis) quenching->purification quantification Quantification (HABA Assay) purification->quantification end End quantification->end G Choosing the Right Biotinylation Reagent start Start: Need to Biotinylate a Protein q1 Is site-specific labeling critical? start->q1 q2 Are there free cysteines available or can they be engineered? q1->q2 Yes amine_reactive Use Amine-Reactive Reagent (e.g., NHS-Ester) q1->amine_reactive No thiol_reactive Use Thiol-Reactive Reagent (e.g., Maleimide) q2->thiol_reactive Yes consider_engineering Consider engineering cysteines or alternative site-specific methods q2->consider_engineering No consider_engineering->amine_reactive

References

Stability Showdown: Unpacking the Amide Bond Formed by (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Life Sciences and Drug Development

In the landscape of bioconjugation, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a foundational technique for detection, purification, and interaction studies. The robustness of the linkage between biotin and its target is paramount for the integrity of downstream applications. This guide provides an objective comparison of the stability of the amide bond formed by (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) with other commonly employed biotinylation reagents. We delve into the chemical principles governing amide bond stability and present experimental frameworks for its assessment, empowering researchers to make informed decisions for their specific experimental needs.

The Amide Bond: A Stable Linkage Prone to Environmental Challenges

The reaction of an activated biotin derivative, such as this compound, with primary amines on a protein (namely the ε-amino group of lysine (B10760008) residues and the N-terminus) results in the formation of a chemically stable amide bond.[1] This stability is a cornerstone of biotinylation technology. However, studies have revealed that biotin-protein conjugates can exhibit instability in biological fluids like human plasma, where enzymatic and non-enzymatic cleavage of the biotin-amide linkage can occur.[2][3] This release of free biotin can compromise the accuracy and reliability of experimental results.[2]

Comparing the Activating Groups: ONP vs. NHS Esters

While direct quantitative data exclusively comparing the stability of the amide bond formed by this compound to that of other reagents is limited in publicly available literature, we can infer relative performance by examining the chemistry of the activating groups. The most common alternatives to ONP esters are N-hydroxysuccinimide (NHS) esters.

The reactivity of the active ester, and consequently the efficiency of the biotinylation reaction, is influenced by the leaving group. A better leaving group leads to a more reactive ester. While both p-nitrophenoxide (from ONP-esters) and N-hydroxysuccinimide (from NHS-esters) are good leaving groups, their relative reactivity can influence the conditions required for efficient conjugation.

Pentafluorophenyl (PFP) esters, for instance, are known to be more reactive than NHS esters due to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes for a better leaving group.[4] This increased reactivity can lead to more efficient conjugations, especially in aqueous environments where hydrolysis of the active ester is a competing reaction.[4] One study highlighted the superiority of 4-nitrophenyl (PNP) esters over 2,3,5,6-tetrafluorophenyl (TFP) esters in terms of stability and yields for one-step radiolabeling, suggesting that the choice of the leaving group is critical for the efficiency of the labeling reaction.[5]

The stability of the resulting amide bond, once formed, is generally considered to be very high regardless of the method of its formation under physiological conditions.[6][7] However, the overall stability of the biotinylated conjugate in a biological context can be influenced by the linker chemistry. For example, a biotin conjugate attached via a thioether bond to a cysteine residue has been shown to be significantly more stable in plasma than one attached via an amide bond formed by an NHS ester.[2][8]

Table 1: Comparison of Amine-Reactive Biotinylation Reagents

FeatureThis compoundNHS-BiotinSulfo-NHS-Biotin
Reactive Group p-nitrophenyl esterN-hydroxysuccinimide esterSulfonated N-hydroxysuccinimide ester
Target Primary aminesPrimary aminesPrimary amines
Solubility Soluble in organic solvents (e.g., DMF, DMSO)Soluble in organic solvents (e.g., DMF, DMSO)Water-soluble
Membrane Permeability PermeablePermeableImpermeable
Leaving Group p-nitrophenoxideN-hydroxysuccinimideSulfo-N-hydroxysuccinimide
Relative Reactivity Generally considered reactiveHigh reactivityHigh reactivity
Amide Bond Stability HighHighHigh
Hydrolytic Stability of Reagent Susceptible to hydrolysisSusceptible to hydrolysis, with half-lives of hours at neutral pH, decreasing to minutes at pH 9.[9]More stable than NHS-Biotin in aqueous solution but still susceptible to hydrolysis.[9]

Experimental Protocols for Assessing Amide Bond Stability

To empirically determine the stability of a biotinylated protein, a well-designed experimental protocol is essential. The following are key methodologies for this purpose.

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of the biotin-protein conjugate in a physiologically relevant matrix.

Materials:

  • Biotinylated protein (e.g., from this compound conjugation)

  • Human or other species-specific plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the biotinylated protein in PBS.

  • Add the biotinylated protein to pre-warmed plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction and precipitate the plasma proteins by adding a sufficient volume of cold protein precipitation solution.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the intact biotinylated protein and any released biotin or biotinylated fragments using a validated LC-MS/MS method.

  • Calculate the percentage of the intact biotinylated protein remaining at each time point relative to the 0-minute time point to determine the degradation rate and half-life.

Protocol 2: LC-MS/MS Analysis of Biotinylated Peptide Stability

This method allows for a more detailed analysis of the cleavage site and the nature of the degradation products.

Materials:

  • Biotinylated peptide

  • Buffer of interest (e.g., PBS, cell culture media)

  • Incubator

  • LC-MS/MS system with a high-resolution mass spectrometer

  • Software for peptide identification and quantification

Procedure:

  • Incubate the biotinylated peptide in the buffer of interest at a relevant temperature (e.g., 37°C).

  • At specified time intervals, take samples and quench any enzymatic activity if necessary (e.g., by adding acid or an organic solvent).

  • Analyze the samples directly by LC-MS/MS.

  • The LC system will separate the intact peptide from its degradation products.

  • The MS and MS/MS scans will provide mass information to identify the intact peptide and characterize the cleavage products.

  • Quantify the peak area of the intact peptide at each time point to determine the degradation kinetics. A comprehensive LC-MS workflow would involve setting up the instrument with appropriate columns and gradients for peptide separation and configuring the mass spectrometer for data-dependent acquisition to obtain MS/MS spectra of the most abundant ions.[9][10][11][12]

Visualizing Biotinylation in a Signaling Context

Biotinylation is a powerful tool to study signaling pathways. For instance, it can be used to label cell surface proteins and track their internalization or interaction with other proteins upon ligand binding.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm Receptor Receptor Biotinylated_Receptor Biotinylated Receptor Biotin_ONP This compound Biotin_ONP->Receptor Biotinylation of primary amines Endosome Endosome Biotinylated_Receptor->Endosome Internalization Ligand Ligand Ligand->Biotinylated_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Endosome->Signaling_Cascade Signal Transduction

Caption: Workflow for studying receptor internalization and signaling using this compound.

Conclusion

The amide bond formed by the reaction of this compound with primary amines is inherently stable, providing a reliable linkage for a wide range of biotinylation applications. While direct comparative data on the stability of the resulting conjugate is not as abundant as for more common reagents like NHS-biotin, the underlying chemistry suggests a high degree of stability under typical experimental conditions. However, for applications in complex biological fluids such as plasma, empirical validation of the conjugate's stability is crucial. The provided experimental protocols offer a robust framework for researchers to assess the stability of their biotinylated molecules, ensuring the integrity and reliability of their experimental outcomes. The choice of biotinylation reagent should ultimately be guided by the specific requirements of the experiment, including the nature of the biomolecule, the desired degree of labeling, and the biological context in which the conjugate will be used.

References

A Researcher's Guide to the Quantitative Comparison of Protein Biotinylation Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282) to proteins is a cornerstone of modern molecular biology, enabling a vast array of applications from affinity purification and immunoassays to targeted drug delivery. The degree of biotinylation, or the number of biotin molecules per protein, is a critical parameter that can significantly influence experimental outcomes. Insufficient labeling may lead to weak signals or inefficient capture, while excessive labeling can potentially compromise a protein's structure and function. Therefore, accurate and reliable quantification of biotinylation levels is paramount for experimental reproducibility and success.

This guide provides a comprehensive comparison of common methods for quantifying protein biotinylation, supported by experimental data. It details the protocols for key assays and offers a comparative analysis of biotinylation efficiency across different proteins.

Quantitative Comparison of Biotinylation Levels

The efficiency of biotinylation is highly dependent on the protein itself, the biotinylation reagent used, and the reaction conditions. Factors such as the number of accessible primary amines (lysine residues and the N-terminus) on the protein surface play a significant role. The following table presents a summary of experimental data comparing the biotinylation levels of different proteins under controlled conditions.

ProteinBiotinylation ReagentMolar Challenge Ratio (Biotin:Protein)Quantification MethodMoles of Biotin per Mole of ProteinReference
Bovine Serum Albumin (BSA) NHS-Biotin10:1QuantTag™ Assay5.8[1]
10:1HABA Assay2.1[1]
20:1QuantTag™ Assay9.2[1]
20:1HABA Assay3.5[1]
Protein A NHS-BiotinNot SpecifiedMass Spectrometry~6[1]
Not SpecifiedQuantTag™ Assay5.9[1]
Not SpecifiedHABA Assay1.8[1]
Immunoglobulin G (IgG) Sulfo-NHS-LC-Biotin5:1Modified QuantTag™2.7[2]
10:1Modified QuantTag™4.6[2]
20:1Modified QuantTag™7.2[2]

Note: The data presented are derived from the cited sources and are for illustrative and comparative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Workflow for Protein Biotinylation and Quantification

The general workflow for biotinylating a protein and subsequently quantifying the level of biotin incorporation involves several key steps, as illustrated in the diagram below.

biotinylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_quantification Quantification protein_prep Protein Preparation (in amine-free buffer) biotinylation Biotinylation Reaction (Protein + Reagent) protein_prep->biotinylation reagent_prep Biotinylation Reagent Preparation reagent_prep->biotinylation incubation Incubation biotinylation->incubation quenching Quenching (Stop Reaction) incubation->quenching purification Removal of Excess Biotin (e.g., Dialysis, Desalting Column) quenching->purification quant_method Select Quantification Method (HABA, Fluorescent, etc.) purification->quant_method measurement Measure Signal (Absorbance/Fluorescence) quant_method->measurement calculation Calculate Biotin-to-Protein Ratio measurement->calculation

A generalized workflow for protein biotinylation and subsequent quantification.

Experimental Protocols

Accurate quantification of biotinylation relies on precise and consistent execution of experimental protocols. Below are detailed methodologies for three common quantification assays.

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a colorimetric method based on the displacement of the HABA dye from an avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin present.

Materials:

  • Avidin (B1170675) solution

  • HABA solution

  • Biotinylated protein sample (with excess, unreacted biotin removed)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.6

  • Spectrophotometer and cuvettes or a microplate reader

Protocol (Cuvette Format):

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

  • Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This is the initial reading (A500 HABA/Avidin).[3]

  • Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes until the reading stabilizes.[3]

  • Final Measurement: Measure the absorbance at 500 nm. This is the final reading (A500 HABA/Avidin/Biotin Sample).[3]

  • Calculation: The concentration of biotin can be calculated using the Beer-Lambert law, taking into account the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M-1cm-1 at 500 nm).[3] The moles of biotin per mole of protein can then be determined from the protein concentration.

Fluorescent-Based Assays

Fluorescent-based assays offer higher sensitivity compared to the HABA assay. A common approach involves the displacement of a quencher-labeled molecule from a fluorescently-labeled avidin, resulting in an increase in fluorescence.

Materials:

  • Fluorescent biotin quantitation kit (e.g., containing a fluorescently-labeled avidin and a quencher)

  • Biotinylated protein sample

  • Biotin standards

  • Microplate reader with fluorescence capabilities

Protocol:

  • Prepare Standards: Prepare a standard curve using the provided biotin standards.

  • Sample Preparation: Dilute the biotinylated protein sample to fall within the linear range of the assay.

  • Reaction Setup: Add the fluorescently-labeled avidin/quencher reagent to the wells of a microplate.

  • Add Samples and Standards: Add the biotin standards and diluted protein samples to the appropriate wells.

  • Incubation: Incubate the plate for the time specified in the kit protocol, typically at room temperature.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Calculation: Generate a standard curve from the biotin standards and determine the biotin concentration in the protein samples. Calculate the biotin-to-protein molar ratio.

ELISA (Enzyme-Linked Immunosorbent Assay)-Based Quantification

ELISA-based methods provide high sensitivity and specificity for quantifying biotinylated proteins.

Materials:

  • Streptavidin-coated microplate

  • Biotinylated protein sample

  • Biotinylated standard (e.g., biotinylated BSA of known concentration)

  • Enzyme-conjugated anti-protein antibody (specific to the protein of interest)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., BSA in PBST)

  • Stop solution

  • Microplate reader

Protocol (Competitive ELISA):

  • Coating: The microplate is pre-coated with streptavidin.

  • Competition: Add a mixture of a known amount of biotinylated-HRP conjugate and the biotinylated protein sample (or standard) to the wells. The free biotinylated protein in the sample will compete with the biotinylated-HRP for binding to the streptavidin on the plate.

  • Incubation and Washing: Incubate to allow binding, then wash the plate to remove unbound components.

  • Substrate Addition: Add the HRP substrate. The amount of color development is inversely proportional to the amount of biotinylated protein in the sample.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculation: Generate a standard curve and determine the concentration of the biotinylated protein in the sample.

Conclusion

The choice of method for quantifying protein biotinylation depends on the specific requirements of the experiment, including the desired sensitivity, the nature of the protein, available equipment, and cost. For routine checks, the HABA assay offers a simple and inexpensive option. For more sensitive and accurate measurements, fluorescent-based assays are a better choice. For high-throughput and highly specific quantification, ELISA-based methods are advantageous. Finally, for the most precise determination, including the identification of biotinylation sites, mass spectrometry is the gold standard, although it requires specialized instrumentation and expertise.[1] By carefully selecting the appropriate quantification method and diligently following established protocols, researchers can ensure the quality and reproducibility of their biotinylated reagents, leading to more reliable and robust downstream applications.

References

A Researcher's Guide to Validating Biotinylated Probes for Pull-Down Assays via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of molecular interactions is a critical step in unraveling complex biological processes and identifying novel therapeutic targets. The biotinylated probe pull-down assay, coupled with the specificity of Western blotting, stands as a robust technique to isolate and confirm these interactions. The success of this method hinges on the careful design and validation of the biotinylated probe to ensure specific and efficient capture of the target protein.

This guide provides a comparative analysis of key factors in biotinylated probe design and their impact on pull-down efficiency, supported by experimental data and detailed protocols. We will delve into the critical aspects of probe construction and assay optimization to empower researchers to generate reliable and reproducible results.

Comparing Biotinylated Probes: A Data-Driven Approach

The efficacy of a biotinylated probe in a pull-down assay is not solely dependent on its sequence but also on its structural characteristics. Factors such as the length of the spacer arm (linker) between biotin (B1667282) and the probe, and the site of biotinylation can significantly influence the outcome of the experiment.

Impact of Linker Length on Pull-Down Efficiency

Steric hindrance is a major challenge in biotin-streptavidin interactions. A short linker may not provide sufficient distance for the bulky streptavidin molecule to bind the biotinylated probe, especially when the probe is bound to a large protein or complex. The inclusion of a flexible spacer, such as polyethylene (B3416737) glycol (PEG), can mitigate this issue.

Probe CharacteristicRationaleExpected Outcome on Pull-Down EfficiencySupporting Evidence
Short Linker Arm (e.g., <15 Å) Biotin is in close proximity to the probe sequence.Potentially lower efficiency due to steric hindrance, especially with large target proteins.While direct quantitative tables are often specific to the interaction being studied, the principle of steric hindrance is a well-established factor in affinity purification. Longer linkers are generally recommended to improve the accessibility of the biotin to streptavidin.[1]
Long PEG Linker (e.g., >30 Å) Increases the distance and flexibility between biotin and the probe.Generally higher efficiency due to reduced steric hindrance and improved accessibility for streptavidin binding.[1]A PEG5 linker has been identified as optimal for enriching target proteins in an affinity pull-down assay, suggesting a balance between flexibility and effective concentration.[1]

Comparison of Biotinylation Site: 5' vs. 3' End-Labeling

The position of the biotin label on a nucleic acid probe can also affect its interaction with the target protein. While the optimal position is target-dependent, some general considerations can guide probe design.

Biotinylation SiteRationaleExpected Outcome on Pull-Down EfficiencySupporting Evidence
5' End-Labeling The 5' end of a nucleic acid may be less involved in protein recognition for some interactions.May be preferable if the 3' end is critical for the protein-probe interaction.For in vitro pull-down assays, both 5' and 3' end-labeled probes are commonly used.[2] The choice often depends on the specific protein-RNA/DNA interaction being investigated.
3' End-Labeling The 3' end of a nucleic acid can be a key recognition site for many proteins.Could interfere with binding if the target protein interacts with the 3' terminus.In some applications like in situ hybridization, increasing the number of biotin residues at the 3'-end has been shown to increase signal intensity.[3] This principle of enhanced detection could translate to higher pull-down efficiency.
Internal Labeling Biotin is incorporated within the probe sequence.May disrupt the secondary structure of the probe and interfere with protein binding.Internal labeling is an option but requires careful consideration of the probe's structure and the protein's binding motif.[4]

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the experimental process and its applications, the following diagrams illustrate the pull-down assay workflow and a signaling pathway where this technique is frequently employed.

G cluster_workflow Biotinylated Probe Pull-Down Workflow BiotinProbe Biotinylated Probe (Bait) Incubation Incubation: Bait-Prey Complex Formation BiotinProbe->Incubation CellLysate Cell Lysate (Containing Prey Protein) CellLysate->Incubation Capture Capture of Complex Incubation->Capture StreptavidinBeads Streptavidin-Coated Beads StreptavidinBeads->Capture Wash Wash Steps (Remove Non-specific Binders) Capture->Wash Elution Elution of Bait-Prey Complex Wash->Elution WesternBlot Western Blot Analysis (Detect Prey Protein) Elution->WesternBlot

Biotinylated Probe Pull-Down Workflow

G cluster_pathway Simplified ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SOS SOS Receptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Biotinylated Bait) MEK->ERK TranscriptionFactors Transcription Factors (Potential Prey) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

ERK Signaling Pathway Example

Detailed Experimental Protocols

The following protocols provide a comprehensive guide to performing a biotinylated probe pull-down assay and subsequent Western blot analysis.

Protocol 1: Biotinylated Probe Pull-Down Assay

This protocol outlines the steps for capturing a target protein from a cell lysate using a biotinylated nucleic acid probe.

Materials:

  • Biotinylated DNA/RNA probe and a non-biotinylated or scrambled control probe

  • Cell lysate containing the target protein

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding buffer (composition may need optimization, e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Wash buffer (e.g., binding buffer with adjusted salt concentration)

  • Elution buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

  • Probe-Bead Binding:

    • Resuspend the streptavidin beads in binding buffer.

    • Add the biotinylated probe to the beads and incubate with gentle rotation for 1-2 hours at 4°C.

    • Wash the beads three times with binding buffer to remove unbound probe.

  • Cell Lysate Preparation:

    • Prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pull-Down Reaction:

    • Add the cleared cell lysate to the probe-bound beads.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Washing:

    • Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, resuspend the beads in elution buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to release the bound proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins for Western blot analysis.

Protocol 2: Western Blot Analysis

This protocol describes the detection of the pulled-down target protein using specific antibodies.

Materials:

  • Eluted protein sample from the pull-down assay

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE:

    • Load the eluted protein samples, along with a protein ladder and an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Perform densitometry analysis on the resulting bands to quantify the amount of pulled-down protein. Compare the band intensity from the specific probe pull-down to that of the negative controls.

By carefully considering probe design and optimizing the experimental conditions, researchers can confidently validate protein-probe interactions, paving the way for a deeper understanding of cellular mechanisms and the development of targeted therapeutics.

References

Water-Soluble vs. Non-Water-Soluble Biotinylation Reagents: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, proteomics, and drug development, the covalent attachment of biotin (B1667282) to biomolecules—a process known as biotinylation—is an indispensable technique for detection, purification, and immobilization. The remarkable and highly specific affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin forms the basis of this powerful technology.[1][2] However, the success of biotinylation-based assays hinges on the judicious selection of the appropriate biotinylation reagent. A critical decision lies in the choice between water-soluble and non-water-soluble reagents, a factor primarily determined by their membrane permeability and the intended application.[3][4]

This guide provides an objective comparison of water-soluble and non-water-soluble biotinylation reagents, with a focus on their performance, supported by experimental data and detailed methodologies for key experiments.

Key Distinctions: Solubility and Membrane Permeability

The fundamental difference between these two classes of reagents lies in their solubility in aqueous solutions, which directly impacts their ability to cross the cell membrane.

  • Non-water-soluble biotinylation reagents , such as NHS-Biotin, are hydrophobic and require dissolution in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture.[5][6] This property allows them to readily cross the hydrophobic cell membrane, making them suitable for labeling intracellular proteins.[4][7]

  • Water-soluble biotinylation reagents , exemplified by Sulfo-NHS-Biotin, possess a charged sulfonate group (-SO3-) on the N-hydroxysuccinimide (NHS) ring.[8][9] This modification renders the molecule water-soluble and membrane-impermeable, restricting their labeling activity to proteins on the cell surface.[3][4]

Performance Comparison: A Quantitative Overview

The choice between water-soluble and non-water-soluble reagents significantly influences labeling efficiency, specificity, and experimental outcomes. The following table summarizes key performance indicators based on available data.

FeatureNon-Water-Soluble Reagents (e.g., NHS-Biotin)Water-Soluble Reagents (e.g., Sulfo-NHS-Biotin)
Primary Application Labeling of intracellular proteins, hydrophobic proteins.[4][7]Labeling of cell surface proteins.[3][8]
Membrane Permeability Permeable.[5][7]Impermeable.[3][4]
Solubility Insoluble in water; requires organic solvents (DMSO, DMF).[5][6]Soluble in water and aqueous buffers.[3][9]
Typical Efficiency High, but can be influenced by protein precipitation due to the use of organic solvents.[5]High; one study reported ~76% of peptides biotinylated.[10]
Label Stability A study on vascular endothelial cells showed the biotin label from NHS-LC-Biotin had a half-life of 38.0 hours.[9]The same study found the biotin label from sulfo-NHS-LC-biotin to have a half-life of 10.8 hours.[9]
Specificity Reacts with accessible primary amines (lysine residues, N-terminus). Can be non-specific due to the abundance of lysines.[5]Reacts with accessible primary amines on the cell surface.[3]
Ease of Use Requires an extra step of dissolving in an organic solvent.Dissolves directly in aqueous buffers, simplifying the workflow.[5]

Experimental Protocols

Detailed methodologies are crucial for successful biotinylation experiments. Below are protocols for key applications of both water-soluble and non-water-soluble biotinylation reagents.

Protocol 1: Cell Surface Protein Biotinylation using Water-Soluble Sulfo-NHS-Biotin

This protocol is designed for the specific labeling of proteins on the exterior of a cell.

Materials:

  • Cells in suspension or adherent culture

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Sulfo-NHS-Biotin

  • Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)[11]

  • Lysis Buffer

  • Immobilized NeutrAvidin or Streptavidin beads

Procedure:

  • Cell Preparation: Wash cells twice with ice-cold PBS to remove any contaminating proteins.[11]

  • Biotinylation Reaction: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5 - 1.0 mg/mL.[8] Incubate the cells with the biotin solution for 30 minutes on ice with gentle rocking.[11][12]

  • Quenching: Stop the reaction by washing the cells three times with ice-cold Quenching Buffer.[11][13] Incubate the final wash for 10 minutes on ice.[8]

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.[8]

  • Enrichment of Biotinylated Proteins: Clarify the cell lysate by centrifugation. Incubate the supernatant with NeutrAvidin or Streptavidin beads to capture the biotinylated proteins.[11]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins for downstream analysis (e.g., SDS-PAGE and Western blotting).[11]

Protocol 2: Intracellular Protein Biotinylation using Non-Water-Soluble NHS-Biotin

This protocol is suitable for labeling proteins within the cell.

Materials:

  • Cells in culture

  • Amine-free buffer (e.g., PBS, pH 7.0-8.0)

  • NHS-Biotin

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]

  • Lysis Buffer

  • Desalting column

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in anhydrous DMSO or DMF.[14]

  • Cell Treatment: Incubate cells with the NHS-Biotin solution. The concentration and incubation time will need to be optimized for the specific cell type and protein of interest.

  • Quenching: Add Quenching Buffer to stop the biotinylation reaction.[14]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Purification of Labeled Proteins: Remove excess, unreacted biotin reagent using a desalting column.[14]

  • Downstream Analysis: The biotinylated proteins are now ready for applications such as affinity purification or detection.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.

cluster_non_water_soluble Non-Water-Soluble Biotinylation (Intracellular) cluster_water_soluble Water-Soluble Biotinylation (Cell Surface) NHS_Biotin NHS-Biotin (in DMSO/DMF) Cell_Membrane_NWS Cell Membrane NHS_Biotin->Cell_Membrane_NWS Permeates Intracellular_Proteins Intracellular Proteins Cell_Membrane_NWS->Intracellular_Proteins Biotinylated_Intra_Proteins Biotinylated Intracellular Proteins Intracellular_Proteins->Biotinylated_Intra_Proteins Labeling Sulfo_NHS_Biotin Sulfo-NHS-Biotin (in aqueous buffer) Cell_Membrane_WS Cell Membrane Sulfo_NHS_Biotin->Cell_Membrane_WS Impermeable Cell_Surface_Proteins Cell Surface Proteins Sulfo_NHS_Biotin->Cell_Surface_Proteins Labels Biotinylated_Surface_Proteins Biotinylated Cell Surface Proteins Cell_Surface_Proteins->Biotinylated_Surface_Proteins Labeling

Caption: Comparative workflow of non-water-soluble vs. water-soluble biotinylation.

Start Start: Select Biotinylation Strategy Target_Location Target Protein Location? Start->Target_Location Intracellular Intracellular Target_Location->Intracellular Inside Cell Cell_Surface Cell Surface Target_Location->Cell_Surface Outside Cell Non_Water_Soluble Use Non-Water-Soluble Reagent (e.g., NHS-Biotin) Intracellular->Non_Water_Soluble Water_Soluble Use Water-Soluble Reagent (e.g., Sulfo-NHS-Biotin) Cell_Surface->Water_Soluble Downstream Downstream Application (Purification, Detection, etc.) Non_Water_Soluble->Downstream Water_Soluble->Downstream

Caption: Decision tree for selecting a biotinylation reagent based on target location.

Conclusion

The choice between water-soluble and non-water-soluble biotinylation reagents is a critical decision that profoundly impacts experimental design and outcomes. For the specific labeling of cell surface proteins, water-soluble, membrane-impermeable reagents like Sulfo-NHS-Biotin are the clear choice.[3][8] Conversely, for targeting intracellular proteins, the membrane-permeable, non-water-soluble reagents such as NHS-Biotin are required.[4][7] Researchers must carefully consider the location of their target protein and the overall experimental goals to select the optimal reagent for achieving reliable and meaningful results. While this guide provides a comprehensive overview, optimization of labeling conditions for specific cell types and experimental setups is essential for success.

References

evaluating the performance of (+)-Biotin-ONP in different immunoassay formats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the development of robust and sensitive immunoassays. This guide provides a comparative evaluation of (+)-Biotin-ONP (Biotin p-nitrophenyl ester), a reagent used for the biotinylation of proteins and other molecules, and its performance in various immunoassay formats. We present a comparison with other commonly used biotinylation reagents, supported by available data and detailed experimental protocols.

Introduction to this compound and Biotinylation in Immunoassays

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule such as an antibody, antigen, or nucleic acid probe. The high-affinity interaction between biotin and streptavidin (or avidin) is then leveraged for detection, purification, or immobilization in a variety of life science applications. This compound, chemically known as (+)-Biotin 4-nitrophenyl ester, is an amine-reactive biotinylation reagent. The p-nitrophenyl ester group reacts with primary amines on target molecules to form stable amide bonds.

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent can significantly impact the outcome of an immunoassay. Factors such as reactivity, solubility, spacer arm length, and cell permeability are crucial considerations. While direct quantitative comparisons of this compound in immunoassays are not extensively documented in publicly available literature, a qualitative and extrapolated comparison with widely used NHS-esters of biotin can be made.

ReagentReactive GroupTargetSolubilityKey Advantages
This compound p-nitrophenyl esterPrimary aminesMore soluble in organic solvents (DMF, NMP) than Biotin-OSu.Faster reaction kinetics with amines compared to Biotin-OSu.
NHS-Biotin N-hydroxysuccinimide esterPrimary aminesLow in aqueous buffers, requires organic solvents (e.g., DMSO, DMF).Well-established reagent, readily available.
Sulfo-NHS-Biotin Sulfonated N-hydroxysuccinimide esterPrimary aminesHigh in aqueous buffers.Ideal for cell surface labeling due to membrane impermeability.
Thiol-Reactive Biotin e.g., MaleimideSulfhydryl groupsGenerally lower in aqueous buffers.Specific for cysteine residues, useful for proteins without accessible primary amines.

Note: Quantitative performance data such as signal-to-noise ratio and sensitivity for this compound in direct comparison to other reagents in specific immunoassay formats is limited in the reviewed literature. The advantages of this compound are primarily noted in the context of peptide synthesis and protein labeling, where its solubility and reactivity are beneficial.

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotinylation reagents and subsequent immunoassays.

Protocol 1: General Protein Biotinylation using this compound

This protocol provides a general procedure for the biotinylation of a protein using this compound.

Materials:

  • Protein to be biotinylated

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Organic Solvent (e.g., DMF or NMP)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in the organic solvent (e.g., 10 mg/mL).

  • Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Remove the excess, unreacted this compound and by-products by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Determine the degree of biotinylation using a suitable method such as the HABA assay.

Protocol 2: Biotin-Based Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a typical indirect ELISA using a biotinylated detection antibody.

Materials:

  • Antigen-coated microplate

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Block the antigen-coated microplate with Blocking Buffer for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the primary antibody, diluted in Blocking Buffer, to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the biotinylated secondary antibody, diluted in Blocking Buffer, and incubate for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the Streptavidin-HRP conjugate, diluted in Blocking Buffer, and incubate for 30-60 minutes at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add the TMB Substrate and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution Mix Mix & Incubate Protein->Mix Biotin_ONP This compound Stock Solution Biotin_ONP->Mix Quench Quench Reaction Mix->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Analyze Analysis (HABA Assay) Purify->Analyze

Caption: General workflow for protein biotinylation using this compound.

ELISA_Workflow Antigen_Coating 1. Antigen Coating Blocking 2. Blocking Antigen_Coating->Blocking Primary_Ab 3. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 4. Biotinylated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Streptavidin_HRP 5. Streptavidin-HRP Incubation Secondary_Ab->Streptavidin_HRP Substrate 6. Substrate Addition Streptavidin_HRP->Substrate Detection 7. Detection Substrate->Detection

Caption: Step-by-step workflow of a biotin-based indirect ELISA.

Conclusion

This compound presents a viable option for the biotinylation of proteins and other biomolecules, with reported advantages in terms of solubility in organic solvents and faster reaction kinetics compared to some NHS esters. However, for researchers to make a fully informed decision, more direct comparative studies quantifying its performance in various immunoassay formats are needed. When selecting a biotinylation reagent, it is crucial to consider the specific requirements of the application, including the nature of the target molecule, the desired degree of labeling, and the immunoassay platform to be used. The provided protocols offer a starting point for the successful implementation of this compound and biotin-based detection in your research.

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotinylation Reagents for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is a critical determinant of experimental success. The choice between a stable, permanent linkage and a reversible one can profoundly influence the outcome of applications ranging from affinity purification and immunoprecipitation to quantitative proteomics and cell surface protein analysis. This comprehensive guide provides an objective comparison of cleavable and non-cleavable biotinylation reagents, supported by quantitative data and detailed experimental protocols to inform your selection process.

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences. It leverages the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin for the detection, isolation, and analysis of biomolecules. While non-cleavable biotinylation reagents forge a highly stable bond, their cleavable counterparts incorporate a linker arm that can be selectively broken under specific conditions. This fundamental difference dictates the ease of target molecule recovery, the preservation of its native state, and its suitability for downstream applications.

At a Glance: Key Distinctions

FeatureCleavable Biotinylation ReagentsNon-Cleavable Biotinylation Reagents
Bond Type Covalent bond with a cleavable linker (e.g., disulfide, acid-labile, photocleavable)Stable, permanent covalent bond
Elution/Release Conditions Mild and specific (e.g., reducing agents, low pH, UV light)Harsh, denaturing conditions (e.g., boiling in SDS, 8M guanidine-HCl)
Protein Recovery High recovery of native, functional proteinsOften results in denatured, non-functional proteins
Purity of Eluted Sample High purity due to specific elution, minimizing co-elution of non-specific bindersLower purity, as harsh elution can release non-specifically bound proteins[1][2]
Downstream Applications Ideal for functional assays, mass spectrometry, and recovery of intact protein complexesSuitable for endpoint analyses like Western blotting where protein denaturation is acceptable

Performance Deep Dive: A Quantitative Comparison

The decision to employ a cleavable or non-cleavable reagent often hinges on the desired state of the isolated biomolecule and the analytical method to be used. Experimental data consistently highlights the advantages of cleavable reagents in applications requiring functional and unmodified target molecules.

Performance MetricCleavable ReagentsNon-Cleavable ReagentsKey Findings
Protein Recovery Yield Can be as high as 90% for disulfide-based linkers under optimal conditions.[1]Generally lower for native protein recovery due to harsh elution. One study reported 40-60% elution using excess biotin and heat.[1]Cleavable reagents generally offer higher recovery of functional proteins.
Peptide Identification (Mass Spectrometry) Acid-cleavable reagents (e.g., DADPS) have been shown to identify over 50% more peptides compared to non-cleavable reagents in quantitative proteomics experiments.[1][3][4]Can lead to lower peptide identification due to interference from co-eluted streptavidin peptides and harsher elution conditions.[1]For proteomic analyses, cleavable reagents significantly enhance peptide and protein identification.
Identification of Biotinylated Peptides A study comparing a disulfide-containing cleavable reagent (Sulfo-NHS-SS-Biotin) with a non-cleavable counterpart (Sulfo-NHS-Biotin) for peptide analysis by LC-MS/MS found that the cleavable reagent resulted in a higher percentage of biotinylated peptides identified (88% for cleavable vs. 76% for non-cleavable on average).[3]Lower percentage of identified biotinylated peptides.[3]Cleavable reagents can improve the detection of biotinylated species.
Cleavage/Elution Efficiency Disulfide: >90% with DTT.[1] Acid-cleavable (DADPS): >95% with 10% formic acid.[1] Photocleavable: Can be highly efficient depending on UV exposure.[1]Boiling in SDS: Effective but denaturing. 8M Guanidine-HCl: Effective but highly denaturing. Excess Biotin + Heat: 40-60% elution.[1]Cleavable linkers offer highly efficient target release under mild conditions.

Visualizing the Workflow: A Tale of Two Paths

The choice of biotinylation reagent fundamentally alters the experimental workflow for affinity purification. The following diagrams illustrate the key steps involved with each type of reagent.

non_cleavable_workflow cluster_labeling Biotinylation cluster_capture Affinity Capture cluster_elution Elution start Protein of Interest reagent Non-Cleavable Biotin Reagent start->reagent + labeled_protein Biotinylated Protein reagent->labeled_protein streptavidin Streptavidin Beads labeled_protein->streptavidin + captured_complex Captured Complex streptavidin->captured_complex harsh_conditions Harsh Conditions (e.g., Boiling in SDS) captured_complex->harsh_conditions + denatured_protein Denatured Protein harsh_conditions->denatured_protein

Workflow for protein purification using a non-cleavable biotinylation reagent.

cleavable_workflow cluster_labeling Biotinylation cluster_capture Affinity Capture cluster_elution Cleavage & Elution start Protein of Interest reagent Cleavable Biotin Reagent start->reagent + labeled_protein Biotinylated Protein reagent->labeled_protein streptavidin Streptavidin Beads labeled_protein->streptavidin + captured_complex Captured Complex streptavidin->captured_complex cleavage_agent Cleavage Agent (e.g., DTT, Acid, UV) captured_complex->cleavage_agent + native_protein Native Protein cleavage_agent->native_protein

Workflow for protein purification using a cleavable biotinylation reagent.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for protein biotinylation and cell surface labeling. Optimization may be required for specific proteins and cell types.

General Protein Biotinylation Protocol (Amine-Reactive NHS Ester)

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive biotinylation reagent (cleavable or non-cleavable NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the biotinylation reaction.

  • Reagent Preparation: Immediately before use, dissolve the biotinylation reagent in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Cell Surface Protein Labeling with a Cleavable Reagent (Sulfo-NHS-SS-Biotin)

Materials:

  • Adherent or suspension cells

  • Ice-cold PBS, pH 8.0

  • Sulfo-NHS-SS-Biotin

  • Quenching buffer (e.g., PBS containing 50 mM glycine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer without detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing 50 mM DTT)

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.

  • Biotinylation: Immediately before use, prepare a 0.5 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0). Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.

  • Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

  • Affinity Capture: Incubate the clarified cell lysate with streptavidin agarose beads for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by incubating the beads with elution buffer containing a reducing agent (e.g., 50 mM DTT) for 30-60 minutes at room temperature. The eluted proteins are now ready for downstream analysis such as Western blotting or mass spectrometry.

Conclusion: Making the Right Choice for Your Research

The decision between cleavable and non-cleavable biotinylation reagents is a critical juncture in experimental design. For applications where the primary goal is simply detection and the functional integrity of the target molecule is not a concern, the stability of non-cleavable reagents may be sufficient. However, for the vast majority of modern proteomics and functional studies that demand the recovery of native, unmodified proteins, the advantages of cleavable reagents are undeniable. Their ability to facilitate gentle elution leads to higher purity, preserved biological activity, and enhanced performance in sensitive downstream analyses such as mass spectrometry. By carefully considering the experimental objectives and the nature of the target molecule, researchers can select the optimal biotinylation strategy to achieve reliable and insightful results.

References

A Researcher's Guide to Validating Biotinylated Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of biotinylated antibodies is critical for generating reliable and reproducible data. The process of biotinylation, while essential for signal amplification in many immunoassays, can potentially alter an antibody's binding characteristics.[1] This guide provides an objective comparison of key methods for validating the specificity of biotinylated antibody binding, complete with experimental data and detailed protocols.

Core Validation Strategies: A Comparative Overview

Several methods can be employed to confirm that a biotinylated antibody binds specifically to its intended target. The choice of method often depends on the application, the availability of reagents, and the desired level of confidence.

Validation Method Principle Primary Application Pros Cons
Knockout (KO) Validation The antibody is tested on a cell line or tissue where the target gene has been knocked out. A specific antibody should show no signal.[2]Western Blot (WB), IHC, ICC, Flow Cytometry"Gold standard" for specificity; provides a true negative control.[2][3]KO cell lines/tissues are not always available; can be expensive and time-consuming to generate.[4]
Competitive Inhibition Free biotin (B1667282) or an unconjugated version of the antibody is used to compete with the biotinylated antibody for binding to the target or to streptavidin.[5][6]ELISA, WB, Flow CytometrySimple, fast, and uses readily available reagents.[5] Confirms the signal is dependent on the biotin-streptavidin interaction.[6]Does not validate specificity for the target antigen itself, only the biotin-streptavidin link; may not reveal off-target protein binding.
Unconjugated Antibody Control The signal from the biotinylated antibody is compared to that of the same antibody without the biotin label in an indirect detection setup.IHC, ICC, Flow CytometryDirectly assesses if biotinylation affects binding specificity.Requires a labeled secondary antibody for the unconjugated primary, adding steps and potential for secondary antibody cross-reactivity.[7]
Biotinylated Isotype Control A biotinylated antibody of the same class and subclass (e.g., Rabbit IgG) but with a different, irrelevant specificity is used as a negative control.[8][9]IHC, ICC, Flow CytometryControls for non-specific binding of the antibody constant region (Fc) and the biotin-streptavidin detection system.Does not confirm the specificity of the primary antibody for its intended target antigen.

Method 1: Knockout (KO) Validation

KO validation is widely considered the most definitive method for confirming antibody specificity.[10] The strategy involves comparing the antibody's signal in a wild-type (WT) cell line, which expresses the target protein, with a knockout (KO) cell line where the gene for the target protein has been eliminated, often using CRISPR-Cas9 technology.[4] A truly specific antibody will produce a signal in the WT cells but no signal in the KO cells.[2]

Quantitative Data Example: Western Blot
Cell Lysate Target Protein Band Intensity (Arbitrary Units) Loading Control (GAPDH) Band Intensity Conclusion
Wild-Type (MCF-7)15,84021,500Target protein detected.
BECN1 KO (MCF-7)950 (background)21,350Lack of signal confirms antibody specificity for BECN1.[11]

G cluster_0 Wild-Type (WT) Cells cluster_1 Knockout (KO) Cells WT_Lysate Prepare Cell Lysate WT_WB Perform Western Blot with Biotinylated Ab WT_Lysate->WT_WB WT_Detect Detect with Streptavidin-HRP WT_WB->WT_Detect WT_Result Strong Signal (Target Detected) WT_Detect->WT_Result KO_Lysate Prepare Cell Lysate KO_WB Perform Western Blot with Biotinylated Ab KO_Lysate->KO_WB KO_Detect Detect with Streptavidin-HRP KO_WB->KO_Detect KO_Result No Signal (Specificity Confirmed) KO_Detect->KO_Result

Experimental Protocol: KO Validation by Western Blot
  • Cell Lysate Preparation : Prepare lysates from both wild-type and target-specific KO cell lines.

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE : Separate 20-30 µg of each lysate on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation : Incubate the membrane with the biotinylated primary antibody at its optimal dilution overnight at 4°C.[1]

  • Washing : Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[1]

  • Streptavidin-Conjugate Incubation : Incubate the membrane with a streptavidin-HRP conjugate for 1 hour at room temperature.[1]

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[1]

  • Analysis : Compare the signal for the target protein in the WT lysate to the KO lysate. A housekeeping protein should be probed as a loading control.[11]

Method 2: Competitive Inhibition Assay

This method validates that the observed signal is dependent on the specific interaction between biotin and streptavidin (or avidin).[6] The assay involves competing for the binding sites on the streptavidin-conjugated reporter with an excess of free biotin. A significant reduction in signal in the presence of free biotin indicates that the original signal was due to a specific biotin-streptavidin interaction.

Quantitative Data Example: ELISA
Condition Biotinylated Antibody Free Biotin Competitor Absorbance (OD 450nm) % Inhibition
No Competition1 µg/mL0 µM1.8520%
Competition1 µg/mL100 µM0.12493.3%

Experimental Protocol: Competitive Inhibition ELISA
  • Antigen Coating : Coat a 96-well plate with the target antigen and incubate overnight at 4°C.

  • Washing & Blocking : Wash the plate with wash buffer (PBS + 0.05% Tween-20) and block with 1% BSA in PBS for 1-2 hours.[1]

  • Antibody Incubation : Add the biotinylated antibody to the wells and incubate for 1-2 hours.[1]

  • Prepare Competitor : In a separate tube, pre-incubate the streptavidin-HRP conjugate with a high molar excess of free biotin for 30 minutes.

  • Detection :

    • Control Wells : Add standard streptavidin-HRP conjugate.

    • Competition Wells : Add the pre-incubated streptavidin-HRP/free biotin mixture.

  • Incubation & Washing : Incubate for 1 hour, then wash the plate thoroughly.[1]

  • Substrate Addition : Add TMB substrate and stop the reaction with stop solution.

  • Analysis : Read the absorbance at 450 nm. Compare the signal in the control wells to the competition wells.[1]

Conclusion and Best Practices

No single method is sufficient to validate a biotinylated antibody for all applications. A multi-pronged approach is recommended for the highest confidence in antibody specificity.

  • Initial Screening : Use methods like ELISA or Western blot with appropriate controls (isotype, unconjugated antibody) for initial screening.

  • Gold Standard Confirmation : Whenever possible, use KO-validated antibodies or perform KO validation in-house, as this provides the most reliable evidence of specificity.[2][4]

  • Application-Specific Validation : Always validate the antibody in the specific application it will be used for (e.g., specificity in Western Blot does not guarantee specificity in IHC).[10]

  • Biotin-Related Controls : In tissues with high levels of endogenous biotin (e.g., liver, kidney), perform a biotin blocking step to prevent background signal.

By employing these rigorous validation strategies, researchers can ensure the data generated using biotinylated antibodies is accurate, specific, and reproducible, ultimately advancing scientific discovery and therapeutic development.

References

A Head-to-Head Comparison of (+)-Biotin-ONP and Biotin-OSu for Amine-Reactive Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of two popular amine-reactive biotinylation reagents: (+)-Biotin-4-nitrophenyl ester ((+)-Biotin-ONP) and Biotin-N-hydroxysuccinimide ester (Biotin-OSu). The selection of the appropriate biotinylation reagent is critical for the successful conjugation of biotin (B1667282) to proteins, peptides, and other biomolecules, impacting reaction efficiency, specificity, and the integrity of the labeled molecule. This document aims to provide an objective comparison based on available experimental data to aid in the selection of the optimal reagent for your research needs.

Chemical Properties and Reaction Mechanism

Both this compound and Biotin-OSu are activated esters of biotin designed to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. The fundamental reaction mechanism for both reagents is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the ester, leading to the formation of a covalent amide linkage and the release of the respective leaving group, 4-nitrophenol (B140041) (for Biotin-ONP) or N-hydroxysuccinimide (for Biotin-OSu).

G

Caption: Reaction mechanisms of Biotin-ONP and Biotin-OSu with primary amines.

Data Presentation: Side-by-Side Comparison

The following table summarizes the key characteristics and reactivity parameters of this compound and Biotin-OSu based on available data. It is important to note that direct side-by-side quantitative comparisons in aqueous solutions for protein labeling are not extensively documented in the literature. Much of the comparative data for Biotin-ONP's superiority in reactivity comes from studies on solid-phase peptide synthesis in organic solvents.

FeatureThis compound (Biotin-4-nitrophenyl ester)Biotin-OSu (Biotin-N-hydroxysuccinimide ester)
Molecular Weight 365.40 g/mol 341.38 g/mol
CAS Number 33755-53-235013-72-0
Leaving Group 4-NitrophenolN-Hydroxysuccinimide
Solubility Reported to have greater solubility in organic solvents like DMF and NMP compared to Biotin-OSu.Less soluble in organic solvents compared to Biotin-ONP. Requires anhydrous solvents like DMSO or DMF for stock solutions.
Optimal Reaction pH Typically reacts with primary amines in the pH range of 7.0-9.0.Reacts efficiently with primary amines in the pH range of 7.0-9.0.
Reactivity Stated to be more reactive and couple more rapidly than Biotin-OSu in solid-phase peptide synthesis. The biotinylation reaction is reported to be over 15 times faster than its hydrolysis in an aqueous environment.Highly reactive towards primary amines. For model peptides in 0.05 M sodium phosphate (B84403) buffer (pH 8.2) at 25°C, reaction half-lives of 57s and 64s have been reported.
Hydrolysis Rate Susceptible to hydrolysis in aqueous solutions, especially at higher pH. However, the rate of aminolysis is significantly faster than hydrolysis.Prone to hydrolysis in aqueous solutions, with the rate increasing significantly at pH values above 8.0. Stock solutions in anhydrous DMSO are stable for several months at -20°C.
Primary Applications Solid-phase peptide synthesis, biotinylation of proteins and other biomolecules.Widely used for biotinylating antibodies, proteins, and other primary amine-containing macromolecules in solution.

Experimental Protocols

To facilitate a direct comparison of the reactivity of this compound and Biotin-OSu for protein biotinylation in an aqueous environment, the following side-by-side experimental protocol is proposed. This protocol is designed to assess the efficiency of biotinylation of a model protein, such as Bovine Serum Albumin (BSA), under identical conditions.

Objective: To compare the biotinylation efficiency of this compound and Biotin-OSu on a model protein at a given pH and molar excess.

Materials:

  • Model Protein: Bovine Serum Albumin (BSA) at 10 mg/mL in amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • This compound.

  • Biotin-OSu.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns for buffer exchange and removal of excess biotin.

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for quantification of biotinylation.

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 10 mM stock solution of Biotin-OSu in anhydrous DMF or DMSO.

  • Biotinylation Reaction:

    • Set up two parallel reactions. In separate microcentrifuge tubes, add 1 mg of BSA (100 µL of a 10 mg/mL solution) to 900 µL of Reaction Buffer.

    • To one tube, add a 20-fold molar excess of the this compound stock solution.

    • To the second tube, add a 20-fold molar excess of the Biotin-OSu stock solution.

    • Incubate both reactions for 1 hour at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To each reaction tube, add 50 µL of Quenching Buffer to stop the biotinylation reaction by consuming any unreacted reagent.

    • Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and the quenching reagent by passing each reaction mixture through a desalting column equilibrated with PBS.

  • Quantification of Biotinylation:

    • Determine the protein concentration of the purified biotinylated BSA solutions using a standard protein assay (e.g., BCA assay).

    • Determine the degree of biotin incorporation using the HABA assay according to the manufacturer's instructions. Calculate the moles of biotin per mole of BSA for each reaction.

Expected Outcome:

This experiment will provide quantitative data on the number of biotin molecules incorporated per protein molecule for both this compound and Biotin-OSu under identical conditions, allowing for a direct comparison of their labeling efficiency in an aqueous solution.

G

Caption: Experimental workflow for comparing Biotin-ONP and Biotin-OSu reactivity.

Conclusion

Both this compound and Biotin-OSu are effective reagents for the biotinylation of primary amines. The choice between them may depend on the specific application. For solid-phase peptide synthesis in organic solvents, evidence suggests that this compound offers advantages in terms of solubility and reactivity. For biotinylation in aqueous solutions, Biotin-OSu is widely used and well-characterized. While direct comparative kinetic data in aqueous buffers is limited, the provided experimental protocol offers a straightforward method for researchers to determine the optimal reagent for their specific protein and experimental conditions. Consideration of factors such as the stability of the reagent in the chosen buffer system and the desired degree of biotinylation will be crucial for successful conjugation.

Assessing the Impact of Biotinylation on Protein Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotin-streptavidin interaction is a cornerstone of modern molecular biology, enabling a vast array of applications from protein purification to complex cellular imaging. However, the covalent attachment of biotin (B1667282) to a protein—a process known as biotinylation—is not without its potential pitfalls. The very act of labeling can inadvertently alter a protein's structure and, consequently, its function. This guide provides a comparative overview of key experimental methods to assess the impact of biotinylation, supported by experimental data and detailed protocols to ensure the integrity of your biotinylated proteins.

Chemical vs. Enzymatic Biotinylation: A Critical Choice

The method of biotinylation can significantly influence its impact on a protein. Chemical biotinylation, most commonly using N-hydroxysuccinimide (NHS) esters, targets primary amines on lysine (B10760008) residues and the N-terminus. This method is straightforward but can be non-specific, potentially disrupting functionally important sites. In contrast, enzymatic biotinylation, using enzymes like Biotin Protein Ligase (BirA), offers site-specific labeling of a pre-engineered recognition sequence (e.g., AviTag), minimizing the risk of functional interference.

Quantitative Comparison of Biotinylation Methods

The choice between chemical and enzymatic biotinylation should be guided by the specific protein and downstream application. The following table summarizes the key differences and potential impacts on protein structure and function.

FeatureChemical Biotinylation (e.g., NHS-Ester)Enzymatic Biotinylation (e.g., BirA-AviTag)
Specificity Low (targets accessible primary amines)High (targets a single, specific lysine in a recognition tag)
Control over Labeling Difficult to control the number and location of biotin tagsPrecise 1:1 stoichiometry at a defined site
Risk of Functional Interference Higher, especially if active or binding sites contain reactive residuesMinimal, as the tag is strategically placed away from functional domains
Structural Integrity Can increase hydrophobicity and potentially lead to aggregation or non-specific binding[1]Generally preserves the native protein structure and function
Protein Activity Retention Variable, can be significantly reducedHigh, often >90% of native activity

Assessing Structural Integrity

Altering a protein's structure, even subtly, can have profound effects on its function. Therefore, it is crucial to assess the structural integrity of a protein post-biotinylation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for examining the secondary structure of a protein. By comparing the CD spectra of the biotinylated and non-biotinylated protein, one can detect significant conformational changes.

  • Sample Preparation:

    • Prepare both non-biotinylated and biotinylated protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Ensure the buffer has low absorbance in the far-UV region (190-260 nm).

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length.

    • Set the CD spectrometer to scan in the far-UV range (typically 190-260 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectra for both the non-biotinylated and biotinylated protein samples.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • Compare the spectra. Significant shifts in the minima (around 208 nm and 222 nm for α-helical content) or other spectral features indicate changes in secondary structure.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming biotinylation and identifying the specific sites of modification. This is particularly crucial for chemical biotinylation to understand which residues have been labeled.

  • Protein Digestion:

    • Denature the biotinylated protein sample and reduce and alkylate the cysteine residues.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • Enrichment of Biotinylated Peptides (Optional but Recommended):

    • Use streptavidin-coated beads to capture biotinylated peptides from the complex mixture.

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the biotinylated peptides from the beads.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence and the site of biotinylation (identified by a characteristic mass shift).[4][5]

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to identify the biotinylated peptides and pinpoint the exact modified residues.[4]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow for assessing the impact of biotinylation.

Evaluating Functional Consequences

The ultimate test of a biotinylated protein's integrity is its ability to function comparably to its non-biotinylated counterpart.

Enzyme Kinetic Assays

For enzymes, biotinylation can potentially alter catalytic activity or substrate binding. A kinetic assay comparing the biotinylated and non-biotinylated enzyme is essential.

  • Reagent Preparation:

    • Prepare a series of substrate concentrations bracketing the expected Michaelis constant (Km).

    • Prepare solutions of both the biotinylated and non-biotinylated enzyme at the same concentration.

  • Assay Execution:

    • Initiate the reaction by adding the enzyme to the substrate solution in a suitable buffer.

    • Monitor the reaction progress over time by measuring product formation or substrate depletion using a spectrophotometer or other appropriate method.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.

    • Compare the kinetic parameters of the biotinylated and non-biotinylated enzyme. Significant changes indicate an impact on enzyme function.[6][7]

ProteinBiotinylation MethodChange in KmChange in VmaxReference
Glucose-6-phosphate dehydrogenaseChemical (NHS-ester)DecreasedNo significant change[6]
Binding Assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

For proteins involved in molecular interactions, it is critical to determine if biotinylation affects their binding affinity and thermodynamics.

  • Chip Preparation:

    • Immobilize the non-biotinylated ligand on a sensor chip. For the biotinylated ligand, a streptavidin-coated chip can be used for capture.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (the binding partner) over the chip surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the binding kinetics and affinity of the biotinylated and non-biotinylated protein.[8][9]

Interacting ProteinsBiotinylated PartnerBiotinylation MethodKD (Biotinylated)KD (Non-biotinylated)Reference
CD155/PVR : TIGITCD155/PVREnzymatic (Avi-tag)25.35 nMConsistent with non-biotinylated
PD-L1 : PD-1PD-L1Enzymatic (Avi-tag)1.122 µMConsistent with non-biotinylated
  • Sample Preparation:

    • Prepare solutions of the biotinylated or non-biotinylated protein and its binding partner in the same dialysis buffer to minimize heat of dilution effects.

  • Titration:

    • Fill the ITC sample cell with one protein and the syringe with the other.

    • Perform a series of small injections of the titrant into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of the reactants.

    • Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

    • Compare the thermodynamic parameters for the biotinylated and non-biotinylated protein interactions.[10][11][12]

G

Caption: Decision-making and assessment workflow for protein biotinylation.

Thermal Stability Assays

Differential Scanning Calorimetry (DSC) or Differential Scanning Fluorimetry (DSF) can be used to measure the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. A significant change in Tm upon biotinylation suggests that the modification has altered the protein's stability.

ProteinBiotinylation StatusTm (°C)ΔTm (°C)Reference
StreptavidinUnliganded75-[13][14]
StreptavidinBiotin-saturated112+37[13][14]
Avidin (B1170675)Unliganded83-[13]
AvidinBiotin-saturated117+34[13]

Conclusion

Biotinylation is a powerful and versatile tool in the researcher's arsenal. However, it is not a benign modification. The addition of biotin can have unintended consequences on a protein's structure and function. Therefore, it is imperative to perform rigorous validation to ensure that the biotinylated protein is a faithful representation of its native counterpart. By employing the comparative experimental approaches outlined in this guide, researchers can confidently utilize biotinylated proteins in their studies, leading to more reliable and reproducible results.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Biotin-ONP
Reactant of Route 2
Reactant of Route 2
(+)-Biotin-ONP

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.